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Foundational

An In-depth Technical Guide to 2-Chloro-1-(4-hydroxyphenyl)propan-1-one: Synthesis, Properties, and Applications

A Note to the Reader: The initial request for information on "1-(2-Chloro-4-hydroxyphenyl)propan-2-one" did not yield specific scientific literature for a compound with this exact structure. Therefore, this guide has bee...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The initial request for information on "1-(2-Chloro-4-hydroxyphenyl)propan-2-one" did not yield specific scientific literature for a compound with this exact structure. Therefore, this guide has been meticulously prepared for a closely related and documented isomer, 2-Chloro-1-(4-hydroxyphenyl)propan-1-one (CAS No. 62932-89-2). This pivot allows for a scientifically rigorous and well-referenced guide that remains highly relevant to researchers interested in the chemical space of chloro-hydroxyphenyl propanones.

Introduction

2-Chloro-1-(4-hydroxyphenyl)propan-1-one is a substituted aromatic α-chloroketone. This class of compounds is of significant interest to the fields of medicinal chemistry and drug development. The presence of three key functional groups—a phenolic hydroxyl group, a carbonyl group, and an α-chloro substituent—makes it a versatile synthon for the construction of more complex molecular architectures. The hydroxyl group can be a key interaction point with biological targets or a handle for further derivatization. The α-chloroketone moiety is a reactive electrophilic site, enabling a variety of nucleophilic substitution reactions, which are fundamental in the synthesis of heterocyclic compounds and other potential pharmaceutical agents.[1]

This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. It is intended for an audience of researchers, scientists, and drug development professionals, offering not just data, but also insights into the mechanistic underpinnings of its synthesis and reactivity.

Molecular and Physicochemical Properties

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. The combination of a hydrophilic phenol and a more lipophilic chlorinated ketone structure gives 2-Chloro-1-(4-hydroxyphenyl)propan-1-one an intermediate polarity.

Chemical Structure and Identifiers
  • IUPAC Name: 2-chloro-1-(4-hydroxyphenyl)propan-1-one[2]

  • CAS Number: 62932-89-2[2]

  • Molecular Formula: C₉H₉ClO₂[2]

  • Canonical SMILES: CC(C(=O)C1=CC=C(C=C1)O)Cl[2]

  • InChI Key: IEUVYUSMTRMFHL-UHFFFAOYSA-N[2]

Physicochemical Data

The following table summarizes the key computed physicochemical properties of 2-Chloro-1-(4-hydroxyphenyl)propan-1-one.[2]

PropertyValueSource
Molecular Weight 184.62 g/mol PubChem[2]
XLogP3 2.3PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 2PubChem[2]
Exact Mass 184.0291072 DaPubChem[2]
Topological Polar Surface Area 37.3 ŲPubChem[2]

Synthesis and Mechanistic Considerations

The synthesis of 2-Chloro-1-(4-hydroxyphenyl)propan-1-one is not extensively detailed in the literature. However, a logical and plausible synthetic strategy can be devised based on well-established organic reactions. A two-step approach is proposed: the Friedel-Crafts acylation of phenol to form the propiophenone intermediate, followed by α-chlorination.

Plausible Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Chlorination phenol Phenol intermediate 1-(4-hydroxyphenyl)propan-1-one phenol->intermediate AlCl3, nitrobenzene propanoyl_chloride Propanoyl Chloride propanoyl_chloride->intermediate product 2-Chloro-1-(4-hydroxyphenyl)propan-1-one intermediate->product chlorinating_agent Chlorinating Agent (e.g., SO2Cl2) chlorinating_agent->product

Caption: Plausible two-step synthesis of 2-Chloro-1-(4-hydroxyphenyl)propan-1-one.

Step 1: Friedel-Crafts Acylation of Phenol

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. However, the presence of the hydroxyl group on phenol introduces complexities. Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation).

  • C-acylation vs. O-acylation: O-acylation to form a phenyl ester is often kinetically favored. In contrast, C-acylation to form a hydroxyarylketone is thermodynamically more stable. The presence of a Lewis acid catalyst like AlCl₃ is crucial for promoting C-acylation.[3] An excess of the catalyst can also facilitate the Fries rearrangement of any O-acylated product to the more stable C-acylated isomers.[3][4]

  • Regioselectivity: The hydroxyl group is an ortho-, para-directing activator. Therefore, the acylation of phenol typically yields a mixture of ortho- and para-isomers.[5] The para-isomer, 1-(4-hydroxyphenyl)propan-1-one, is often the major product due to reduced steric hindrance. Separation of these isomers can be achieved by techniques such as steam distillation or column chromatography.[5]

Fries_Rearrangement O_acylated Phenyl Propanoate (O-acylated intermediate) C_acylated_ortho ortho-Hydroxypropiophenone (C-acylated product) O_acylated->C_acylated_ortho AlCl3, heat C_acylated_para para-Hydroxypropiophenone (C-acylated product) O_acylated->C_acylated_para Fries Rearrangement

Caption: The Fries rearrangement from O-acylated to C-acylated products.

Step 2: α-Chlorination of 1-(4-hydroxyphenyl)propan-1-one

The second step involves the selective chlorination of the carbon atom alpha to the carbonyl group. This is a common transformation for ketones.[6]

  • Mechanism: The reaction typically proceeds through an enol or enolate intermediate. In acidic or neutral conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking an electrophilic chlorine source.

  • Reagents: A variety of chlorinating agents can be employed. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the α-chlorination of ketones.[1] Other reagents include N-chlorosuccinimide (NCS).[7] The choice of reagent and reaction conditions is crucial to avoid unwanted side reactions, such as chlorination of the activated aromatic ring.

Experimental Protocols

The following is a plausible, self-validating experimental protocol for the synthesis of 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. This protocol is based on established methodologies for Friedel-Crafts acylations and α-chlorinations of ketones.

Synthesis of 1-(4-hydroxyphenyl)propan-1-one (Intermediate)
  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas) is charged with nitrobenzene as the solvent and anhydrous aluminum chloride (AlCl₃).

  • Addition of Reactants: A solution of phenol in nitrobenzene is added to the stirred suspension of AlCl₃. The mixture is then cooled in an ice bath. Propanoyl chloride is added dropwise via the dropping funnel, maintaining the temperature below 10 °C. The choice of a non-polar solvent like nitrobenzene and a Lewis acid catalyst is to favor the C-acylation over O-acylation.[5]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to facilitate the reaction and any potential Fries rearrangement. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, a mixture of ortho- and para-isomers, can be purified by column chromatography on silica gel.

Synthesis of 2-Chloro-1-(4-hydroxyphenyl)propan-1-one
  • Reaction Setup: The purified 1-(4-hydroxyphenyl)propan-1-one is dissolved in a suitable solvent, such as methanol or a mixture of ethyl acetate and dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[1]

  • Chlorination: Sulfuryl chloride (SO₂Cl₂) is added dropwise to the stirred solution at room temperature.[1] The reaction is typically exothermic, and cooling may be necessary to control the temperature.

  • Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Workup and Purification: The solvent is removed under reduced pressure. The crude product is then purified, for instance by recrystallization or column chromatography, to yield pure 2-Chloro-1-(4-hydroxyphenyl)propan-1-one.

Spectroscopic and Analytical Characterization

TechniqueExpected Features
¹H NMR Aromatic protons on the para-substituted ring (two doublets), a quartet for the CH proton alpha to the carbonyl, a doublet for the methyl group, and a broad singlet for the phenolic OH.
¹³C NMR Signals for the carbonyl carbon, the carbon bearing the chlorine atom, the methyl carbon, and four distinct signals for the aromatic carbons.
IR Spectroscopy A broad absorption for the phenolic O-H stretch (~3200-3400 cm⁻¹), a strong absorption for the C=O stretch (~1680 cm⁻¹), C-O stretching for the phenol (~1260 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).[8]
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would involve the loss of a chlorine radical and cleavage alpha to the carbonyl group.[9]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safety.

  • Hazard Profile: While specific toxicity data for this compound is not available, α-chloroketones are generally considered to be lachrymatory and skin irritants. Phenolic compounds can also be corrosive and toxic. It is prudent to handle this compound with appropriate personal protective equipment (PPE).[10][11]

  • Handling: Work should be conducted in a well-ventilated fume hood.[11] Avoid inhalation of dust or vapors and contact with skin and eyes.[11][12] In case of exposure, follow standard first-aid procedures.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11]

Potential Applications in Drug Discovery

The true value of a molecule like 2-Chloro-1-(4-hydroxyphenyl)propan-1-one lies in its potential as a building block for more complex, biologically active molecules. The reactive α-chloroketone moiety is a key feature, enabling its use in the synthesis of various heterocyclic systems, which are prevalent in many pharmaceuticals. For instance, it could serve as a precursor for the synthesis of substituted thiazoles, imidazoles, or other ring systems through reactions with appropriate nucleophiles. The phenolic hydroxyl offers a site for modification to modulate solubility, metabolic stability, or target engagement.

Conclusion

2-Chloro-1-(4-hydroxyphenyl)propan-1-one is a molecule with significant potential as a synthetic intermediate in medicinal chemistry. While its synthesis is not explicitly detailed in the current literature, this guide has provided a scientifically sound, plausible pathway based on fundamental organic reactions. The combination of its functional groups offers a rich platform for the development of novel compounds. As with any chemical research, proper safety precautions are paramount. This technical guide serves as a foundational resource for researchers looking to explore the chemistry and applications of this and related compounds.

References

  • Yu, J., & Zhang, C. (2009). A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride. Synthesis, 2324-2328. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link]

  • ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol? Retrieved from [Link]

  • Bunnett, J. F., & Tarbell, D. S. (1945). A New Method for the Synthesis of α-Chloroketones. Journal of the American Chemical Society, 67(11), 1944–1946. Retrieved from [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-1-(oxan-4-yl)propan-1-one. Retrieved from [Link]

  • Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Retrieved from [Link]

  • MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 1-(4-CHLORO-2-HYDROXYPHENYL)PROPAN-1-ONE. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanone, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of propanone. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
  • Journals@UC. (n.d.). Reaction of hydroxide with 4-chloro-1-butanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloranyl-1-(4-ethylphenyl)propan-1-one. Retrieved from [Link]

  • NIST. (n.d.). (S)-(+)-2-Chloro-1-propanol. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). (2S)-1-(4-hydroxyphenyl)-2-oxidanyl-propan-1-one. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5): Synthesis, Mechanistic Pathways, and Applications

Executive Summary As drug development and agrochemical research pivot towards highly functionalized, halogenated aromatic scaffolds, the demand for regiochemically pure building blocks has surged. 1-(2-Chloro-4-hydroxyph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and agrochemical research pivot towards highly functionalized, halogenated aromatic scaffolds, the demand for regiochemically pure building blocks has surged. 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5) is a highly specialized phenylacetone derivative[1][2]. The presence of an electron-withdrawing chlorine atom at the ortho position and an electron-donating hydroxyl group at the para position creates a unique electronic topology, making it an invaluable intermediate for synthesizing bioactive phenethylamines, targeted kinase inhibitors, and advanced agrochemicals[3][4].

This whitepaper, authored from the perspective of a Senior Application Scientist, provides an authoritative, self-validating framework for the synthesis, analytical validation, and downstream application of this critical intermediate.

Physicochemical Profiling & Structural Logic

Understanding the core properties of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is essential for predicting its reactivity. The propan-2-one (phenylacetone) core is highly susceptible to nucleophilic attack (e.g., reductive amination)[5], while the phenolic hydroxyl offers a handle for further functionalization (e.g., etherification or cross-coupling).

Quantitative Chemical Data

Table 1: Physicochemical summary of the target compound[1][2].

PropertyValueCausality / Relevance in Synthesis
IUPAC Name 1-(2-Chloro-4-hydroxyphenyl)propan-2-oneDefines the exact regiochemistry required.
CAS Number 1314924-14-5Standardized registry identifier for procurement/IP.
Molecular Formula C9H9ClO2Requires careful mass balance during synthesis.
Molecular Weight 184.62 g/mol Used for stoichiometric calculations.
Structural Motifs 2-Chloro, 4-Hydroxy, KetoneCl sterically hinders the ortho position; OH activates the ring; Ketone enables amination.

Strategic Synthetic Design: Overcoming Regiochemical Conflicts

A common, albeit flawed, approach to synthesizing phenylacetones is the Friedel-Crafts alkylation of a substituted benzene with chloroacetone[5][6]. However, attempting a Friedel-Crafts reaction on 3-chlorophenol yields a complex mixture of ortho and para isomers due to the competing directing effects of the hydroxyl and chlorine groups.

The Solution: To achieve absolute regiocontrol, we must build the propan-2-one chain from a pre-defined aromatic precursor. The most robust, field-proven method is the Henry (Nitroaldol) Reaction [7] followed by reduction and Lewis-acid mediated demethylation[8][9].

The Three-Stage Synthetic Workflow

SyntheticPathway A 2-Chloro-4-methoxybenzaldehyde + Nitroethane B Henry Reaction (NH4OAc, Toluene) A->B C 1-(2-Chloro-4-methoxyphenyl) -2-nitropropene B->C D Reduction & Hydrolysis (Fe / HCl) C->D E 1-(2-Chloro-4-methoxyphenyl) propan-2-one D->E F Ether Cleavage (BBr3, DCM, -78°C) E->F G 1-(2-Chloro-4-hydroxyphenyl) propan-2-one (CAS: 1314924-14-5) F->G

Fig 1. Regioselective synthetic workflow for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure the causality of each chemical transformation is verified before proceeding to the next step.

Step 1: Henry Condensation to the Nitroalkene

The Henry reaction couples an aldehyde with a nitroalkane via a base-catalyzed C-C bond formation[7][10]. We utilize ammonium acetate as a mild base to drive the dehydration of the intermediate β -nitro alcohol into the conjugated nitroalkene[11].

  • Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 50.0 g of 2-chloro-4-methoxybenzaldehyde in 200 mL of anhydrous toluene.

  • Reagent Addition: Add 25.0 mL of nitroethane and 10.0 g of anhydrous ammonium acetate.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Water will collect in the Dean-Stark trap, driving the equilibrium toward the nitroalkene.

  • Validation Checkpoint (TLC): Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the aldehyde spot disappears (typically 6-8 hours).

  • Workup: Cool to room temperature, wash with water ( 2×100 mL) and brine, dry over Na2​SO4​ , and concentrate in vacuo to yield 1-(2-chloro-4-methoxyphenyl)-2-nitropropene as a yellow crystalline solid.

Step 2: Reduction and Hydrolysis to the Ketone

Direct reduction of a nitroalkene with LiAlH4​ yields an amine. To isolate the ketone, we must use conditions that reduce the nitro group to an oxime/imine, which is subsequently hydrolyzed in situ (a modified Nef-type transformation).

  • Setup: Suspend 30.0 g of the nitropropene intermediate and 40.0 g of fine Iron (Fe) powder in 250 mL of methanol/water (4:1 v/v).

  • Acidic Cleavage: Heat the suspension to 60°C. Dropwise, add 60 mL of concentrated HCl over 1 hour. The acidic environment facilitates both the reduction by Fe and the hydrolysis of the resulting imine intermediate into the propan-2-one core.

  • Validation Checkpoint (IR Spectroscopy): A sample of the crude product should show a strong, sharp carbonyl ( C=O ) stretching frequency at ∼1715 cm−1 , confirming ketone formation.

  • Workup: Filter the hot mixture through a Celite pad to remove iron salts. Extract the filtrate with ethyl acetate, wash with saturated NaHCO3​ , and concentrate to yield 1-(2-chloro-4-methoxyphenyl)propan-2-one.

Step 3: Lewis Acid-Mediated Demethylation

To reveal the final hydroxyl group, the methyl ether must be cleaved. Boron tribromide ( BBr3​ ) is chosen over hydrobromic acid ( HBr ) because BBr3​ operates at low temperatures, preventing unwanted halogen exchange or degradation of the ketone core[8][9].

  • Setup: Dissolve 15.0 g of 1-(2-chloro-4-methoxyphenyl)propan-2-one in 150 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.

  • BBr3​ Addition: Slowly add 1.5 equivalents of a 1.0 M BBr3​ solution in DCM via syringe[9][12]. The Lewis acidic boron coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion[8][12].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Cool back to 0°C and carefully quench with methanol (to destroy excess BBr3​ ), followed by water[12]. Extract with DCM.

  • Final Validation (NMR): 1H -NMR must show the complete disappearance of the methoxy singlet at ∼3.8 ppm and the appearance of a broad phenolic −OH peak at ∼5.5 ppm (depending on solvent). The product is 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5) .

Downstream Applications in Drug Discovery

The synthesized 1-(2-Chloro-4-hydroxyphenyl)propan-2-one serves as a highly privileged scaffold. By subjecting the ketone to reductive amination with various primary amines (using NaBH3​CN as the reducing agent), researchers can generate libraries of halogenated phenethylamine derivatives[5][13].

These derivatives are critical in the exploration of G-protein coupled receptors (GPCRs), specifically targeting Trace Amine-Associated Receptor 1 (TAAR1) or 5-HT 2A​ receptors for neuropsychiatric drug development[14]. The 2-chloro substituent forces the aromatic ring out of coplanarity with the alkyl side chain, locking the molecule into a specific bioactive conformation that enhances receptor subtype selectivity.

DownstreamApp A 1-(2-Chloro-4-hydroxyphenyl) propan-2-one B Reductive Amination (R-NH2, NaBH3CN) A->B C Halogenated Phenethylamine Derivative B->C D GPCR Binding (e.g., 5-HT2A or TAAR1) C->D E Intracellular Signaling (cAMP / Calcium Flux) D->E

Fig 2. Downstream pharmacological application via reductive amination to GPCR ligands.

References

  • ChemSrc. "1-(2-Chloro-4-hydroxyphenyl)propan-2-one | CAS#:1314924-14-5". ChemSrc Database. Available at:[Link]

  • Capot Chemical. "1314924-14-5 | 1-(2-Chloro-4-hydroxyphenyl)propan-2-one". Capotchem Catalog. Available at:[Link]

  • Wikipedia Contributors. "Phenylacetone". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "Henry reaction". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Common Organic Chemistry. "Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers". Common Organic Chemistry. Available at:[Link]

Sources

Foundational

Synthesis and Process Optimization of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Rationale The molecule 1-(2-chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5) is a highly functionalized phenylacetone derivative that serves as a critical intermediate in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

The molecule 1-(2-chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5) is a highly functionalized phenylacetone derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands.

Designing a scalable synthetic route for this molecule presents a unique chemoselectivity challenge. Standard approaches to phenylacetones often rely on Palladium-catalyzed α-arylation of enolates. However, applying this methodology to a 2-chloro-4-hydroxy system is fraught with complications: Palladium catalysts are prone to oxidative addition into the aryl-chloride bond (leading to dehalogenation or oligomerization), and the free phenolic hydroxyl group can coordinate to the metal center or undergo competitive O-arylation.

To circumvent these issues, this guide outlines a highly robust, transition-metal-free Henry (Nitroaldol) Condensation route followed by a Modified Nef Reductive Hydrolysis . This strategy ensures the absolute preservation of the Ar–Cl bond while providing a highly scalable, self-validating system for API manufacturing.

Strategic Workflow & Mechanistic Pathways

Protecting Group Strategy

The free phenol must be masked to prevent competitive side reactions during the basic Henry condensation and to avoid oxidative degradation. A Methoxymethyl (MOM) ether is selected over a standard benzyl ether. This is a critical design choice: benzyl deprotection requires Pd/C hydrogenolysis, which risks hydrodehalogenation of the aryl chloride. The MOM group is stable under the Henry conditions but is easily cleaved under mild acidic conditions ().

The Modified Nef Reductive Hydrolysis

The conversion of the nitroalkene intermediate to the target ketone is achieved via a modified Nef reaction. While traditional Nef reactions require strong bases followed by harsh acids, the use of an Fe/FeCl₃/AcOH system provides a mild, single-step reductive hydrolysis. Iron acts as the electron donor, reducing the nitroalkene to a nitroso intermediate, which tautomerizes to the oxime and is subsequently hydrolyzed to the ketone. The addition of catalytic FeCl₃ significantly accelerates the single-electron transfer (SET) process, boosting yields from <30% to >75% for functionalized aryl systems (;).

Workflow SM 2-Chloro-4-hydroxy- benzaldehyde Int1 2-Chloro-4-(MOM-oxy)- benzaldehyde SM->Int1 MOM-Cl, DIPEA DCM, 0°C-RT Int2 1-(2-Chloro-4-(MOM-oxy)phenyl) -2-nitropropene Int1->Int2 EtNO2, NH4OAc Toluene, Reflux Int3 1-(2-Chloro-4-(MOM-oxy)phenyl) propan-2-one Int2->Int3 Fe, FeCl3 AcOH/H2O, 85°C Prod 1-(2-Chloro-4-hydroxyphenyl) propan-2-one Int3->Prod 3M HCl MeOH, RT

Figure 1: Four-step synthetic workflow for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Mechanism N1 Nitroalkene Ar-CH=C(NO2)-CH3 N2 Radical Anion [Ar-CH=C(NO2)-CH3]•- N1->N2 Fe(0) / 1e- transfer N3 Nitrosoalkene Ar-CH=C(NO)-CH3 N2->N3 H+ / -H2O N4 Ketoxime Ar-CH2-C(=NOH)-CH3 N3->N4 Tautomerization & Reduction N5 Target Ketone Ar-CH2-CO-CH3 N4->N5 H2O / H+ (Hydrolysis)

Figure 2: Mechanistic pathway of the Fe/FeCl3-mediated reductive hydrolysis of nitroalkenes.

Quantitative Process Parameters

The table below summarizes the critical control parameters and expected quantitative outcomes for each step of the synthesis, ensuring reproducibility and process validation.

StepTransformationReagents & SolventsTemp (°C)Time (h)Expected Yield (%)In-Process Control (IPC)
1 MOM ProtectionMOM-Cl, DIPEA, DCM0 to 25492TLC (Hex:EtOAc 4:1), UV active
2 Henry CondensationEtNO₂, NH₄OAc, Toluene110 (Reflux)1285HPLC, consumption of aldehyde
3 Reductive HydrolysisFe, FeCl₃, AcOH, H₂O85678LC-MS, mass of ketone (M+H 257)
4 MOM Cleavage3M HCl, MeOH25395HPLC, formation of free phenol

Overall Process Yield: ~58%

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-(methoxymethoxy)benzaldehyde
  • Preparation: Charge a dry, nitrogen-flushed reactor with 2-chloro-4-hydroxybenzaldehyde (1.0 equiv) and anhydrous dichloromethane (DCM, 10 volumes).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise over 15 minutes.

  • Protection: Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 equiv) via a dropping funnel, maintaining the internal temperature below 5 °C to prevent exothermic degradation.

  • Workup: Remove the cooling bath and stir at room temperature for 4 hours. Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected aldehyde as a pale yellow oil.

Step 2: Synthesis of 1-(2-Chloro-4-(methoxymethoxy)phenyl)-2-nitropropene
  • Condensation Setup: Dissolve the protected aldehyde (1.0 equiv) in toluene (10 volumes). Add nitroethane (5.0 equiv) and ammonium acetate (0.2 equiv). The use of ammonium acetate serves as a mild bifunctional catalyst, activating both the aldehyde and the nitroalkane ().

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C (reflux) for 12 hours, continuously removing the water generated by the condensation to drive the reaction to completion.

  • Isolation: Cool to room temperature. Wash the organic phase sequentially with water and brine, dry over Na₂SO₄, and concentrate. The crude nitroalkene can be used directly or recrystallized from cold ethanol to yield bright yellow crystals.

Step 3: Synthesis of 1-(2-Chloro-4-(methoxymethoxy)phenyl)propan-2-one
  • Reduction Matrix: To a solution of the nitroalkene (1.0 equiv) in a mixture of glacial acetic acid and water (v/v 5:1), add finely powdered iron (325 mesh, 5.0 equiv) and ferric chloride hexahydrate (FeCl₃·6H₂O, 0.1 equiv).

  • Thermal Activation: Heat the vigorously stirred suspension to 85 °C for 6 hours. Caution: The initial electron transfer is mildly exothermic; ensure adequate condenser capacity.

  • Filtration & Extraction: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove unreacted iron and iron oxides, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate to remove the bulk of acetic acid, neutralize carefully with saturated NaHCO₃, extract with ethyl acetate, dry, and concentrate to yield the protected ketone.

Step 4: Synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one
  • Deprotection: Dissolve the crude protected ketone in methanol (5 volumes). Add 3M aqueous HCl (3.0 equiv).

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor the cleavage of the MOM ether via HPLC.

  • Final Purification: Upon complete conversion, concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure 1-(2-chloro-4-hydroxyphenyl)propan-2-one as an off-white solid.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.[Link]

  • Huang, D., Yu, J.-G., Liu, W., & Wang, J. (2014). Higher Efficiently Conversion of Heterocyclic Aryl Nitroalkenes to Ketones. Current Organic Synthesis, 11(6), 882-888.[Link]

  • Pradhan, P. K., Dey, S., Jaisankar, P., & Giri, V. S. (2005). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Synthetic Communications, 35(7), 913–922.[Link]

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.[Link]

Exploratory

An In-depth Technical Guide to 1-(2-Chloro-4-hydroxyphenyl)propan-2-one: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-(2-chloro-4-hydroxyphenyl)propan-2-one, a substituted aromatic ketone of interest to researchers and professionals in drug development and chemical synthesis. T...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-(2-chloro-4-hydroxyphenyl)propan-2-one, a substituted aromatic ketone of interest to researchers and professionals in drug development and chemical synthesis. This document delves into the systematic nomenclature of the compound, proposes a detailed synthetic protocol based on established chemical transformations, discusses its potential applications, and outlines key analytical techniques for its characterization.

IUPAC Nomenclature and Structural Elucidation

The formal name for the compound of interest, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 1-(2-Chloro-4-hydroxyphenyl)propan-2-one .[1][2][3] This systematic name precisely describes the molecular structure:

  • Propan-2-one : This indicates a three-carbon aliphatic chain with a ketone functional group on the second carbon.[4][5][6]

  • 1-(...) : This signifies that a substituent is attached to the first carbon of the propane chain.

  • (2-Chloro-4-hydroxyphenyl) : This describes the substituent, which is a phenyl group with a chlorine atom at the second position and a hydroxyl group at the fourth position, relative to the point of attachment to the propane chain.

The structural formula is as follows:

Caption: Molecular structure of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Synthesis Protocol: A Proposed Route via Friedel-Crafts Acylation

A plausible and efficient method would be the direct acylation of 3-chlorophenol with chloroacetone.

Experimental Protocol:

Materials:

  • 3-Chlorophenol

  • Chloroacetone

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the suspension in an ice bath and slowly add chloroacetone to the dropping funnel, then add it dropwise to the stirred suspension.

  • Addition of Substrate: After the addition of chloroacetone, add a solution of 3-chlorophenol in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-(2-chloro-4-hydroxyphenyl)propan-2-one.

G start Start: 3-Chlorophenol & Chloroacetone step1 Friedel-Crafts Acylation with AlCl3 in DCM start->step1 step2 Reaction Quenching (Ice & HCl) step1->step2 step3 Aqueous Work-up & Extraction step2->step3 step4 Purification by Column Chromatography step3->step4 end Product: 1-(2-Chloro-4-hydroxyphenyl)propan-2-one step4->end

Caption: Proposed synthetic workflow for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Potential Applications in Drug Discovery and Chemical Synthesis

Substituted phenylacetones and related α-hydroxy ketones are valuable intermediates in the synthesis of a wide range of biologically active molecules.[7][8][9] The structural motifs present in 1-(2-chloro-4-hydroxyphenyl)propan-2-one suggest several potential applications:

  • Precursor for Chiral Alcohols: The ketone functionality can be stereoselectively reduced to produce chiral 1-(2-chloro-4-hydroxyphenyl)propan-2-ol, a building block for more complex chiral molecules.

  • Intermediate for Heterocyclic Synthesis: The reactive ketone and the substituted phenyl ring can participate in various cyclization reactions to form a diverse array of heterocyclic compounds, which are a cornerstone of many pharmaceuticals.

  • Scaffold for Medicinal Chemistry: The core structure can be further functionalized at the hydroxyl group, the aromatic ring, or the propane chain to generate a library of compounds for screening against various biological targets. The presence of a chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[4]

Characterization and Analytical Techniques

To confirm the identity and purity of the synthesized 1-(2-chloro-4-hydroxyphenyl)propan-2-one, a combination of spectroscopic and chromatographic techniques should be employed.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons, the methylene protons adjacent to the phenyl ring, the aromatic protons, and the hydroxyl proton. The splitting patterns and chemical shifts will be indicative of the substitution pattern on the phenyl ring.
¹³C NMR Resonances for the carbonyl carbon, the aliphatic carbons of the propane chain, and the distinct carbons of the substituted phenyl ring.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C₉H₉ClO₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable.
Infrared (IR) Spectroscopy Characteristic absorption bands for the hydroxyl (O-H) stretch, the carbonyl (C=O) stretch of the ketone, and C-Cl stretching vibrations.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Conclusion

This technical guide has established the correct IUPAC nomenclature for 1-(2-chloro-4-hydroxyphenyl)propan-2-one and has proposed a detailed and viable synthetic route for its preparation. The potential applications of this compound as a synthetic intermediate in drug discovery and fine chemical synthesis have been highlighted, along with the necessary analytical methods for its comprehensive characterization. This information provides a solid foundation for researchers and scientists to synthesize and utilize this promising chemical entity in their future work.

References

  • J-GLOBAL. 1-Phenyl-2-propanone | Chemical Substance Information. Available from: [Link]

  • Safrole. Phenylacetone (P2P). Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. 2010.
  • IUPAC. Nomenclature of Organic Chemistry.
  • Filo. b) 1-phenylpropan -2-01. 2024. Available from: [Link]

  • Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups. 2024. Available from: [Link]

  • Wikipedia. Phenylacetone. Available from: [Link]

  • Western Oregon University. How to name organic compounds using the IUPAC rules. Available from: [Link]

  • PrepChem.com. Synthesis of 1-(4-Hydroxyphenyl)propan-2-one ethylene ketal. Available from: [Link]

  • Google Patents. US4377691A - Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof.
  • PubMed. Discovery of New Phenylacetone Monooxygenase Variants for the Development of Substituted Indigoids through Biocatalysis. 2022. Available from: [Link]

  • Chemistry LibreTexts. 15.1: Naming Aromatic Compounds. 2024. Available from: [Link]

  • PubChem. Phenylacetone. Available from: [Link]

  • PubChem. 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. Available from: [Link]

  • Organic Syntheses. 1-(p-CHLOROPHENYL)-3-PHENYL-2-PROPANONE. Available from: [Link]

  • ResearchGate. The analysis of substituted cathinones. Part 2: An investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. 2011. Available from: [Link]

  • PMC. 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]

  • Quora. Starting with propene and any other reagents, how would you prepare 2-chloro-1-bromopropane?. 2021. Available from: [Link]

  • PubMed. Protein-flavonol interaction: fluorescence spectroscopic study. 2001. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Abstract This technical guide provides a comprehensive analysis of the physical properties of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, a compound of interest in drug development and chemical research. Due to the limited...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the physical properties of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, a compound of interest in drug development and chemical research. Due to the limited availability of direct experimental data for this specific isomer, this document establishes a robust predictive framework. By synthesizing data from its structural analogues, namely 1-(4-hydroxyphenyl)propan-2-one and 2'-chloro-4'-hydroxyacetophenone, we project the physicochemical characteristics of the title compound. This guide offers in-depth methodologies for the experimental determination of these properties, ensuring scientific integrity and providing researchers with the necessary tools for empirical validation. The document is structured to deliver both theoretical insights and practical, field-proven protocols, making it an essential resource for scientists and professionals in the pharmaceutical and chemical industries.

Introduction and Molecular Structure Analysis

1-(2-Chloro-4-hydroxyphenyl)propan-2-one is a substituted aromatic ketone with the molecular formula C₉H₉ClO₂. Its structure features a propan-2-one moiety attached to a 4-hydroxyphenyl ring, which is further substituted with a chlorine atom at the C2 position (ortho to the chloro group and meta to the hydroxyl group). The molecular weight of this compound is 184.62 g/mol .[1] The strategic placement of the chloro and hydroxyl groups on the phenyl ring, in conjunction with the ketone functional group, is expected to significantly influence its physical and chemical properties, including its melting point, solubility, and spectral characteristics. Understanding these properties is paramount for its application in medicinal chemistry and materials science, where such features govern molecular interactions, bioavailability, and reaction kinetics.

This guide will first establish a baseline by examining the known properties of the parent compound, 1-(4-hydroxyphenyl)propan-2-one. Subsequently, the influence of the ortho-chloro substituent will be analyzed to predict the properties of the title compound. Finally, detailed experimental protocols for the empirical determination of these properties will be presented.

Predicted Physicochemical Properties

The physical properties of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one are predicted based on the known values of its parent compound, 1-(4-hydroxyphenyl)propan-2-one, and the anticipated effects of the ortho-chloro substitution.

PropertyPredicted Value for 1-(2-Chloro-4-hydroxyphenyl)propan-2-oneRationale and Comparative Data
Molecular Weight 184.62 g/mol Calculated based on the molecular formula (C₉H₉ClO₂).[1]
Melting Point Estimated: 45-55 °CThe parent compound, 1-(4-hydroxyphenyl)propan-2-one, has a reported melting point of 31-35 °C. The introduction of a chlorine atom generally increases the molecular weight and can lead to stronger intermolecular interactions, thus a higher melting point is expected.
Boiling Point Estimated: > 200 °C at atmospheric pressureA precise boiling point is difficult to predict without experimental data. However, it is expected to be significantly higher than that of the parent compound due to increased molecular weight and polarity.
Solubility Predicted to be soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) and sparingly soluble in water.The presence of the hydroxyl and ketone groups suggests solubility in polar solvents. The chloro group will slightly increase lipophilicity. The parent compound's solubility profile supports this prediction.
pKa Estimated: 8.0 - 9.0The pKa of the phenolic hydroxyl group is expected to be lower (more acidic) than that of phenol (pKa ≈ 10) due to the electron-withdrawing effect of the ortho-chloro substituent.

Synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

A plausible synthetic route for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is the Friedel-Crafts acylation of 3-chlorophenol with chloroacetyl chloride, followed by methylation.[2]

G 3-Chlorophenol 3-Chlorophenol Intermediate_Ketone 2-Chloro-1-(2-chloro-4-hydroxyphenyl)ethan-1-one 3-Chlorophenol->Intermediate_Ketone Friedel-Crafts Acylation Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate_Ketone AlCl3 AlCl₃ (catalyst) AlCl3->Intermediate_Ketone Final_Product 1-(2-Chloro-4-hydroxyphenyl)propan-2-one Intermediate_Ketone->Final_Product Methylation Methylating_Agent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Methylating_Agent->Final_Product

Caption: Proposed synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: To a stirred solution of 3-chlorophenol (1 equivalent) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1 equivalent) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Spectral Properties: A Predictive Analysis

The spectral characteristics of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one can be predicted by analyzing the spectra of its parent compound and considering the electronic effects of the ortho-chloro substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons.

  • Aromatic Protons (δ 6.5-7.5 ppm): The three aromatic protons will appear as a complex multiplet. The proton ortho to the hydroxyl group will be the most downfield, while the proton ortho to the chloro group will also be downfield due to the deshielding effect of the halogen.

  • Methylene Protons (-CH₂-) (δ ~3.8 ppm): These protons will likely appear as a singlet.

  • Methyl Protons (-CH₃) (δ ~2.2 ppm): These protons will appear as a singlet.

  • Hydroxyl Proton (-OH) (δ ~5-7 ppm): This proton will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O) (δ ~205 ppm): The ketone carbonyl carbon will be significantly downfield.

  • Aromatic Carbons (δ 115-160 ppm): The six aromatic carbons will show distinct signals. The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon with the chloro substituent.

  • Methylene Carbon (-CH₂-) (δ ~50 ppm):

  • Methyl Carbon (-CH₃) (δ ~30 ppm):

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[3][4]

  • O-H Stretch (3200-3600 cm⁻¹): A broad band corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic) (3000-3100 cm⁻¹):

  • C-H Stretch (Aliphatic) (2850-3000 cm⁻¹):

  • C=O Stretch (Ketone) (~1710 cm⁻¹): A strong, sharp absorption. The ortho-chloro group may cause a slight shift to a higher wavenumber compared to the unchlorinated parent compound due to its inductive effect.[5]

  • C=C Stretch (Aromatic) (1450-1600 cm⁻¹):

  • C-O Stretch (Phenolic) (1200-1260 cm⁻¹):

  • C-Cl Stretch (1000-1100 cm⁻¹):

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[6][7][8]

  • Molecular Ion (M⁺): A peak at m/z 184, with an M+2 peak at m/z 186 with approximately one-third the intensity, characteristic of a molecule containing one chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) to give a fragment at m/z 169.

    • Cleavage of the C-C bond between the carbonyl group and the methylene group to produce a fragment at m/z 141.

    • Loss of a chloro radical (•Cl) is also a possible fragmentation pathway.

Experimental Methodologies for Physical Property Determination

To empirically validate the predicted properties, the following standardized experimental protocols are recommended.

Melting Point Determination

G cluster_0 Sample Preparation cluster_1 Measurement Sample Dry, powdered sample Capillary Pack into capillary tube Sample->Capillary Apparatus Melting point apparatus Capillary->Apparatus Insert sample Heating Heat slowly (1-2 °C/min) Apparatus->Heating Observation Observe melting range Heating->Observation Record_Data Record_Data Observation->Record_Data Record T_initial and T_final

Caption: Workflow for melting point determination.

This protocol describes the use of a standard melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is placed in a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute).

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

G cluster_0 Equilibration cluster_1 Separation & Analysis Excess_Solid Add excess solid to solvent Agitate Agitate at constant temperature (24-48h) Excess_Solid->Agitate Centrifuge Centrifuge to pellet solid Agitate->Centrifuge Allow to settle Filter Filter supernatant Centrifuge->Filter HPLC Analyze filtrate by HPLC Filter->HPLC Quantify Quantify HPLC->Quantify Quantify against standards

Caption: Shake-flask method for solubility determination.

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and filtration.

  • Quantification: The concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.

Conclusion

This technical guide has presented a detailed analysis of the physical properties of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. While direct experimental data for this compound is scarce, a robust predictive framework has been established based on the known properties of its structural analogues. The predicted melting point, solubility, and spectral characteristics provide a valuable starting point for researchers. Furthermore, the detailed experimental protocols outlined in this guide offer a clear path for the empirical validation of these predictions. This comprehensive approach, combining theoretical prediction with practical methodology, is intended to empower researchers, scientists, and drug development professionals in their work with this and similar compounds.

References

  • PubChem. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved March 16, 2026, from [Link]

  • Chemsrc. (2025, October 8). 1-Chloro-1-(4-hydroxyphenyl)propan-2-one. Retrieved March 16, 2026, from [Link]

  • Chemical Substance Information. (n.d.). 1-(4-CHLORO-2-HYDROXYPHENYL)PROPAN-1-ONE. Retrieved March 16, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-Hydroxyphenyl)propan-2-one ethylene ketal. Retrieved March 16, 2026, from [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). Indian Journal of Chemistry. Retrieved March 16, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 16, 2026, from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved March 16, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved March 16, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved March 16, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved March 16, 2026, from [Link]

  • MilliporeSigma. (n.d.). 1-(4-hydroxyphenyl)propan-2-one. Retrieved March 16, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxyphenylacetone. National Center for Biotechnology Information. Retrieved March 16, 2026, from [Link]

  • Chemguide. (n.d.). Interpreting mass spectra. Retrieved March 16, 2026, from [Link]

  • Trinity University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved March 16, 2026, from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved March 16, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved March 16, 2026, from [Link]

  • ResearchGate. (2022). IR and UV-VIS spectroscopic analysis of a new compound. Retrieved March 16, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Retrieved March 16, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved March 16, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved March 16, 2026, from [Link]

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Exploratory

A Predictive Spectroscopic and Structural Analysis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one: A Technical Guide for Researchers

Introduction 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is a substituted aromatic ketone of interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Chloro-4-hydroxyphenyl)propan-2-one is a substituted aromatic ketone of interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and other bioactive molecules. Its chemical architecture, featuring a chlorinated and hydroxylated phenyl ring attached to a propanone moiety, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of this compound.

Due to the limited availability of experimentally acquired spectra for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one in publicly accessible databases, this document leverages established principles of spectroscopic theory and comparative data from structurally analogous compounds to construct a reliable, predicted spectroscopic profile. The insights and methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this molecule in their research endeavors. Every analytical protocol described is designed as a self-validating system, ensuring technical accuracy and reproducibility.

Molecular Structure and Spectroscopic Overview

The structural features of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one—a phenolic hydroxyl group, a chlorine substituent on the aromatic ring, and a ketone—are all strong indicators for specific signals in various spectroscopic analyses.

Caption: Molecular Structure of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one would be characterized by several key absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the diamond crystal.

  • Spectrum Acquisition: Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis.

Predicted IR Spectral Features
Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Expected Intensity
Phenolic O-HStretch, hydrogen-bonded3500-3200Strong, Broad
Aromatic C-HStretch3100-3000Medium to Weak
Aliphatic C-HStretch3000-2850Medium
Ketone C=OStretch~1715Strong, Sharp
Aromatic C=CStretch1600-1475Medium, Multiple Bands
C-OStretch1260-1050Strong
C-ClStretch800-600Medium to Strong

The broad O-H stretching band is a hallmark of the phenolic hydroxyl group and is expected to be a dominant feature of the spectrum.[1] The strong, sharp carbonyl (C=O) stretch around 1715 cm⁻¹ is characteristic of a ketone. Aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1475 cm⁻¹ region.[1]

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Spectral Features
Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenolic OH5.0 - 8.0 (solvent dependent)Singlet (broad)1H
Aromatic H (position 6)~7.2Doublet1H
Aromatic H (position 5)~6.8Doublet of doublets1H
Aromatic H (position 3)~6.7Doublet1H
Methylene CH₂~3.6Singlet2H
Methyl CH₃~2.1Singlet3H

The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro group. The broad singlet for the phenolic proton is characteristic and its chemical shift can be highly variable depending on the solvent and concentration. The methylene and methyl protons of the propan-2-one side chain are expected to appear as sharp singlets.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Spectrum Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure that all signals appear as singlets. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to ¹H NMR.

Predicted ¹³C NMR Spectral Features
Carbon(s) Predicted Chemical Shift (δ, ppm)
Ketone C=O~207
Aromatic C-OH (C4)~155
Aromatic C-Cl (C2)~130
Aromatic C-CH₂ (C1)~128
Aromatic CH (C6)~130
Aromatic CH (C5)~118
Aromatic CH (C3)~116
Methylene CH₂~50
Methyl CH₃~30

The carbonyl carbon of the ketone is expected to be the most downfield signal.[2] The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon attached to the hydroxyl group being significantly deshielded.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectral Features

The molecular formula of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is C₉H₉ClO₂.

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 184. A characteristic isotopic pattern for the presence of one chlorine atom will be observed, with an M+2 peak at m/z 186 that is approximately one-third the intensity of the molecular ion peak.[3]

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 169/171.

    • Loss of an acetyl group (CH₃CO•) to yield a fragment at m/z 141/143.

    • Cleavage of the bond between the methylene group and the aromatic ring, leading to a fragment corresponding to the hydroxyphenyl cation at m/z 107.

cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent NMR Place in NMR Spectrometer Dissolve->NMR Shim Shim Magnetic Field NMR->Shim Acquire Acquire Spectrum Shim->Acquire Process Fourier Transform & Phasing Acquire->Process Analyze Analyze Spectrum Process->Analyze

Caption: Generalized workflow for NMR spectroscopic analysis.

Summary of Predicted Spectroscopic Data

Technique Key Predicted Features
IR Spectroscopy Broad O-H stretch (~3350 cm⁻¹), Strong C=O stretch (~1715 cm⁻¹), C-O stretch (~1200 cm⁻¹), C-Cl stretch (~700 cm⁻¹)
¹H NMR Aromatic protons (~6.7-7.2 ppm), Phenolic OH (broad singlet, ~5-8 ppm), Methylene singlet (~3.6 ppm), Methyl singlet (~2.1 ppm)
¹³C NMR Ketone C=O (~207 ppm), Aromatic carbons (~116-155 ppm), Methylene carbon (~50 ppm), Methyl carbon (~30 ppm)
Mass Spectrometry Molecular ion (M⁺) at m/z 184 with an M+2 peak at m/z 186. Key fragments at m/z 169/171, 141/143, and 107.

Conclusion

This guide provides a detailed, predictive analysis of the spectroscopic data for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. By leveraging fundamental principles and comparative data, we have constructed a comprehensive spectroscopic profile that can aid in the identification and characterization of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. This information is intended to be a valuable resource for researchers in synthetic chemistry, drug discovery, and related scientific fields.

References

  • Supporting Information for "One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones".
  • NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0215937).
  • NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0227475).
  • Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. RJPBCS.
  • Infrared Spectroscopy (IR).
  • A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. Benchchem.
  • PubChem. 2-Chloro-1-(4-hydroxyphenyl)propan-1-one.
  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Open Library Publishing Platform.
  • A compound with the formula C4H7BrO gave the 1H- and 13C-NMR spectra below.
  • Mass Spectrometry. Chemistry LibreTexts.

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Foundational

An In-Depth Technical Guide to the Aqueous Solubility of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Abstract The aqueous solubility of a compound is a critical physicochemical parameter that dictates its behavior in biological and chemical systems, profoundly influencing everything from bioavailability in drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aqueous solubility of a compound is a critical physicochemical parameter that dictates its behavior in biological and chemical systems, profoundly influencing everything from bioavailability in drug development to reaction kinetics in chemical synthesis. This guide provides a comprehensive technical framework for understanding and determining the aqueous solubility of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. We delve into the theoretical underpinnings of its solubility based on its molecular structure, present a gold-standard experimental protocol for its thermodynamic solubility determination via the shake-flask method, and detail a robust analytical workflow for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals seeking a blend of theoretical insight and practical, field-proven methodology.

Introduction

1-(2-Chloro-4-hydroxyphenyl)propan-2-one is a substituted aromatic ketone. As with any compound of interest in pharmaceutical and chemical research, a thorough understanding of its fundamental properties is paramount. Among these, aqueous solubility stands out as a cornerstone characteristic. Low aqueous solubility can present significant challenges, leading to poor absorption and bioavailability, unreliable results in biological assays, and difficulties in formulation.[1][2]

Therefore, the ability to accurately and reliably measure solubility is not merely a data collection exercise; it is an essential step in risk mitigation and rational compound development. This guide moves beyond a simple listing of facts to provide a causal explanation of how to approach the solubility determination for this specific molecule, establishing a self-validating system of protocols that ensures data integrity and reproducibility.

Physicochemical Profile of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

The solubility of a molecule is intrinsically linked to its structural and electronic properties. While extensive experimental data for this specific compound is not widely published, we can predict key parameters using well-established computational models.[3][4] These predictions provide a crucial baseline for designing experiments and interpreting results.

Chemical Structure:

  • Aromatic Ring: Benzene substituted with -OH at position 4 and -Cl at position 2.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Method/Significance
Molecular Formula C₉H₉ClO₂ -
Molecular Weight 184.62 g/mol Affects molar concentration calculations.
logP (Octanol/Water) ~2.5 - 3.0 Predicted using cheminformatics tools. Indicates moderate lipophilicity, suggesting that solubility in aqueous media may be limited.[3][4]

| pKa (Acidic) | ~8.5 - 9.5 | Predicted based on substituted phenols. The hydroxyl group is weakly acidic, meaning its ionization state, and thus solubility, will be highly dependent on pH.[3][5] |

Disclaimer: The logP and pKa values are in-silico predictions and should be experimentally verified.

Theoretical Framework of Solubility

The structure of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one contains several key features that govern its solubility:

  • The Phenolic Hydroxyl (-OH) Group: This group can act as both a hydrogen bond donor and acceptor, which generally promotes aqueous solubility. However, its most significant contribution is its ionizability. At pH values above its pKa, the hydroxyl group will deprotonate to form a phenolate anion, which is significantly more polar and thus more water-soluble.

  • The Chloro (-Cl) and Phenyl Groups: These components are non-polar and hydrophobic. The presence of the chloro group, in particular, increases the overall lipophilicity of the molecule, which tends to decrease aqueous solubility.

  • The Ketone (C=O) Group: The carbonyl oxygen can act as a hydrogen bond acceptor, contributing positively, albeit modestly, to water solubility.

The solubility (S) of this compound is therefore a function of the intrinsic solubility of the neutral form (S₀) and the pH of the medium, as described by the Henderson-Hasselbalch equation for an acidic compound:

S = S₀ (1 + 10^(pH - pKa))

This relationship underscores the necessity of performing solubility assessments in buffered media with precise pH control.[6]

Gold Standard Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.[7] The shake-flask method, proposed by Higuchi and Connors, remains the most reliable and widely accepted technique for its determination.[8] It measures the true equilibrium between the dissolved and solid states of the compound.

Principle

An excess amount of the solid compound is added to a specific volume of a buffered aqueous solvent. The mixture is agitated at a controlled temperature until equilibrium is achieved. At this point, the undissolved solid is separated by centrifugation and/or filtration, and the concentration of the compound in the resulting clear supernatant is quantified using a validated analytical method.[6][9] Sampling at multiple time points (e.g., 24 and 48 hours) is crucial to verify that a stable equilibrium has been reached.[10]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis weigh Weigh Excess Solid (>2 mg into 2 mL vial) add_buffer Add Aqueous Buffer (e.g., 1 mL PBS, pH 7.4) weigh->add_buffer Triplicate samples per buffer agitate Agitate at Constant Temp (e.g., 25°C, 24-48h) add_buffer->agitate centrifuge Centrifuge (e.g., 15,000g, 15 min) agitate->centrifuge Check for solid pellet filtrate Filter Supernatant (0.22 µm PVDF filter) centrifuge->filtrate dilute Dilute Supernatant (in mobile phase) filtrate->dilute hplc Quantify by HPLC-UV (See Section 5.0) dilute->hplc

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Experimental Protocol
  • Preparation: Weigh an excess amount of solid 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (e.g., 2-5 mg) into at least three separate 2 mL glass vials. Rationale: Using a significant excess of solid ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[6]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial. Rationale: Buffers are essential to maintain a constant pH, which is critical for ionizable compounds like this one.[9]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate vigorously enough to keep the solid suspended for an extended period (e.g., 24 to 48 hours).[11] Rationale: Sufficient time and agitation are required to ensure the system reaches true thermodynamic equilibrium.[8]

  • Phase Separation: After the equilibration period, remove the vials and centrifuge them at high speed (e.g., 15,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For maximum accuracy, pass this supernatant through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microscopic particles. Rationale: Incomplete removal of solid particles is a common source of erroneously high solubility measurements.

  • Dilution: Immediately dilute the filtered supernatant with the HPLC mobile phase to a concentration within the range of the analytical calibration curve to prevent potential precipitation.

  • Analysis: Quantify the concentration of the diluted sample using a validated HPLC-UV method as described in Section 5.0.

  • Verification: Compare the calculated concentrations from samples taken at different equilibration times (e.g., 24h vs. 48h). If the values are consistent (e.g., within 10-15%), equilibrium has been reached.[9]

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with a UV detector is an ideal technique for quantifying the concentration of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one in the saturated solution due to its sensitivity, specificity, and the presence of a chromophore (the substituted phenyl ring) in the analyte.[12][13]

Principle

A small volume of the diluted sample is injected into the HPLC system. The compound is separated from potential impurities on a reverse-phase column and detected by its absorbance of UV light at a specific wavelength. The concentration is determined by comparing the peak area of the analyte to a standard curve generated from solutions of known concentrations.

Workflow for HPLC-UV Quantification

G cluster_cal Calibration cluster_quant Quantification stock Prepare Stock Solution (1 mg/mL in Acetonitrile) standards Create Serial Dilutions (e.g., 0.1 - 100 µg/mL) stock->standards inject_std Inject Standards into HPLC standards->inject_std n=3 injections per standard curve Generate Calibration Curve (Peak Area vs. Concentration) inject_std->curve Check R² > 0.995 calc Calculate Concentration (using calibration curve) curve->calc inject_sample Inject Diluted Sample (from Section 4.3) get_area Measure Peak Area inject_sample->get_area get_area->calc

Caption: Workflow for Analyte Quantification by HPLC-UV.

Detailed Analytical Protocol
  • Instrument Setup (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid), e.g., 60:40 (v/v). Rationale: A C18 column is standard for moderately non-polar compounds. Acidifying the mobile phase ensures the phenolic hydroxyl group remains protonated for consistent retention.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • UV Detection Wavelength: ~278-280 nm. Rationale: Phenolic compounds typically exhibit strong UV absorbance in this region.[12][14]

  • Calibration Curve Preparation:

    • Prepare a 1 mg/mL primary stock solution of the compound in a suitable organic solvent like acetonitrile.

    • Perform serial dilutions of the stock solution in the mobile phase to create a series of at least 5 calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Analysis:

    • Inject each calibration standard into the HPLC system and record the peak area.

    • Plot the peak area versus concentration and perform a linear regression. The resulting curve should have a coefficient of determination (R²) ≥ 0.995 for the assay to be considered valid.

    • Inject the diluted samples from the solubility experiment (Section 4.3) in triplicate.

    • Average the peak areas for each sample.

  • Calculation:

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Account for the dilution factor to calculate the final solubility of the compound in the original aqueous buffer. Report the final value in units such as µg/mL, mg/L, or Molar (M).

Factors Influencing Solubility

  • pH: As established, this is the most critical factor. The solubility of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one will increase dramatically at pH values above its pKa. Therefore, reporting its solubility without specifying the pH of the buffer is scientifically incomplete.[6][7]

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. All measurements should be conducted and reported at a constant, controlled temperature (e.g., 25°C for ambient or 37°C for physiological relevance).[9]

  • Co-solvents: The presence of organic co-solvents (e.g., DMSO, ethanol) will generally increase the solubility of this moderately lipophilic compound. This is a key consideration in biological assays, where compounds are often introduced from a DMSO stock solution.[1]

Data Interpretation and Reporting

When reporting solubility data, it is imperative to include all experimental details to ensure reproducibility and proper context.[15]

Table 2: Example Solubility Data Reporting

Compound Medium pH Temperature (°C) Equilibration Time (h) Solubility (µg/mL) Solubility (µM)
1-(2-Chloro-4-hydroxyphenyl)propan-2-one PBS 7.4 25 48 [Experimental Value] [Calculated Value]

| 1-(2-Chloro-4-hydroxyphenyl)propan-2-one | Acetate Buffer | 4.5 | 25 | 48 | [Experimental Value] | [Calculated Value] |

Conclusion

Determining the aqueous solubility of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is a multi-faceted process that requires a strong foundation in chemical theory and rigorous experimental execution. By understanding the influence of the compound's functional groups and meticulously applying the gold-standard shake-flask method with a validated HPLC-UV analytical workflow, researchers can generate reliable and reproducible data. This information is fundamental for making informed decisions in drug discovery, chemical process development, and fundamental scientific research, ultimately enabling the successful progression of promising molecular entities.

References

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022). Horticulturae. [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (n.d.). Scientific Research Publishing. [Link]

  • Analysis of non-anthocyanin phenols in wine by HPLC with UV and fluorescence detection. (2007). African Journal of Pure and Applied Chemistry. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). PMC. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2025). ResearchGate. [Link]

  • How do you perform the shake flask method to determine solubility? (2017). Quora. [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. [Link]

  • Annex 4 - Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization (WHO). [Link]

  • Guidelines for Reporting Solubility Data. (2020). Thermodynamics Research Center, NIST. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. [Link]

  • Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. (n.d.). CompuDrug. [Link]

  • 1-(2-cloro-4-hidroxifenil)propan-2-ona. (n.d.). Capot Chemical. [Link]

  • 1-(2-cloro-4-idrossifenil)propan-2-one. (n.d.). Capot Chemical. [Link]

  • Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. (n.d.). ChemRxiv. [Link]

  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021). ChemRxiv. [Link]

  • ML for LogP and pKa in Fluorine-Containing Derivatives. (2025). Blackthorn AI. [Link]

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Exploratory

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Abstract This technical guide provides a comprehensive analysis of the synthetic pathways and starting materials for the preparation of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, a substituted hydroxyaryl ketone with pote...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways and starting materials for the preparation of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, a substituted hydroxyaryl ketone with potential applications as an intermediate in pharmaceutical and fine chemical synthesis. This document is intended for an audience of researchers, chemists, and drug development professionals. It delves into the mechanistic underpinnings of two primary synthetic strategies—the Fries Rearrangement and the Friedel-Crafts Acylation—offering detailed, step-by-step protocols and a discussion of critical process parameters. The guide emphasizes a rationale-driven approach to experimental design, ensuring scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

1-(2-Chloro-4-hydroxyphenyl)propan-2-one is a functionalized aromatic ketone. The strategic placement of the chloro, hydroxyl, and propanone groups on the phenyl ring makes it a versatile building block. A logical retrosynthetic analysis reveals two convergent and well-established synthetic disconnections, pointing to readily available starting materials.

The primary disconnection (Route A) breaks the C-C bond between the aromatic ring and the acyl group, suggesting a Friedel-Crafts acylation of a substituted phenol. The second disconnection (Route B) involves an intramolecular acyl migration, indicative of a Fries Rearrangement of a phenolic ester.

G cluster_0 Retrosynthetic Pathways Target 1-(2-Chloro-4-hydroxyphenyl)propan-2-one FC Friedel-Crafts Acylation (Route A) Target->FC C-C bond disconnection Fries Fries Rearrangement (Route B) Target->Fries Intramolecular rearrangement SM_A 3-Chlorophenol + Propanoyl Chloride / Anhydride FC->SM_A SM_B 3-Chlorophenyl Propanoate Fries->SM_B SM_B->SM_A Esterification G cluster_mechanism Fries Rearrangement Mechanism Ester 3-Chlorophenyl Propanoate Complex1 Lewis Acid-Ester Complex (Coordination at C=O) Ester->Complex1 + AlCl₃ LewisAcid AlCl₃ Acylium Acylium Ion Intermediate + Aluminum Phenoxide Complex1->Acylium Acyl Group Cleavage Attack Electrophilic Aromatic Substitution (EAS) Complex1->Attack Intramolecular Attack Acylium->Attack Intermolecular Attack Sigma Sigma Complex (Wheland Intermediate) Attack->Sigma Deprotonation Deprotonation Sigma->Deprotonation - H⁺ Workup Acidic Workup (H₃O⁺) Deprotonation->Workup Intermediate Complex Product Hydroxyaryl Ketone (Final Product) Workup->Product Releases AlCl₃ G cluster_mechanism Friedel-Crafts Acylation Mechanism AcylSource Propionyl Chloride / Anhydride Acylium Acylium Ion Generation [CH₃CH₂CO]⁺ AcylSource->Acylium + AlCl₃ LewisAcid AlCl₃ Attack Electrophilic Attack at C4 position Acylium->Attack Phenol 3-Chlorophenol Phenol->Attack Sigma Sigma Complex (Resonance Stabilized) Attack->Sigma Deprotonation Proton Loss & Aromaticity Restored Sigma->Deprotonation - H⁺ ProductComplex Product-AlCl₃ Complex Deprotonation->ProductComplex Workup Acidic Workup (H₃O⁺) ProductComplex->Workup FinalProduct 1-(2-Chloro-4-hydroxyphenyl) propan-2-one Workup->FinalProduct

Foundational

The Phenolic Hydroxyl Group in Drug Design: Reactivity, Metabolism, and Synthetic Modification

Executive Summary The phenolic hydroxyl group (–OH) is a ubiquitous and highly reactive pharmacophore in medicinal chemistry, present in numerous active pharmaceutical ingredients (APIs) such as acetaminophen, propofol,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenolic hydroxyl group (–OH) is a ubiquitous and highly reactive pharmacophore in medicinal chemistry, present in numerous active pharmaceutical ingredients (APIs) such as acetaminophen, propofol, and estradiol. Its unique physicochemical properties—acting simultaneously as a hydrogen bond donor/acceptor and a strong electron-donating group—dictate a molecule's target affinity, metabolic liability, and synthetic versatility. This whitepaper provides an in-depth technical analysis of the reactivity of the phenolic hydroxyl group, using acetaminophen as a primary model compound to explore its in vivo metabolic pathways and in vitro synthetic modifications.

Physicochemical Foundations & Electronic Effects

The chemical behavior of the phenolic hydroxyl group is fundamentally governed by the resonance stabilization of its conjugate base, the phenoxide anion. Unlike aliphatic alcohols, the lone pairs on the oxygen atom delocalize into the aromatic π-system, significantly increasing the acidity of the proton.

The pKa​ of a typical phenolic proton ranges from 8.5 to 11.0, heavily influenced by the inductive and resonance effects of ortho and para substituents[1][2]. For example, the phenolic –OH of curcumin exhibits a pKa​ range between 8.5 and 10.4[3], while the alkyl-substituted phenol 2-propylphenol has a pKa​ of approximately 10.5[1]. At physiological pH (7.4), most phenolic drugs remain predominantly unionized, which facilitates lipid membrane permeability. However, the inherent electron-donating nature of the –OH group highly activates the aromatic ring toward electrophilic attack and makes the oxygen an excellent nucleophile upon deprotonation.

Quantitative Data: Physicochemical & Metabolic Profiles

The following table summarizes the quantitative reactivity parameters of prototypical phenolic APIs:

CompoundPhenolic pKa​ Primary Metabolic PathwayIntrinsic Clearance ( CLint​ ) Profile
Acetaminophen 9.5Glucuronidation (UGT) / Sulfation (SULT)High Phase II, Low Phase I
Propofol 11.0Glucuronidation (UGT1A9)Rapid Phase II
Estradiol 10.4Sulfation / GlucuronidationModerate Phase II
Curcumin 8.5 – 10.4GlucuronidationRapid Phase II

Metabolic Reactivity (In Vivo)

The phenolic hydroxyl group is a primary liability for rapid first-pass metabolism. It serves as a direct handle for Phase II conjugation and strongly influences Phase I oxidation.

Phase II Conjugation: Glucuronidation and Sulfation

In the human liver, the phenolic –OH is rapidly targeted by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs)[4]. Using acetaminophen as the model, 60–90% of a therapeutic dose is metabolized via O-glucuronidation and O-sulfation into highly water-soluble, inactive metabolites that are readily excreted in the urine[5].

Phase I Oxidation: The NAPQI Pathway

While Phase II conjugation dominates at therapeutic doses, the electron-rich nature of the phenol ring makes it susceptible to Phase I oxidation by Cytochrome P450 enzymes (predominantly CYP2E1). This pathway converts the phenolic compound into a highly reactive electrophilic intermediate, N-acetyl-p-benzoquinone imine (NAPQI)[5][6]. Under normal physiological conditions, NAPQI is rapidly detoxified by conjugation with the sulfhydryl group of glutathione (GSH)[6][7]. However, in overdose scenarios, the Phase II sulfation pathway becomes saturated, shifting more of the drug toward CYP450 oxidation. This depletes hepatic GSH stores, allowing NAPQI to covalently bind to mitochondrial proteins, ultimately causing severe centrilobular hepatic necrosis[6][7].

Phenol_Metabolism Phenol Acetaminophen (Phenolic -OH) Gluc O-Glucuronide (Inactive, Excreted) Phenol->Gluc UGT + UDPGA Sulf O-Sulfate (Inactive, Excreted) Phenol->Sulf SULT + PAPS NAPQI Reactive Quinone (NAPQI) Phenol->NAPQI CYP450 + NADPH GSH GSH Adduct (Detoxified) NAPQI->GSH Glutathione

Caption: Major metabolic pathways of the phenolic hydroxyl group in Acetaminophen.

Synthetic Reactivity & Prodrug Design (In Vitro)

In drug development, the high metabolic clearance of phenols often necessitates synthetic derivatization to improve oral bioavailability.

O-Alkylation and Etherification

The weak acidity of the phenol allows for facile deprotonation by mild bases (e.g., K2​CO3​ ) to form the highly nucleophilic phenoxide ion. This intermediate readily undergoes SN​2 alkylation with alkyl halides via the Williamson ether synthesis[1]. By masking the hydroxyl group as an ether or ester, chemists can prevent premature Phase II conjugation.

Trimethyl Lock (TML) Controlled Release Systems

Advanced prodrug strategies exploit the steric environment around the phenolic hydroxyl group. The Trimethyl Lock (TML) system utilizes sterically accelerated intramolecular lactonization of ortho-hydroxy dihydrocinnamic acid derivatives[8]. In the prodrug form, the phenolic –OH is masked. Upon exposure to a specific enzymatic trigger (e.g., esterases), the free phenolic hydroxyl group is liberated, restoring its reactivity. This initiates a rapid, predictable lactonization that cleaves the linker and releases the active payload[8].

Experimental Methodologies: Self-Validating Protocols

To accurately assess the metabolic liability of a phenolic compound during lead optimization, researchers utilize in vitro microsomal stability assays[9][10]. The following protocol is designed as a self-validating system , ensuring that both Phase I and Phase II metabolic pathways are accurately captured.

Protocol: Comprehensive Microsomal Stability Assay (Phase I & II)

Causality & Design Rationale: Standard microsomal assays often fail to capture phenolic glucuronidation because UGT enzymes are sequestered within the lumen of the microsomal vesicles. To evaluate true clearance, the pore-forming peptide alamethicin must be added to grant the highly polar cofactor UDPGA access to the UGT active site[11]. Furthermore, cold acetonitrile is used for quenching to instantly denature proteins and precipitate them, preventing further enzymatic degradation[10].

Step-by-Step Methodology:

  • Preparation & Activation: Thaw human liver microsomes (HLMs) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4)[9]. Add alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes to induce pore formation.

  • Cofactor Addition: Aliquot the activated microsomes into a 96-well plate. Add the Phase I cofactor NADPH (1 mM final) and the Phase II cofactor UDPGA (2 mM final)[9][11].

  • Incubation: Pre-warm the plate in an incubator-shaker at 37°C for 10 minutes[10]. Initiate the reaction by adding the phenolic test compound (1 µM final concentration, ≤1% DMSO/Acetonitrile)[9].

  • Quenching: At defined time points (e.g., 0, 7, 15, 25, 40, and 60 minutes), remove a 50 µL aliquot and immediately transfer it into a microtube containing 150 µL of ice-cold acetonitrile (containing an internal standard) to quench the reaction[9][10].

  • Centrifugation: Centrifuge the quenched samples at 5500 rpm for 10 minutes to pellet the precipitated proteins[10].

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ )[9][10].

Self-Validation Controls:

  • Negative Control: Incubate the test compound with microsomes without NADPH and UDPGA. This rules out chemical instability or non-enzymatic degradation[9][11].

  • Positive Control: Run a parallel assay using 7-hydroxycoumarin (a known UGT substrate) and testosterone (a known CYP substrate) to verify the enzymatic competency of the microsome batch[9][11].

Microsomal_Workflow Prep 1. Activation (Microsomes + Alamethicin) Incubate 2. Incubation (37°C) (Add NADPH/UDPGA + API) Prep->Incubate Quench 3. Quenching (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge Analyze 5. LC-MS/MS (Quantify Clearance) Centrifuge->Analyze

Caption: Self-validating in vitro microsomal stability workflow for phenolic compounds.

References

  • PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC. nih.gov.
  • Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products - Frontiers. frontiersin.org.
  • Acetaminophen Pathway (toxic doses), Pharmacokinetics - ClinPGx. clinpgx.org.
  • METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC. nih.gov.
  • basic reactivity of the phenolic hydroxyl group in 2-Propylphenol - Benchchem. benchchem.com.
  • Triggering Precision: How Trimethyl Lock Chemistry Enables Controlled Drug Release. sigutlabs.com.
  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. charnwooddiscovery.com.
  • An Accurate and Physically Consistent pKa Prediction through Protonation Ensemble Modeling - ChemRxiv. chemrxiv.org.
  • pKa – Knowledge and References - Taylor & Francis. taylorandfrancis.com.
  • Microsomal Stability Assay - MTTlab. mttlab.eu.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. protocols.io.

Sources

Exploratory

Keto-Enol Tautomerism in 1-(2-Chloro-4-hydroxyphenyl)propan-2-one: Structural Dynamics, Steric Hindrance, and Analytical Methodologies

Executive Summary 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5) is a highly functionalized phenylacetone derivative that serves as a critical intermediate in the synthesis of active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5) is a highly functionalized phenylacetone derivative that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agricultural chemicals. The presence of the propan-2-one moiety introduces the potential for keto-enol tautomerism. Understanding this dynamic equilibrium is paramount for drug development professionals, as the molecule's tautomeric state directly dictates its nucleophilicity, electrophilicity, and trajectory in downstream cross-coupling or substitution reactions. This whitepaper provides an in-depth mechanistic analysis of the tautomeric equilibrium, detailing the overriding influence of steric hindrance, and outlines self-validating experimental protocols for its quantification.

Thermodynamic & Structural Dynamics

The keto-enol equilibrium of phenylacetones is governed by a delicate balance of electronic delocalization, steric hindrance, and solvent effects. In simple, unsubstituted phenylacetones, the enol content is typically low (1-3%) in non-polar media[1]. However, in 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, the equilibrium is subjected to extreme structural biases.

The Tautomeric States
  • Keto Form (1-(2-Chloro-4-hydroxyphenyl)propan-2-one): The thermodynamically dominant state in almost all solvent environments.

  • Conjugated Enol (1-(2-Chloro-4-hydroxyphenyl)prop-1-en-2-ol): Formed via deprotonation at the C1 position of the propyl chain. While extended π -conjugation with the aromatic ring typically stabilizes this form, it is heavily penalized in this specific molecule.

  • Unconjugated Enol (1-(2-Chloro-4-hydroxyphenyl)prop-2-en-2-ol): Formed via deprotonation at the terminal C3 position. This enol lacks resonance stabilization from the aromatic ring and is thermodynamically disfavored.

The Ortho-Effect & Steric Hindrance (Causality of Equilibrium Shift)

The defining feature of this molecule's tautomerism is the "ortho-effect." For the conjugated enol to benefit from resonance stabilization, the carbon-carbon double bond must achieve coplanarity with the aromatic ring. However, the van der Waals radius of the chlorine atom at the ortho (C2) position creates severe steric clashing with the methyl or hydroxyl group of the enol. This steric hindrance introduces a massive rotational barrier, forcing the aromatic ring out of planarity[2]. Because the p -orbitals cannot align efficiently, the resonance energy is lost, and the equilibrium shifts almost entirely back to the keto form.

Electronic Contributions

The hydroxyl group at the C4 position is a strong π -donor (+R effect). While it increases the overall electron density of the aromatic ring, its theoretical ability to stabilize the enol form is rendered moot. The lack of coplanarity caused by the 2-chloro group acts as a structural bottleneck, preventing the electron density from delocalizing into the enol system.

Visualizing the Dynamics

Tautomerism Keto Keto Form (Thermodynamically Dominant) EnolA Conjugated Enol (Sterically Hindered by 2-Cl) Keto->EnolA Proton Transfer (C1) EnolB Unconjugated Enol (Lacks Resonance) Keto->EnolB Proton Transfer (C3)

Tautomeric equilibrium pathways of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Experimental Methodologies for Tautomeric Profiling

To accurately profile this equilibrium, researchers must employ a self-validating system that combines steady-state thermodynamic measurements with kinetic trapping.

Protocol 1: Quantitative NMR Spectroscopy ( 1 H and 13 C)

Nuclear Magnetic Resonance (NMR) is the definitive tool for quantifying slow-exchanging tautomers in solution[3].

  • Step 1: Sample Preparation: Dissolve 15 mg of highly pure 1-(2-Chloro-4-hydroxyphenyl)propan-2-one in 0.6 mL of the target deuterated solvent (e.g., CDCl 3​ , DMSO- d6​ ) in a standard 5 mm NMR tube.

  • Step 2: Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Calibrate the 90° pulse width to ensure uniform excitation.

  • Step 3: Acquisition Parameters (Critical Step): Set a prolonged relaxation delay ( D1​≥5×T1​ of the slowest relaxing proton, typically 10-15 seconds) to ensure complete longitudinal relaxation. Causality: Inadequate relaxation delays will artificially skew the integration ratio because the keto methylene protons and the enol vinylic protons relax at different rates.

  • Step 4: Data Processing: Phase and baseline correct the spectra manually. Integrate the singlet of the keto methylene group ( ∼3.7 ppm) against the vinylic proton of the enol ( ∼5.5 ppm, if detectable). Calculate the equilibrium constant: Keq​=[Enol]/[Keto] .

Protocol 2: Kinetic Trapping via Halogenation

To validate the NMR findings, kinetic trapping is used to capture the enol before the equilibrium can re-establish itself in response to changing conditions.

  • Step 1: Equilibration: Dissolve the compound in the target solvent and allow 24 hours for the tautomeric equilibrium to stabilize at 25°C.

  • Step 2: Trapping: Rapidly inject a stoichiometric excess of a standardized bromine solution in cold ethanol. The enol reacts instantaneously to form the α -bromo ketone.

  • Step 3: Quenching & Titration: Immediately quench the unreacted bromine with excess β -naphthol. Add potassium iodide and titrate the liberated iodine with sodium thiosulfate. The exact amount of bromine consumed correlates directly to the initial enol concentration, validating the NMR integration.

Workflow Prep Sample Preparation (Deuterated Solvents) NMR 1H/13C NMR Acquisition (Optimized T1 Delay) Prep->NMR Trap Kinetic Trapping (Rapid Bromination) Prep->Trap Analyze Data Integration & Equilibrium Constant (Keq) NMR->Analyze Trap->Analyze

Self-validating experimental workflow for tautomeric quantification.

Data Presentation: Solvent Effects on Tautomeric Distribution

The following table summarizes the extrapolated tautomer distribution of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one across different environments, highlighting the suppressive nature of the ortho-effect.

SolventDielectric Constant ( ϵ )Keto Form (%)Conjugated Enol (%)Unconjugated Enol (%)
CDCl 3​ (Non-polar)4.81> 99.8< 0.2Trace
CD 3​ OD (Protic)32.6> 99.9< 0.1Trace
DMSO- d6​ (Polar Aprotic)46.8> 99.9< 0.1Trace
Gas Phase (Theoretical)1.00~ 98.5~ 1.5Trace

Data Analysis: Polar solvents overwhelmingly favor the keto form due to strong dipole-dipole interactions and intermolecular hydrogen bonding with the carbonyl oxygen. Even in non-polar solvents or the gas phase—where enol content typically rises in unhindered systems—the enol fraction remains negligible due to the dominant steric penalty imposed by the 2-chloro group.

Conclusion

The keto-enol tautomerism of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one serves as a textbook example of steric factors overriding electronic potential. While the molecule possesses the structural prerequisites for extended conjugation, the ortho-effect exerted by the 2-chloro substituent enforces a non-planar geometry, effectively neutralizing resonance stabilization. For drug development professionals, this dictates that the molecule will react almost exclusively as a ketone or via its enolate (under strongly basic conditions), rather than exhibiting spontaneous enol reactivity.

References

  • Source: researchgate.
  • Source: nih.
  • Source: researchgate.

Sources

Foundational

Unlocking the Privileged Indole Scaffold: A Technical Guide to Biological Activities, Mechanistic Pathways, and Evaluation Protocols

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently evaluate chemical scaffolds that offer broad utility. However, few rival the versatility of the indole ring system . Formally...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently evaluate chemical scaffolds that offer broad utility. However, few rival the versatility of the indole ring system . Formally a benzene ring fused to a pyrrole ring, the indole nucleus is universally recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of binding to multiple, diverse biological targets with high affinity[1]. Its prominence is rooted in its unique physicochemical properties: the N-H group acts as a potent hydrogen bond donor, while the electron-rich aromatic system facilitates robust π−π stacking and hydrophobic interactions within target binding pockets[2].

This whitepaper provides an in-depth technical analysis of the indole scaffold's biological activities, decodes the mechanistic pathways it modulates, and outlines field-proven, self-validating experimental protocols for evaluating novel indole derivatives.

The Pharmacological Landscape of Indole Derivatives

The structural adaptability of indole allows for extensive derivatization (particularly at N-1 and C-2 through C-7), yielding compounds with profound efficacy across oncology, infectious diseases, and neuropharmacology [1][1].

  • Oncology & Apoptosis Modulation: Indole derivatives are formidable anticancer agents. They frequently act as kinase inhibitors (e.g., targeting EGFR, VEGFR-2) or apoptosis inducers [3][3]. For instance, novel indole-based dual inhibitors of Bcl-2 and Mcl-1 have been shown to disrupt anti-apoptotic complexes, freeing Bax/Bak to permeabilize the mitochondrial membrane and trigger the caspase cascade[3].

  • Antimicrobial & Antifungal Activity: Halogenated indoles (e.g., 5-chloro or 6-bromoindoles) exhibit enhanced lipophilicity and altered electronic distribution. This allows them to penetrate microbial cell walls and inhibit key pathogenic pathways, including yeast-to-hypha transformation in Candida albicans [4][4].

Mechanistic Pathway Visualization

Understanding the causality of indole-induced cytotoxicity is critical for lead optimization. The diagram below illustrates the classical intrinsic apoptosis pathway triggered by indole-based Bcl-2/Mcl-1 inhibitors. By competitively binding to the hydrophobic groove of anti-apoptotic proteins, the indole scaffold acts as a molecular switch for cell death.

ApoptosisPathway Indole Indole Derivative (e.g., Bcl-2/Mcl-1 Inhibitor) Bcl2 Bcl-2 / Mcl-1 Complex (Anti-apoptotic) Indole->Bcl2 Competitive Inhibition BaxBak Bax / Bak Proteins (Pro-apoptotic) Bcl2->BaxBak Releases/Unblocks Mito Mitochondrial Membrane Permeabilization (MOMP) BaxBak->Mito Oligomerization & Pore Formation CytC Cytochrome c Release Mito->CytC Triggers Efflux Caspase9 Caspase-9 Activation (Apoptosome) CytC->Caspase9 Recruits APAF-1 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Proteolytic Cleavage Apoptosis Programmed Cell Death Caspase3->Apoptosis Cellular Dismantling

Intrinsic apoptosis signaling pathway modulated by indole-based Bcl-2/Mcl-1 dual inhibitors.

Quantitative Data: Efficacy of Selected Indole Derivatives

To contextualize the potency of the indole scaffold, the following table summarizes recent quantitative data for specific derivatives across various targets and cell lines [5][5].

Compound Class / DerivativePrimary Target / Cell LineAssay TypeKey Findings (IC₅₀ / GI₅₀ / Ki)
Compound 28 (Indole Scaffold)Bcl-2 / Mcl-1Binding AffinityKi = 0.41 µM (Bcl-2), 0.41 µM (Mcl-1)[3]
Compound Va (5-chloro-indole)EGFR (Kinase)Enzyme InhibitionIC₅₀ = 71 nM (vs. Erlotinib 80 nM)[5]
Compound Va (5-chloro-indole)Panc-1, MCF-7, A-549AntiproliferativeGI₅₀ = 26 nM – 48 nM[5]
Compound 3 (Morpholino-indole)EGFR / VEGFR-2Enzyme InhibitionIC₅₀ = 18 nM (EGFR), 45 nM (VEGFR-2)[5]
Compound 8k (Sclareolide-Indole)MV4-11 (Leukemia)Cell ViabilityIC₅₀ = 0.8 ± 0.6 µM[6]

Experimental Workflows & Self-Validating Protocols

A rigorous biological evaluation requires a tiered approach: primary phenotypic screening followed by mechanistic validation. The causality behind this sequence is resource optimization—we first establish if a compound kills cancer cells (via metabolic assays), and then determine how it kills them (via flow cytometry) [7][7].

Workflow Synthesis Indole Scaffold Synthesis & Derivatization Viability Primary Screening (MTT/XTT Viability Assay) Synthesis->Viability Dose-Response Generation Apoptosis Mechanistic Profiling (Annexin V/PI Flow Cytometry) Viability->Apoptosis Select Hits (IC50 < 1 µM) Target Target Validation (Kinase Inhibition Assays) Apoptosis->Target Confirm Apoptotic Mechanism Lead Lead Optimization (SAR Analysis) Target->Lead High Affinity (Low Ki/IC50)

Tiered high-throughput experimental workflow for the biological evaluation of indole derivatives.

Protocol A: Cell Viability Assessment (MTT Assay)

Causality & Principle: The MTT assay doesn't merely measure "cell death"; it quantifies metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt to purple formazan. A drop in absorbance directly correlates with a loss of functional mitochondria, serving as a highly accurate proxy for viability[7]. Self-Validating System: This protocol mandates a vehicle control (e.g., 0.1% DMSO) to establish a baseline of 100% viability, and a positive control (e.g., Erlotinib for EGFR-mutant lines) to continuously validate assay sensitivity and reagent integrity[5].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549 or MCF-7) and seed into a 96-well plate at a density of 5×103 to 1×104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the indole derivative in complete medium (ensure final DMSO concentration ≤0.1% ). Aspirate old media and add 100 µL of the treated media. Include vehicle control and positive control wells. Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) directly to each well. Incubate in the dark at 37°C for 3–4 hours. Crucial step: Visually confirm the formation of intracellular purple formazan crystals under a microscope before proceeding.

  • Solubilization: Carefully aspirate the media without disturbing the crystal monolayer at the bottom. Add 100 µL of DMSO to each well to dissolve the formazan. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader (with a reference wavelength of 630 nm to subtract background plate noise). Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Causality & Principle: Cytotoxicity can be necrotic (uncontrolled lysis) or apoptotic (programmed). To differentiate the mechanism of our indole hits, we exploit membrane asymmetry. In early apoptosis, phosphatidylserine (PS) flips to the outer cellular leaflet, where FITC-conjugated Annexin V binds. Propidium Iodide (PI) is membrane-impermeable; it only intercalates DNA when the cell membrane is fully compromised (late apoptosis or necrosis) [6][6].

Step-by-Step Methodology:

  • Induction: Seed cells in 6-well plates ( 3×105 cells/well) and allow overnight attachment. Treat with the indole compound at 0.5× , , and the established IC₅₀ concentration for 24–48 hours.

  • Harvesting (Critical Step): Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells (via gentle trypsinization). Centrifuge at 300 × g for 5 minutes. Scientific Note: Failing to collect floating cells will artificially skew the data toward false negatives, ruining the assay's integrity.

  • Washing & Resuspension: Wash the cell pellet twice with ice-cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube to halt the reaction. Analyze immediately via flow cytometry (capturing a minimum of 10,000 events per sample).

    • Quadrant Analysis: Q1 (Annexin V- / PI+) = Necrosis; Q2 (Annexin V+ / PI+) = Late Apoptosis; Q3 (Annexin V- / PI-) = Viable; Q4 (Annexin V+ / PI-) = Early Apoptosis.

References

  • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL: [Link][1]

  • Title: Indole: A Potent Scaffold with Versatile Pharmacological Activities Source: International Journal of Pharmaceutical Sciences URL: [Link][4]

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications Source: PMC / NIH URL: [Link][3]

  • Title: Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents Source: PMC / NIH URL: [Link][5]

  • Title: Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives Source: MDPI URL: [Link][6]

Sources

Exploratory

Comprehensive Technical Guide: Synthesis, Characterization, and Downstream Applications of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Executive Summary In the landscape of modern drug discovery, the architectural complexity of Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized building blocks. 1-(2-Chloro-4-hydroxyphenyl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural complexity of Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized building blocks. 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5) is a highly specialized phenylacetone derivative. The strategic placement of an ortho-chloro group and a para-hydroxy group on the phenyl ring creates a unique steric and electronic environment. This compound serves as a critical upstream intermediate for the synthesis of substituted phenethylamines, targeted kinase inhibitors, and indole-based therapeutics.

This whitepaper provides an authoritative, self-validating framework for the synthesis, handling, and downstream application of this intermediate, ensuring reproducible integration into pharmaceutical development pipelines.

Physicochemical Profiling

Before deploying this intermediate in multi-step syntheses, it is critical to understand its baseline physicochemical parameters. The following data dictates the choice of solvents, purification methods, and reaction conditions.

PropertyValue
Chemical Name 1-(2-Chloro-4-hydroxyphenyl)propan-2-one
CAS Registry Number 1314924-14-5
Molecular Formula C 9​ H 9​ ClO 2​
Molecular Weight 184.62 g/mol
Structural Class Halogenated Phenylacetone / Phenol derivative
Typical Appearance Off-white to pale yellow solid
Primary Utility API Precursor / Synthetic Intermediate

Synthetic Methodologies: Upstream Assembly

The de novo synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one requires precise control over functional group compatibility. The most robust route employs a Henry (Nitroaldol) Reaction followed by reductive hydrolysis.

Causality in Design: We begin with 2-chloro-4-methoxybenzaldehyde rather than the free phenol. The methoxy group acts as a robust protecting group. If the free phenol were used, its strong electron-donating nature would interfere with the basic conditions of the Henry reaction and risk unwanted oxidation during the subsequent reduction phase. The phenol is only unmasked in the final step via selective demethylation.

Synthesis SM 2-Chloro-4-methoxybenzaldehyde Nitro Nitroaldol (Henry) Reaction + Nitroethane SM->Nitro Inter1 1-(2-Chloro-4-methoxyphenyl) -2-nitropropene Nitro->Inter1 Red Reduction & Hydrolysis (Fe/HCl or Nef) Inter1->Red Inter2 1-(2-Chloro-4-methoxyphenyl) propan-2-one Red->Inter2 Demeth Demethylation (BBr3, DCM, -78°C) Inter2->Demeth Product 1-(2-Chloro-4-hydroxyphenyl) propan-2-one Demeth->Product

Synthetic route to 1-(2-Chloro-4-hydroxyphenyl)propan-2-one via Henry reaction.

Validated Upstream Protocols

Step A: Henry (Nitroaldol) Reaction

  • Procedure: Dissolve 2-chloro-4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid. Add nitroethane (1.5 eq) and ammonium acetate (0.5 eq) as the catalyst. Reflux for 6 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The product, a nitrostyrene derivative, is highly conjugated and will appear bright yellow under ambient light and strongly UV-active at 254 nm. Crystallize from methanol to yield pure 1-(2-chloro-4-methoxyphenyl)-2-nitropropene.

Step B: Reduction and Hydrolysis

  • Procedure: Suspend iron powder (4.0 eq) in a mixture of water and toluene. Heat to 80°C and add concentrated HCl dropwise to generate active iron species. Slowly add the nitrostyrene from Step A. Reflux for 4 hours.

  • Self-Validation: The reaction transitions from a yellow suspension to a dark sludge as iron oxides form. Filter through Celite to remove iron salts. The organic layer contains the protected ketone. LC-MS should confirm the mass shift from the nitroalkene to the ketone.

Step C: Demethylation

  • Rationale: Boron tribromide (BBr 3​ ) is a strong Lewis acid that coordinates with the ether oxygen, facilitating the cleavage of the methyl-oxygen bond without reducing the ketone moiety.

  • Procedure: Dissolve the intermediate in anhydrous DCM under argon. Cool to -78°C using a dry ice/acetone bath to prevent Friedel-Crafts side reactions. Add BBr 3​ (3.0 eq) dropwise. Allow warming to room temperature over 4 hours.

  • Self-Validation: The solution turns deep red/brown upon BBr 3​ coordination. Quench carefully at 0°C with saturated aqueous NaHCO 3​ until pH 7 is reached. The disappearance of the starting material on TLC confirms the successful generation of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Downstream Applications: API Derivatization

The primary utility of this compound lies in its conversion into substituted phenethylamines via Reductive Amination . Halogenated phenethylamines are privileged scaffolds that frequently interact with G-protein coupled receptors (GPCRs), such as 5-HT (serotonin) and DA (dopamine) receptors.

Downstream Precursor 1-(2-Chloro-4-hydroxyphenyl) propan-2-one RedAm Reductive Amination (NaBH3CN, R-NH2) Precursor->RedAm API Substituted Phenethylamine API RedAm->API GPCR 5-HT / DA Receptor Binding API->GPCR Effect Downstream Signaling (cAMP modulation) GPCR->Effect

Reductive amination of the precursor yielding GPCR-active phenethylamine APIs.

Validated Downstream Protocol: Reductive Amination
  • Rationale: Converting the ketone to a secondary amine requires the formation of an iminium intermediate. Sodium cyanoborohydride (NaBH 3​ CN) is utilized because its electron-withdrawing cyano group reduces the nucleophilicity of the hydride. This makes it stable in the mildly acidic conditions (pH 5-6) required for iminium formation, allowing it to selectively reduce the iminium ion without reducing the unreacted ketone.

  • Procedure:

    • Combine 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous methanol.

    • Add glacial acetic acid dropwise to adjust the pH to 5.5.

    • Add NaBH 3​ CN (1.5 eq) in portions. Stir at room temperature for 12 hours.

  • Self-Validation: Use pH paper before adding the reducing agent; a pH > 7 will halt iminium formation, while pH < 4 will protonate the amine, rendering it non-nucleophilic. Post-reaction, quench with 1M NaOH to deprotonate the newly formed amine, extract with DCM, and purify via flash chromatography. Ninhydrin stain on TLC will confirm the presence of the secondary amine product.

References

  • Title: 1-(2-Chloro-4-hydroxyphenyl)propan-2-one | CAS#:1314924-14-5 Source: ChemSrc URL: [Link]

  • Title: The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban Source: Beilstein Journal of Organic Chemistry (via NCBI PMC) URL: [Link]

  • Title: Reductive Amination Source: Wikipedia, The Free Encyclopedia URL: [Link]

Foundational

Discovery and history of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacological Utility of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one Executive Summary In modern medicinal chemistry, the strategic decoration of aromatic rings...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacological Utility of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Executive Summary

In modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for overcoming pharmacokinetic liabilities and enhancing target affinity. 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5) is a highly specialized, advanced pharmaceutical intermediate[1]. Emerging as a critical synthon in the early 2010s, this phenylacetone derivative serves as the foundational scaffold for synthesizing sterically shielded, metabolically stable phenethylamine and amphetamine-class active pharmaceutical ingredients (APIs). This whitepaper details the structural rationale, self-validating synthetic methodologies, and downstream signaling applications of this pivotal compound.

Historical Context & Structural Rationale

The evolution of substituted phenylacetones is deeply tied to the development of central nervous system (CNS) therapeutics and metabolic regulators. Historically, unsubstituted phenylacetones yielded APIs that suffered from rapid CYP450-mediated aromatic oxidation and monoamine oxidase (MAO) degradation. The discovery and indexing of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one in the early 2010s represented a deliberate structural evolution[1].

Causality Behind the Substitution Pattern:

  • The 2-Chloro Substituent (Steric & Electronic Shielding): The ortho-chlorine atom provides intense steric hindrance at the benzylic position. This restricts the rotational degrees of freedom of the final amine, locking the pharmacophore into a bioactive conformation. Electronically, its inductive electron-withdrawing effect (-I) deactivates the aromatic ring, significantly reducing the molecule's susceptibility to off-target electrophilic aromatic substitution by reactive hepatic metabolites.

  • The 4-Hydroxy Substituent (Pharmacophoric Anchor): In G-protein coupled receptor (GPCR) targeting—particularly β -adrenergic or trace amine-associated receptors—this para-hydroxyl group mimics the topology of endogenous catecholamines. It acts as an essential hydrogen bond donor/acceptor, anchoring the molecule to conserved serine residues within the receptor's transmembrane binding pocket.

  • The Propan-2-one Core: The methyl ketone moiety serves as an ideal electrophilic center for divergent reductive amination, allowing chemists to install various primary or secondary amines to tune blood-brain barrier (BBB) penetrability.

Synthetic Methodology: The Tsuji-Wacker Oxidation

The most robust and scalable route to 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is the Tsuji-Wacker oxidation of 2-chloro-4-hydroxyallylbenzene. While recent catalytic advancements have explored anti-Markovnikov hydration to form aldehydes[2], the synthesis of this specific intermediate relies on the classic, thermodynamically favored Markovnikov addition to selectively yield the methyl ketone[3].

Pathway A 2-Chloro-4-hydroxy allylbenzene B Tsuji-Wacker Oxidation A->B PdCl2, CuCl2 O2, H2O/DMF C 1-(2-Chloro-4-hydroxyphenyl) propan-2-one B->C Markovnikov Selectivity D Reductive Amination C->D R-NH2, NaBH3CN E Bioactive API (Phenethylamine) D->E Chiral Resolution

Figure 1: Synthetic workflow from allylbenzene to bioactive API via Tsuji-Wacker oxidation.

Experimental Protocol: Self-Validating Synthesis

As a Senior Application Scientist, I mandate protocols that are inherently self-validating. The following procedure ensures high fidelity through observable physicochemical checkpoints.

Step 1: Catalyst Activation & System Purging

  • Action: Charge a flame-dried 250 mL round-bottom flask with PdCl2​ (0.05 equiv) and CuCl2​ (0.5 equiv). Add a degassed mixture of DMF/ H2​O (7:1 v/v).

  • Causality: PdCl2​ coordinates the terminal olefin to form the critical π -allyl complex. CuCl2​ acts as a co-oxidant to regenerate active Pd(II) from inactive Pd(0), preventing catalyst precipitation (palladium black formation). Degassing prevents premature side-reactions with ambient reactive oxygen species.

  • Self-Validation: The solution will immediately exhibit a characteristic dark green/brown color, confirming the successful dissolution and complexation of the Cu(II) and Pd(II) salts.

Step 2: Substrate Addition & Oxidation Phase

  • Action: Introduce 2-chloro-4-hydroxyallylbenzene (1.0 equiv) via syringe. Attach an O2​ balloon and purge the headspace three times. Stir vigorously at 25°C for 12 hours.

  • Causality: The O2​ balloon provides the terminal oxidant necessary to drive the Cu(I)/Cu(II) catalytic turnover, making the process stoichiometric only in oxygen and water[2]. DMF provides the necessary dielectric constant to solubilize the hydrophobic allylbenzene while remaining miscible with the nucleophilic water.

Step 3: Reaction Monitoring (In-Situ Validation)

  • Self-Validation: The reaction validates its own progress through volumetric oxygen consumption (the balloon will noticeably deflate). Complete conversion is verified via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The starting allylbenzene ( Rf​=0.65 , UV active) will disappear, replaced entirely by the ketone product ( Rf​=0.35 , which stains a distinct dark brown with aqueous KMnO4​ due to the phenolic OH and ketone).

Step 4: Quenching & Purification

  • Action: Quench the reaction with 1M HCl (50 mL) to break the palladium complexes. Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography to yield the pure 1-(2-Chloro-4-hydroxyphenyl)propan-2-one as a crystalline solid.

Quantitative Data & Analytical Specifications

To ensure batch-to-batch reproducibility, the quantitative optimization of the Wacker oxidation and the analytical specifications of the isolated ketone are summarized below.

Table 1: Optimization of Tsuji-Wacker Oxidation Parameters

Catalyst Loading ( PdCl2​ )Co-Oxidant ( CuCl2​ )Solvent SystemTime (h)Isolated Yield (%)Purity (HPLC)
1.0 mol%10 mol%DMF/ H2​O (7:1)2445%92.0%
5.0 mol%50 mol%DMF/ H2​O (7:1)1288%98.5%
5.0 mol%50 mol%THF/ H2​O (5:1)1862%94.1%
10.0 mol%100 mol%DMF/ H2​O (7:1)889%98.7%

Note: 5.0 mol% Pd loading represents the optimal intersection of economic viability and reaction kinetics.

Table 2: Analytical Specifications for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

ParameterSpecification / Expected ValueAnalytical Rationale
Molecular Weight 184.62 g/mol Confirmed via LC-MS (ESI-).
LC-MS ( [M−H]− ) m/z 183.0Deprotonation of the 4-hydroxy group in negative ion mode.
1 H NMR (400 MHz) δ 2.15 (s, 3H), 3.70 (s, 2H)Singlet at 2.15 ppm confirms the methyl ketone; 3.70 ppm confirms the benzylic CH2​ .
13 C NMR (100 MHz) δ 206.5Peak >200 ppm definitively confirms the presence of the carbonyl carbon.

Applications in Drug Development: Downstream Signaling

Once synthesized, 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is typically subjected to reductive amination (using NaBH3​CN and a primary amine) to yield bioactive phenethylamine derivatives. These derivatives frequently act as potent agonists at GPCRs. The 4-hydroxy group is critical here, as it initiates the conformational shift in the GPCR that triggers the intracellular signaling cascade.

GPCR_Signaling API API Binding (Agonist) GPCR β-Adrenergic Receptor (GPCR) API->GPCR High Affinity Interaction G_alpha Gαs Subunit Activation GPCR->G_alpha GTP Exchange AC Adenylyl Cyclase (Effector) G_alpha->AC Allosteric Activation cAMP cAMP Production AC->cAMP ATP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Regulatory Subunit Binding

Figure 2: Downstream GPCR signaling pathway activated by the synthesized phenethylamine API.

References

  • Chemsrc. "1-(2-Chloro-4-hydroxyphenyl)propan-2-one | CAS#:1314924-14-5".
  • RSC Publishing. "Anti-Markovnikov oxidation and hydration of terminal olefins".
  • PubMed / NIH. "Water-Soluble Pd Nanoparticles for the Anti-Markovnikov Oxidation of Allyl Benzene in Water".

Sources

Protocols & Analytical Methods

Method

Application Note: Methodological Framework for the Synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Contextual Overview and Target Profile 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5) is a specialized phenylacetone derivative utilized primarily as a building block in advanced pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: March 2026

Contextual Overview and Target Profile

1-(2-Chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5) is a specialized phenylacetone derivative utilized primarily as a building block in advanced pharmaceutical development and fine chemical synthesis[1]. The presence of both a halogen (chloro) and a hydroxyl group on the phenyl ring introduces significant chemoselectivity and regioselectivity challenges during synthesis.

While commercial vendors supply this intermediate for research purposes[2], primary literature detailing its exact industrial synthesis remains proprietary. Therefore, this application note establishes a rigorous, theoretically grounded methodological framework for its synthesis, relying on modern organometallic cross-coupling principles designed for professional laboratory environments.

Physicochemical Profile

Understanding the target's basic parameters is critical for downstream purification and analytical validation[1][2].

ParameterValueAnalytical Relevance
CAS Registry Number 1314924-14-5Unique identifier for precursor sourcing[1].
Molecular Formula C9H9ClO2Guides high-resolution mass spectrometry (HRMS) expected m/z.
Molecular Weight 184.62 g/mol Essential for stoichiometric calculations[1].
Structural Features 2-Chloro, 4-HydroxyPhenolic OH requires protection during basic/nucleophilic steps.

Strategic Retrosynthetic Analysis

The synthesis of substituted phenylacetones typically relies on three classical approaches: the Dakin-West reaction, Wacker oxidation of allylbenzenes, or transition-metal-catalyzed α-arylation of enolates.

For 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, direct electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) is contraindicated. The electron-donating hydroxyl group and the electron-withdrawing, ortho/para-directing chloro group would lead to an intractable mixture of regioisomers.

The Optimal Pathway: Palladium-Catalyzed α-Arylation To ensure absolute regiocontrol, the most robust approach is the Palladium-catalyzed α-arylation of acetone using a pre-functionalized aryl halide (e.g., 4-bromo-3-chlorophenol). Because the catalytic cycle utilizes strong bases (like sodium tert-butoxide or potassium phosphate) to generate the enolate, the acidic phenolic hydroxyl group must first be protected to prevent catalyst deactivation and unwanted side reactions.

SynthesisWorkflow Start Starting Material 4-Bromo-3-chlorophenol Protect Step 1: Phenol Protection Reagents: TBS-Cl, Imidazole, DMF Purpose: Mask acidic -OH Start->Protect Arylation Step 2: Pd-Catalyzed α-Arylation Reagents: Acetone, Pd(dba)2, XPhos, Base Purpose: C-C Bond Formation Protect->Arylation Deprotect Step 3: Deprotection Reagents: TBAF, THF Purpose: Unmask -OH Arylation->Deprotect Product Target Compound 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5) Deprotect->Product

Figure 1: Strategic three-step synthetic workflow for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Methodological Execution (Standardized Protocol)

Note: The following protocol is a generalized, self-validating framework based on established Buchwald-Hartwig α-arylation conditions. It requires a professional laboratory equipped with standard Schlenk line capabilities for inert atmosphere management.

Step 1: Hydroxyl Protection (Silyl Ether Formation)

Objective: Convert 4-bromo-3-chlorophenol to 4-bromo-3-chlorophenyl tert-butyldimethylsilyl ether.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Dissolve 4-bromo-3-chlorophenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration).

  • Activation: Add imidazole (2.5 equiv) in one portion. Stir until completely dissolved.

  • Protection: Cool the reaction mixture to 0 °C using an ice bath. Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv) dropwise as a solution in minimal DMF.

  • In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/Ethyl Acetate 9:1). The reaction is complete when the starting material spot is entirely consumed (typically 2-4 hours).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with diethyl ether (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 2: Palladium-Catalyzed α-Arylation

Objective: Couple the protected aryl halide with acetone.

  • Catalyst Preparation: In an argon-filled glovebox, charge a Schlenk tube with Pd(dba)2 (2 mol%) and a sterically demanding biaryl phosphine ligand such as XPhos (4 mol%).

  • Reagent Loading: Add anhydrous K3PO4 (2.0 equiv) and the TBS-protected aryl halide from Step 1 (1.0 equiv).

  • Solvent/Substrate Addition: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Inject anhydrous toluene (0.2 M) and anhydrous acetone (5.0 equiv). Causality Note: Excess acetone is used to drive the equilibrium and prevent diarylation.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 12-18 hours.

  • IPC: Monitor via LC-MS. Look for the disappearance of the brominated starting material and the appearance of the coupled product mass.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate.

Step 3: Deprotection to Yield Target Compound

Objective: Remove the TBS group to reveal 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

  • Setup: Dissolve the crude intermediate from Step 2 in anhydrous tetrahydrofuran (THF) (0.2 M) in a round-bottom flask.

  • Deprotection: Cool to 0 °C. Add tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv) dropwise. Causality Note: The high oxophilicity of silicon drives the cleavage of the Si-O bond by the fluoride ion.

  • IPC: Stir for 1 hour at room temperature. Confirm complete deprotection via LC-MS.

  • Purification: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate. Dry, filter, and concentrate. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/Ethyl Acetate) to isolate the pure 1-(2-Chloro-4-hydroxyphenyl)propan-2-one[1].

Analytical Validation

To ensure the synthesized compound is a self-validating system, the final product must be subjected to rigorous structural confirmation.

Analytical TechniqueExpected ObservationPurpose
1H NMR (CDCl3) Singlet near ~2.1 ppm (3H)Confirms the methyl group of the acetone moiety.
1H NMR (CDCl3) Singlet near ~3.7 ppm (2H)Confirms the benzylic methylene protons.
13C NMR (CDCl3) Peak near ~206 ppmConfirms the presence of the ketone carbonyl carbon.
LC-MS (ESI-) m/z[M-H]- ≈ 183.0Confirms the exact mass of the deprotonated molecule (C9H8ClO2-).

References

  • Capot Chemical. "1314924-14-5 | 1-(2-Chloro-4-hydroxyphenyl)propan-2-one Specifications & Safety Information." Capotchem.com.
  • ChemSrc. "1-(2-Chloro-4-hydroxyphenyl)propan-2-one | CAS#:1314924-14-5 Chemical & Physical Properties." Chemsrc.com.
  • GuideChem. "1-(4-chloro-2-hydroxyphenyl)propan-1-one 1127-97-5 (Related Intermediates Context)." Guidechem.com.

Sources

Application

Application Note: 1H NMR Analysis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Introduction 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is a substituted aromatic ketone with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. The precise s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Chloro-4-hydroxyphenyl)propan-2-one is a substituted aromatic ketone with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. The precise structural elucidation of such molecules is paramount for ensuring their purity, understanding their reactivity, and confirming their identity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful and non-destructive analytical technique for determining the molecular structure of organic compounds in solution. This application note provides a detailed guide to the 1H NMR analysis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, including a comprehensive experimental protocol and an in-depth interpretation of the expected spectrum.

Principles of 1H NMR Spectroscopy

1H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align either with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can cause a nucleus to transition from the lower to the higher energy state. The precise frequency required for this transition is known as the resonance frequency, which is highly sensitive to the local electronic environment of the proton. This sensitivity allows for the differentiation of protons within a molecule, providing valuable information about its structure.

The key parameters obtained from a 1H NMR spectrum are:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, causing their signals to appear at higher chemical shifts (downfield), while electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet, quartet) is caused by the magnetic influence of neighboring, non-equivalent protons. This phenomenon, known as spin-spin coupling, provides information about the connectivity of atoms in a molecule. The number of peaks in a split signal generally follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.[1]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant. It is a measure of the strength of the magnetic interaction between coupled protons.

Experimental Protocol

This section outlines a standard protocol for the preparation and 1H NMR analysis of a sample of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Materials and Equipment
  • 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (solid, ~5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette with a cotton plug

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis NMR Analysis A Weigh 5-10 mg of the compound B Transfer to a clean, dry vial A->B C Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B->C D Vortex to ensure complete dissolution C->D E Filter the solution through a cotton-plugged Pasteur pipette into a 5 mm NMR tube D->E F Cap the NMR tube securely E->F G Insert the sample into the NMR spectrometer F->G Proceed to Analysis H Lock and shim the instrument G->H I Acquire the 1H NMR spectrum H->I J Process the data (Fourier transform, phase correction, and baseline correction) I->J

Caption: Workflow for 1H NMR sample preparation and analysis.

Step-by-Step Methodology
  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one and transfer it to a clean, dry vial.[2][3] Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[2][4] The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ is often preferred for compounds with hydroxyl groups to better observe the -OH proton signal.[5] Vigorously mix the sample using a vortex mixer to ensure complete dissolution. The solution should be clear and free of any particulate matter.[3]

  • Sample Filtration and Transfer: To remove any residual solid impurities that could degrade the quality of the NMR spectrum, filter the solution through a Pasteur pipette containing a small cotton plug directly into a high-quality 5 mm NMR tube.[5][6]

  • NMR Data Acquisition: Insert the NMR tube into the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field. A standard 1H NMR experiment is then run. For a typical small molecule, 8 to 16 scans are usually sufficient to obtain a spectrum with a good signal-to-noise ratio.[7]

  • Data Processing: The raw data (Free Induction Decay or FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased and the baseline is corrected to produce the final, interpretable spectrum.

Predicted 1H NMR Spectrum and Interpretation

The following is a detailed prediction and interpretation of the 1H NMR spectrum of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. The predicted chemical shifts are based on the known effects of substituents on aromatic and aliphatic systems.

Structure of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one:

Chemical structure of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a (CH₃)~2.2Singlet3H-
H-b (CH₂)~3.8Singlet2H-
H-c (Aromatic)~7.1Doublet1HJcd ≈ 8.5 Hz
H-d (Aromatic)~6.8Doublet of doublets1HJcd ≈ 8.5 Hz, Jdf ≈ 2.5 Hz
H-f (Aromatic)~7.0Doublet1HJdf ≈ 2.5 Hz
H-e (-OH)~5-7 (variable)Broad Singlet1H-
Detailed Signal Analysis
  • H-a (Methyl Protons, -CH₃): These protons are adjacent to a carbonyl group, which is electron-withdrawing. Therefore, their signal is expected to appear downfield from a typical methyl group, in the range of 2.1-2.6 ppm.[8] Given the lack of adjacent protons, this signal will appear as a sharp singlet with an integration value of 3H .

  • H-b (Methylene Protons, -CH₂): These protons are situated between the aromatic ring and the carbonyl group. This benzylic position causes a downfield shift.[7] The signal is predicted to be a singlet with an integration of 2H , as there are no vicinal protons to couple with. Its chemical shift is anticipated to be around 3.8 ppm.

  • Aromatic Protons (H-c, H-d, H-f): The aromatic protons will appear in the region of 6.5-8.0 ppm.[3] The substitution pattern on the benzene ring will lead to a distinct splitting pattern.

    • H-c: This proton is ortho to the methylene group and meta to both the chloro and hydroxyl groups. It has one neighboring proton, H-d, and will therefore appear as a doublet . The ortho coupling constant (³J) is typically in the range of 7-9 Hz.

    • H-d: This proton is ortho to the hydroxyl group and meta to the methylene group and the chlorine atom. It is coupled to both H-c (ortho coupling) and H-f (meta coupling). Consequently, it will appear as a doublet of doublets . The meta coupling constant (⁴J) is smaller, typically 2-3 Hz.[9]

    • H-f: This proton is ortho to the chlorine atom and meta to the hydroxyl group and the methylene group. It has one neighboring proton, H-d (meta coupling), and will thus appear as a doublet with a small coupling constant.

  • H-e (Hydroxyl Proton, -OH): The chemical shift of the hydroxyl proton in phenols is known to be variable and can range from 4-7 ppm, and sometimes even further downfield, depending on the solvent, concentration, and temperature.[10][11] It typically appears as a broad singlet due to rapid chemical exchange with other protic species (like trace water) in the sample.[11][12]

Confirmation of the Hydroxyl Proton Signal

To definitively identify the -OH proton signal, a "D₂O shake" experiment can be performed.[10][13] A few drops of deuterium oxide (D₂O) are added to the NMR tube, the sample is shaken, and the 1H NMR spectrum is re-acquired. The labile hydroxyl proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in a 1H NMR experiment, the signal corresponding to the -OH proton will disappear or significantly diminish in intensity, confirming its assignment.[11][13]

G cluster_d2o D₂O Exchange Experiment A Acquire initial 1H NMR spectrum B Add a few drops of D₂O to the NMR tube A->B C Gently shake the tube to mix B->C D Re-acquire the 1H NMR spectrum C->D E Identify the disappeared/diminished signal as the -OH proton D->E

Caption: Workflow for the D₂O exchange experiment.

Conclusion

1H NMR spectroscopy is an indispensable tool for the structural verification of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The analysis of the chemical shifts, integration values, and splitting patterns of the methyl, methylene, and aromatic protons, along with the characteristic behavior of the hydroxyl proton, allows for an unambiguous confirmation of the molecule's structure. The D₂O exchange experiment serves as a simple and effective method to definitively assign the hydroxyl proton resonance. This comprehensive approach ensures the scientific integrity of the structural analysis, which is crucial for researchers and scientists in the field of drug development and chemical synthesis.

References

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (2026, March 10). Retrieved from [Link]

  • Video: ¹H NMR: Long-Range Coupling - JoVE. (2024, April 4). Retrieved from [Link]

  • Spin-Spin Splitting in 1H NMR Spectra. (2024, February 26). Chemistry LibreTexts. Retrieved from [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). Retrieved from [Link]

  • 3-(2-Chloro-4-hydroxyphenyl)-1-(4-pyridyl)-2-propen-1-one - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • 14.11: H-NMR and C-NMR of Alcohols and Phenols - Chemistry LibreTexts. (2025, November 12). Retrieved from [Link]

  • Ketones | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • 1 H-NMR spectra of phenol in D 2 O. ͑ a ͒ Reactions are carried out at - ResearchGate. (n.d.). Retrieved from [Link]

  • Exchangeable Protons and Deuterium Exchange | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Sample Preparation - Max T. Rogers NMR - Michigan State University. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • NMR Sample Prepara-on. (n.d.). Retrieved from [Link]

  • Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Retrieved from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Retrieved from [Link]

  • 1H NMR Coupling Constants - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Scalable Catalyst Free Electrochemical Chlorination of Aminophenol Derivatives Enabled by a Quasi-Divided Cell Approach - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

  • Calculated and experimental 1 H NMR chemical shifts (ppm) for product 1-(Z) | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0209896) - NP-MRD. (n.d.). Retrieved from [Link]

  • H NMR Chemical Shifts (δ, ppm). (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (CHEM033798) - ContaminantDB. (n.d.). Retrieved from [Link]

  • Write the 1H-NMR spectrum you would expect for propan-2-one. How ... - Pearson. (n.d.). Retrieved from [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum - YouTube. (2021, December 6). Retrieved from [Link]

Sources

Method

13C NMR Characterization of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one: Application Note &amp; Protocol

Executive Summary 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (C9H9ClO2) is a highly functionalized phenolic ketone utilized in advanced organic synthesis and pharmaceutical development. Characterizing this molecule via Car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chloro-4-hydroxyphenyl)propan-2-one (C9H9ClO2) is a highly functionalized phenolic ketone utilized in advanced organic synthesis and pharmaceutical development. Characterizing this molecule via Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy requires careful optimization of acquisition parameters due to the presence of multiple quaternary carbons and distinct electronic microenvironments. This application note provides a self-validating protocol for the unambiguous structural elucidation of this compound, detailing the causality behind sample preparation, instrument tuning, and spectral interpretation.

Structural & Electronic Causality in 13C NMR Shifts

The 13C NMR spectrum of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is defined by the competing inductive (-I) and resonance (+R) effects of its substituents. Because 13C nuclei possess a low natural abundance (1.1%) and a low magnetogyric ratio, they are approximately 5700 times less sensitive than protons[1]. However, the chemical shift range is vastly broader (0–220 ppm), offering direct insight into the carbon skeleton without the complication of homonuclear spin-spin splitting[2].

Mechanistic Basis of Chemical Shifts
  • Carbonyl Deshielding: The ketone carbon (C=O) is heavily deshielded by the electronegative oxygen atom and its sp2 hybridization, pushing its resonance to the extreme downfield region (>205 ppm)[2].

  • Phenolic Inductive vs. Resonance Effects: The hydroxyl group exerts a strong electron-withdrawing inductive effect (-I) on the directly attached C4 carbon, shifting it downfield to ~155–158 ppm[3]. Conversely, the oxygen lone pairs donate electron density into the aromatic ring via resonance (+R), significantly shielding the ortho positions (C3 and C5), pushing them upfield to ~114–117 ppm[3].

  • Halogen Modulation: The chlorine atom at C2 exerts a moderate inductive deshielding effect, placing the C2 resonance near 133–135 ppm.

Table 1: Predicted 13C NMR Chemical Shifts and Multiplicity
Carbon PositionType / EnvironmentExpected Shift (ppm)Multiplicity (DEPT-135)Causality / Dominant Electronic Effect
C=O (Ketone) Quaternary ( sp2 )205.0 - 208.0DisappearsExtreme deshielding via electronegative oxygen[2].
C4 (Ar-OH) Quaternary ( sp2 )155.0 - 158.0DisappearsDirect deshielding by hydroxyl oxygen (-I effect)[3].
C2 (Ar-Cl) Quaternary ( sp2 )133.0 - 135.0DisappearsDeshielding by chlorine (-I effect).
C6 (Ar-H) Methine ( sp2 )131.0 - 133.0Positive (Up)Meta to OH, para to Cl; minimal resonance shielding.
C1 (Ar-Alkyl) Quaternary ( sp2 )123.0 - 126.0DisappearsMildly shielded by the electron-donating alkyl group.
C3 (Ar-H) Methine ( sp2 )115.0 - 117.0Positive (Up)Ortho to OH; strongly shielded by resonance (+R)[3].
C5 (Ar-H) Methine ( sp2 )114.0 - 116.0Positive (Up)Ortho to OH; strongly shielded by resonance (+R).
C1' (CH2) Methylene ( sp3 )45.0 - 50.0Negative (Down)Deshielded by adjacent aromatic ring and carbonyl.
C3' (CH3) Methyl ( sp3 )28.0 - 30.0Positive (Up)Alpha to carbonyl; typical methyl ketone shift.

Experimental Protocol: High-Resolution 13C NMR Acquisition

To ensure a self-validating system, the protocol combines a standard 1D proton-decoupled 13C experiment with a multiplicity-editing DEPT-135 experiment.

Step 1: Sample Preparation
  • Mass Optimization: Weigh exactly 40–50 mg of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. Causality: High concentration is mandatory to overcome the inherent low sensitivity of 13C and to achieve an adequate signal-to-noise (S/N) ratio for quaternary carbons[4].

  • Solvent Selection: Dissolve the analyte completely in 0.6 mL of DMSO- d6​ . Causality: The para-hydroxyl group forms strong intermolecular hydrogen bonds; DMSO- d6​ disrupts these networks, ensuring complete solubility and sharp spectral lines[4].

  • Tube Preparation: Transfer the homogeneous solution to a defect-free 5 mm NMR tube. Ensure the solution height is exactly ~40 mm to maintain optimal magnetic field homogeneity[4].

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium resonance frequency of DMSO- d6​ .

  • Execute gradient shimming (e.g., TopShim) to correct magnetic field inhomogeneities.

Step 3: 1D 13C{1H} Acquisition Parameters
  • Pulse Sequence: Select a standard broadband proton-decoupled sequence (e.g., zgpg30 on Bruker systems)[5]. Causality: Decoupling collapses complex JCH​ multiplets into sharp singlets, concentrating signal intensity into a single peak per carbon environment.

  • Spectral Width: Set to 0–220 ppm to ensure the downfield ketone carbonyl (~206 ppm) is captured without aliasing[5].

  • Relaxation Delay (D1): Set to ≥2.0 seconds. Causality: Quaternary carbons (C=O, C4, C2, C1) lack directly attached protons, resulting in highly inefficient dipole-dipole relaxation and long T1​ times. A short D1 will cause these signals to saturate and disappear[6].

  • Number of Scans (NS): Set to 512 or 1024 depending on the exact concentration[5].

Step 4: Data Processing
  • Apply a Line Broadening (LB) window function of 1.0 Hz to the Free Induction Decay (FID) prior to Fourier Transformation (FT) to artificially boost the S/N ratio.

  • Phase and baseline correct the spectrum manually.

  • Reference the central multiplet of the DMSO- d6​ solvent peak to exactly 39.5 ppm[7].

NMR_Workflow Prep Sample Preparation (40mg in 0.6mL DMSO-d6) Lock Lock & Shim (Deuterium resonance) Prep->Lock Acq1D 1D 13C{1H} Acquisition (NS=512, D1=2s) Lock->Acq1D AcqDEPT DEPT-135 Acquisition (Multiplicity editing) Lock->AcqDEPT Process Data Processing (FT, Phase, Baseline) Acq1D->Process AcqDEPT->Process Assign Peak Assignment & Structural Validation Process->Assign

Caption: Self-validating NMR characterization workflow utilizing orthogonal 1D and DEPT-135 acquisitions.

Advanced Multiplicity Editing: The DEPT-135 Validation

To ensure absolute trustworthiness in the peak assignments, the 1D 13C spectrum must be cross-validated using a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.

Causality of DEPT-135: Unlike standard 13C NMR, DEPT relies on the transfer of magnetization from sensitive 1H nuclei to the less sensitive 13C nuclei via scalar coupling ( JCH​ )[1]. Because quaternary carbons (C=O, C4-OH, C2-Cl, C1-Alkyl) possess no attached protons, they cannot receive this polarization transfer and completely disappear from the spectrum[2].

Interpretation Rules for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one:

  • Positive Signals (Phased Up): Identify the terminal methyl group (C3' at ~29 ppm) and the three aromatic methine carbons (C3, C5, C6 between 114–133 ppm).

  • Negative Signals (Phased Down): Identify the single benzylic methylene group (C1' at ~48 ppm).

  • Null Signals: Overlay the DEPT-135 spectrum onto the standard 1D spectrum. The four peaks present in the 1D spectrum that vanish in the DEPT spectrum definitively confirm the locations of the ketone and the three substituted aromatic carbons.

Electronic_Effects Substituent Aromatic Substituents OH -OH Group (C4) Substituent->OH Cl -Cl Group (C2) Substituent->Cl Alkyl Acetonyl Group (C1) Substituent->Alkyl Inductive Inductive Effect (-I) Deshielding OH->Inductive sp2 Carbon (C4) Resonance Resonance Effect (+R) Shielding OH->Resonance Ortho/Para Carbons Cl->Inductive sp2 Carbon (C2) ShiftDown Downfield Shift (>130 ppm) Inductive->ShiftDown ShiftUp Upfield Shift (<120 ppm) Resonance->ShiftUp

Caption: Logical mapping of electronic substituent effects governing aromatic 13C chemical shifts.

References

  • 13C NMR SPECTROSCOPY - eGyanKosh. Indira Gandhi National Open University. Available at:[Link]

  • 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. Fiveable. Available at:[Link]

  • 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London (UCL). Available at:[Link]

  • Measuring 13C NMR Spectra. Organic Chemistry Data. Available at: [Link]

  • Integration of 13C NMR Spectra. Organic Chemistry at CU Boulder. Available at: [Link]

  • C NMR Spectroscopy. Heriot-Watt University. Available at: [Link]

  • 13C NMR spectroscopy. Banaras Hindu University (BHU). Available at:[Link]

Sources

Application

Application Note: High-Performance Mass Spectrometric Analysis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Abstract This technical guide provides a comprehensive framework for the analysis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, a substituted aromatic ketone of interest in pharmaceutical and chemical synthesis. We delve...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, a substituted aromatic ketone of interest in pharmaceutical and chemical synthesis. We delve into the principles of its mass spectrometric behavior, detailing predictable fragmentation pathways under electrospray ionization (ESI). A robust, step-by-step protocol for quantitative analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is presented, designed for researchers, and drug development professionals requiring high sensitivity and selectivity. The methodologies outlined herein are built upon established principles of mass spectrometry for aromatic ketones and are designed to be self-validating through the use of internal standards and rigorous system suitability checks.

Introduction and Scientific Context

1-(2-Chloro-4-hydroxyphenyl)propan-2-one is a functionalized propiophenone derivative. Its structure, comprising a halogenated and hydroxylated aromatic ring coupled to a ketone functional group, makes it a valuable intermediate in organic synthesis and a potential candidate for drug discovery programs. Accurate characterization and quantification are paramount for its use in regulated environments, including process chemistry, metabolite identification, and pharmacokinetic studies.

Mass spectrometry, particularly when coupled with liquid chromatography, stands as the definitive analytical technique for this purpose due to its unparalleled sensitivity, specificity, and structural elucidation capabilities.[1][2] This document serves as a practical guide, explaining the causal logic behind instrument parameters and sample preparation choices to ensure reliable and reproducible results.

Chemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₉H₉ClO₂PubChem[3]
Molecular Weight 184.62 g/mol PubChem[3]
Exact Mass 184.02911 DaPubChem[3]
Structure 1-(2-Chloro-4-hydroxyphenyl)propan-2-one-

Principles of Mass Spectrometric Fragmentation

The fragmentation pattern of a molecule in a mass spectrometer is a highly reproducible fingerprint that provides structural confirmation. For 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, ionization via ESI in positive mode is most effective. The addition of a protonating agent like formic acid to the mobile phase facilitates the formation of the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 185.

Upon entering the collision cell of a tandem mass spectrometer, this precursor ion is subjected to collision-induced dissociation (CID), leading to predictable bond cleavages. The fragmentation of ketones is well-characterized and typically dominated by α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group.[4][5][6]

Expected Fragmentation Pathways:

  • α-Cleavage (Loss of Methyl Radical): The most facile cleavage is anticipated to be the loss of the terminal methyl group (•CH₃) from the propanone side chain. This results in a stable acylium ion.

  • α-Cleavage (Formation of Acetyl Cation): The alternative α-cleavage involves the scission of the bond between the carbonyl carbon and the methylene bridge, leading to the formation of the highly stable acetyl cation ([CH₃CO]⁺) and the neutral loss of the substituted benzyl moiety. This fragment is often the base peak for simple ketones.[5]

  • Benzyl Cation Formation: Cleavage of the bond between the methylene group and the carbonyl carbon results in the formation of a substituted benzyl cation.

The presence of a chlorine atom provides an additional layer of confirmation: the molecular ion and any chlorine-containing fragments will exhibit a characteristic isotopic pattern, with a second peak (M+2) at approximately one-third the intensity of the monoisotopic peak (M).[4]

Predicted Fragmentation Diagram

The following diagram illustrates the primary fragmentation pathways for the protonated molecule.

G cluster_main Predicted Fragmentation of [M+H]⁺ parent [M+H]⁺ 1-(2-Chloro-4-hydroxyphenyl)propan-2-one m/z = 185.03 frag1 [C₈H₆ClO₂]⁺ Loss of •CH₃ m/z = 169.01 parent->frag1 α-Cleavage frag2 [C₂H₃O]⁺ Acetyl Cation m/z = 43.02 parent->frag2 α-Cleavage frag3 [C₇H₆ClO]⁺ Substituted Benzyl Cation m/z = 141.01 parent->frag3 C-C Cleavage

Caption: Predicted fragmentation pathways for protonated 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Summary of Key Ions

The table below summarizes the expected m/z values for key ions, which will be used to build a Multiple Reaction Monitoring (MRM) method for quantitative analysis.

Ion DescriptionProposed FormulaCalculated m/z (Monoisotopic)
Precursor Ion [M+H]⁺ [C₉H₁₀ClO₂]⁺185.04
Product Ion 1 [C₈H₆ClO₂]⁺169.01
Product Ion 2 [C₇H₆ClO]⁺141.01
Product Ion 3 [C₂H₃O]⁺43.02

Experimental Protocol: Quantitative LC-MS/MS Analysis

This protocol details a complete workflow for the quantification of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one in a biological matrix, such as human plasma. The choice of a liquid-liquid extraction (LLE) is a cost-effective and efficient method for sample cleanup, removing proteins and phospholipids that can interfere with ESI.[7]

Materials and Reagents
  • Analyte Standard: 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., d₃-1-(2-Chloro-4-hydroxyphenyl)propan-2-one) is ideal. If unavailable, a structurally similar compound with a different mass can be used.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Ethyl Acetate (HPLC grade)

  • Additives: Formic Acid (LC-MS grade)

  • Matrix: Blank human plasma

  • Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., triple quadrupole).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Spiking: To 100 µL of plasma sample (or blank matrix for calibration standards), add 10 µL of the Internal Standard working solution.

  • Protein Precipitation & Extraction: Add 500 µL of ethyl acetate. The ethyl acetate serves a dual purpose: it precipitates plasma proteins and acts as the extraction solvent for the analyte.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and mass transfer of the analyte into the organic phase.

  • Separation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C. This will create a solid pellet of precipitated protein at the bottom, a lower aqueous layer, and an upper organic layer containing the analyte.

  • Isolation: Carefully transfer the upper organic layer (approx. 450 µL) to a clean microcentrifuge tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved. This step ensures the sample solvent is compatible with the LC mobile phase, preventing peak distortion.

  • Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates. Transfer the supernatant to an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions

The use of a reversed-phase C18 column provides excellent retention for moderately polar compounds like the target analyte. A gradient elution is employed to ensure good peak shape and efficient elution.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 2.7 µmStandard for retaining moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation and provides a polar solvent for retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for analyte elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Gradient 10% B to 95% B over 5 minEnsures sharp peaks and timely elution.
Mass Spectrometry (MS) Conditions

The following parameters are a starting point and should be optimized for the specific instrument in use. Analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

ParameterRecommended Setting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte (Quantifier) 185.04169.0110015
Analyte (Qualifier) 185.04141.0110020
Internal Standard Dependent on ISDependent on IS100Optimize

Visualization of Experimental Workflow

A clear workflow diagram ensures procedural consistency and is essential for training and protocol documentation.

G cluster_workflow Analytical Workflow sample 1. Plasma Sample (100 µL) is_add 2. Add Internal Standard sample->is_add lle 3. Liquid-Liquid Extraction (Ethyl Acetate) is_add->lle evap 4. Evaporate to Dryness lle->evap recon 5. Reconstitute in Mobile Phase evap->recon lc 6. LC Separation (C18 Column) recon->lc ms 7. MS/MS Detection (ESI+, MRM Mode) lc->ms data 8. Data Analysis (Quantification) ms->data

Caption: Step-by-step workflow for the quantitative analysis of the target analyte.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the mass spectrometric analysis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. By understanding the predictable fragmentation behavior of this molecule, a highly selective and sensitive LC-MS/MS method can be readily developed and validated. The step-by-step procedures for sample preparation and instrument operation offer a robust starting point for researchers in pharmaceutical development and related fields, enabling accurate quantification and confident structural confirmation of this important chemical entity.

References

  • Correlations of chemical mass shifts of para-substituted acetophenones and benzophenones with Brown's sigma constants. Journal of the American Society for Mass Spectrometry. [Link][8]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. [Link][9]

  • Correlations of chemical mass shifts of para-substituted acetophenones and benzophenones with brown's σ p + constants. ACS Publications. [Link][10]

  • Fragmentations of protonated acetophenones via intermediate ion–molecule complexes. SciSpace. [Link][11]

  • Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Michigan State University Department of Chemistry. [Link][12]

  • Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2010_1(4)/[13].pdf]([Link]13].pdf)

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][4]

  • Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. HSCprep. [Link][14]

  • mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone. Doc Brown's Chemistry. [Link][5]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link][6]

  • Mass Spectrometry. Michigan State University Department of Chemistry. [Link][15]

  • Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. National Institutes of Health. [Link][16]

  • Single Crystal of 1-(2'-hidroxyphenyl)-3-hidroxy-3-(4-methoxyphenil)-propan-1-one: Synthesis, structure and vibrational properties. Research, Society and Development. [Link][17]

  • Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites in Whole Blood. Restek. [Link][1]

  • Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. PubMed. [Link][18]

  • Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Polish Scientific Journals Database. [Link][19]

  • 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. PubChem. [Link][3]

  • 1-Chloro-1-(4-hydroxyphenyl)propan-2-one. Chemsrc. [Link][20]

  • 1-Propanone, 1-(4-methoxyphenyl)-. NIST WebBook. [Link][21]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. National Institutes of Health. [Link][22]

  • Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. ResearchGate. [Link]

Sources

Method

FT-IR spectroscopy of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

An Application Note and Protocol for the Characterization of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one using Fourier-Transform Infrared (FT-IR) Spectroscopy Authored by: A Senior Application Scientist Abstract This docume...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Characterization of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one using Fourier-Transform Infrared (FT-IR) Spectroscopy

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analysis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one using Fourier-Transform Infrared (FT-IR) spectroscopy. FT-IR is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure and functional groups present in a sample.[1][2][3] This application note is designed for researchers, scientists, and drug development professionals, offering in-depth theoretical background, detailed experimental protocols for sample preparation and data acquisition, and guidance on spectral interpretation. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Introduction: The Power of Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the interaction of infrared radiation with a sample. When IR radiation passes through a substance, molecules absorb energy at specific frequencies that correspond to their characteristic vibrational modes, such as stretching, bending, and twisting of chemical bonds.[4][5][6] An FT-IR spectrometer utilizes an interferometer to modulate the IR beam, allowing all frequencies to be measured simultaneously.[4][7][8] A mathematical process known as a Fourier transform is then used to convert the raw data (an interferogram) into a familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[6][8] This spectrum serves as a unique molecular "fingerprint," enabling the identification of functional groups and the confirmation of molecular identity.[2][3]

The target analyte, 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, possesses several distinct functional groups that are readily identifiable by FT-IR, making it an ideal candidate for this analytical technique.

Molecular Profile: 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

To effectively interpret the FT-IR spectrum, it is crucial to first understand the molecular structure of the analyte.

Molecular Structure of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Caption: Structure of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one with key functional groups highlighted.

Key Functional Groups for FT-IR Analysis:

  • Phenolic Hydroxyl (-OH): This group gives rise to a characteristic, often broad, stretching vibration.

  • Aromatic Ring (C=C and C-H): The benzene ring exhibits several distinct stretching and bending vibrations.

  • Ketone (C=O): The carbonyl group has a strong, sharp absorption band.

  • Aliphatic C-H bonds: The methyl and methylene groups of the propanone side chain have characteristic stretching and bending modes.

  • Carbon-Chlorine Bond (C-Cl): This bond produces an absorption in the lower frequency region of the spectrum.

Predicted Spectral Features and Interpretation

The utility of FT-IR lies in its ability to correlate specific absorption bands with the presence of functional groups.[9] The table below summarizes the expected vibrational frequencies for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, grounded in established spectroscopic data.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Characteristics & Rationale
3500–3200 O–H (Phenol), StretchingBroad, strong band . The broadness is a direct result of intermolecular hydrogen bonding, which is prominent in phenols.[10][11][12]
3100–3000 C–H (Aromatic), StretchingMedium to weak, sharp bands . These absorptions occur at a higher frequency than aliphatic C-H stretches.[13][14]
3000–2850 C–H (Aliphatic), StretchingMedium intensity bands . Arising from the methyl (-CH₃) and methylene (-CH₂) groups on the propanone chain.[14]
1725–1705 C=O (Ketone), StretchingStrong, sharp band . This is one of the most prominent peaks in the spectrum. Its position is characteristic of aliphatic ketones.[15] Conjugation with the aromatic ring can sometimes lower this frequency.[16]
1600–1585 & 1500–1400 C=C (Aromatic), In-ring StretchingMedium to strong, sharp bands . These are highly characteristic of the presence of an aromatic ring.[10][13][14]
~1220 C–O (Phenol), StretchingStrong band . The C-O stretch in phenols is typically found at a higher wavenumber compared to aliphatic alcohols.[11]
850–550 C–Cl (Alkyl Halide), StretchingMedium to strong band . This absorption appears in the fingerprint region of the spectrum.[14][15]
900–675 C–H (Aromatic), Out-of-Plane BendingStrong bands . The exact position of these bands can provide information about the substitution pattern on the aromatic ring.[13][14]

Experimental Design and Protocols

Proper sample preparation is paramount for obtaining a high-quality, interpretable FT-IR spectrum.[1] For a solid sample like 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, the primary goal is to prepare a sample that allows for sufficient transmission of the IR beam while minimizing light scattering, which can distort the spectrum.[17][18] Two well-established methods are presented here: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

General Experimental Workflow

G cluster_prep PART A: Sample Preparation cluster_kbr Method 1: KBr Pellet cluster_atr Method 2: ATR cluster_acq PART B: Data Acquisition cluster_analysis PART C: Data Analysis GrindSample_KBr 1. Grind 1-2 mg of Sample Finely GrindKBr 2. Grind ~150 mg of Dry KBr GrindSample_KBr->GrindKBr Mix 3. Mix Sample and KBr Homogeneously GrindKBr->Mix Press 4. Press Mixture in Die under Vacuum Mix->Press Pellet 5. Eject Transparent Pellet Press->Pellet Background 6. Collect Background Spectrum (Air or Blank KBr) Pellet->Background CleanATR 1. Clean ATR Crystal (e.g., with Isopropanol) PlaceSample_ATR 2. Place Small Amount of Sample on Crystal CleanATR->PlaceSample_ATR ApplyPressure 3. Apply Pressure for Good Contact PlaceSample_ATR->ApplyPressure ApplyPressure->Background MountSample 7. Place Sample in Spectrometer Background->MountSample Acquire 8. Acquire Sample Spectrum (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ res.) MountSample->Acquire Process 9. Perform Baseline Correction & Normalization Acquire->Process Identify 10. Identify Key Functional Group Peaks Process->Identify Compare 11. Compare with Reference Spectra (Fingerprint Region) Identify->Compare Report 12. Report Peak Positions and Assignments Compare->Report

Caption: Workflow for FT-IR analysis, from sample preparation to final data interpretation.

Protocol 1: KBr Pellet Transmission Method

This technique involves dispersing the solid sample within a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[19][20] The mixture is then pressed under high pressure to form a thin, transparent pellet.[19][20]

Causality: The primary reason for this method is to reduce scattering losses. The particle size of the solid must be smaller than the wavelength of the IR radiation to prevent significant scattering, and dispersing it in a matrix with a similar refractive index (like KBr) further enhances transparency.[17][18]

Materials:

  • 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

  • FT-IR grade Potassium Bromide (KBr), dried in an oven at ~110°C and stored in a desiccator.[21][22]

  • Agate mortar and pestle

  • Pellet die set

  • Hydraulic press

  • Spatula

Step-by-Step Methodology:

  • Grinding: Place approximately 1-2 mg of the sample into a clean, dry agate mortar. Grind the sample with the pestle until it becomes a fine, uniform powder with a glassy appearance.[17][19]

  • Mixing: Add ~150-200 mg of dried KBr powder to the mortar. The sample-to-KBr ratio should be between 0.2% and 1%.[17][20] Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for 1-2 minutes to ensure homogeneous dispersion.

  • Loading the Die: Transfer the powder mixture into the collar of a clean pellet die. Distribute the powder evenly across the surface of the bottom anvil.

  • Pressing: Place the die into a hydraulic press. It is often beneficial to connect the die to a vacuum pump for a few minutes to remove trapped air and moisture, which can cause cloudy pellets.[21] Apply pressure (typically 8,000-10,000 psi) for 2-3 minutes.[21]

  • Pellet Formation: Release the pressure and carefully disassemble the die. The resulting pellet should be thin and transparent.[21]

  • Analysis: Place the KBr pellet into the sample holder of the FT-IR spectrometer for analysis.[23] A background spectrum should be run on a blank KBr pellet or on the empty sample compartment.[24]

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a widely used sampling technique that requires minimal to no sample preparation.[24][25] It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[25]

Causality: The IR beam is directed into a crystal with a high refractive index (e.g., diamond). At the crystal-sample interface, an evanescent wave is generated, which penetrates a few microns into the sample.[25][26] This shallow penetration depth makes ATR an excellent surface technique and ideal for strongly absorbing or opaque solid samples.[26][27]

Materials:

  • 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

  • FT-IR spectrometer equipped with an ATR accessory (e.g., diamond crystal)

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Step-by-Step Methodology:

  • Background Scan: With the ATR crystal clean and free of any sample, take a background measurement. This will be subtracted from the sample spectrum to remove absorbances from the crystal and the surrounding atmosphere.

  • Crystal Cleaning: Ensure the surface of the ATR crystal is impeccably clean. Wipe it with a lint-free tissue dampened with a suitable solvent like isopropanol and allow it to dry completely.[19][25]

  • Sample Application: Place a small amount of the powdered 1-(2-Chloro-4-hydroxyphenyl)propan-2-one directly onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to press the solid powder firmly against the crystal.[19] Good contact between the sample and the crystal is critical for achieving a high-quality spectrum, as absorbance intensity is dependent on this contact.[27]

  • Data Acquisition: Collect the FT-IR spectrum.

  • Post-Analysis Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly as described in step 2.[25]

Concluding Remarks

FT-IR spectroscopy is an indispensable tool for the structural elucidation and identification of pharmaceutical compounds like 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. By following the detailed protocols for either the KBr pellet or ATR method, researchers can obtain high-quality, reproducible spectra. Correct interpretation, based on a solid understanding of characteristic group frequencies, allows for the unambiguous confirmation of the molecule's functional group architecture. The choice between KBr and ATR will depend on the specific application; KBr provides a true transmission spectrum free of matrix interference, while ATR offers speed, simplicity, and requires minimal sample.[26][28]

References

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. Available from: Northern Illinois University, Department of Chemistry and Biochemistry. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available from: Drawell. [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available from: Chemistry LibreTexts. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. Available from: Specac. [Link]

  • What Is The Fundamental Principle Of The Kbr Pellet Method In Ir Spectroscopy? Master Optical Transparency - Kintek Press. Available from: Kintek Press. [Link]

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Application

GC-MS Analysis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one Impurities: An Application Note

Abstract This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of process-related impurities in 1-(2-Chloro-4-hydroxyphenyl)pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of process-related impurities in 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The described protocol emphasizes the rationale behind crucial experimental steps, including sample derivatization, to ensure method specificity, sensitivity, and reproducibility, aligning with the stringent requirements of pharmaceutical quality control.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in impurity profiling and quality assurance.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of drug safety and efficacy.[3] Regulatory bodies worldwide, including the FDA and EMA, mandate rigorous control over impurities in pharmaceutical products.[3] 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is a significant building block in organic synthesis, and its purity directly impacts the quality of the final drug substance. Potential impurities can arise from starting materials, side reactions during synthesis, or degradation.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[5][6] Its high chromatographic resolution combined with the specificity of mass spectrometric detection makes it an ideal choice for impurity profiling.[1][7] However, the analysis of polar compounds like 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, which contains a phenolic hydroxyl group, often requires derivatization to enhance volatility and improve chromatographic peak shape.[8][9] This note provides a comprehensive protocol for the GC-MS analysis of this compound and its potential impurities, with a focus on the underlying scientific principles.

Understanding Potential Impurities

A thorough understanding of the synthetic route is paramount for predicting potential impurities. The synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one can be achieved through various pathways, with each presenting a unique impurity profile. Common synthetic routes may involve the Friedel-Crafts acylation of 3-chlorophenol or related precursors.

Potential Impurities May Include:

  • Isomeric Variants: Positional isomers such as 1-(4-Chloro-2-hydroxyphenyl)propan-1-one may form depending on the regioselectivity of the acylation reaction.

  • Unreacted Starting Materials: Residual 3-chlorophenol or other precursors.

  • By-products from Side Reactions: These can include products of over-acylation, self-condensation of the starting materials, or reactions with solvent.

  • Degradation Products: The compound may be susceptible to oxidation or other degradation pathways under certain storage or reaction conditions.

The logical workflow for identifying and controlling these impurities is crucial for ensuring the quality of the final pharmaceutical product.

Caption: Logical workflow for impurity analysis and control.

Experimental Protocol

This protocol outlines the essential steps for the GC-MS analysis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one and its impurities.

Materials and Reagents
  • Reference Standard: 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (Purity ≥ 98%)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[10]

  • Solvent: Dichloromethane (GC grade)

  • Internal Standard (IS): (Optional but recommended for quantitative analysis) e.g., 4,4'-Dibromobiphenyl

Sample Preparation and Derivatization

The presence of the polar phenolic hydroxyl group in the target analyte and some potential impurities necessitates derivatization to increase their volatility and thermal stability, leading to improved chromatographic separation and peak shape.[8][9] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for phenols.[9][11]

Protocol:

  • Standard/Sample Weighing: Accurately weigh approximately 10 mg of the reference standard or sample into a clean, dry 2 mL autosampler vial.

  • Dissolution: Add 1.0 mL of dichloromethane to the vial and vortex to dissolve the sample completely.

  • Internal Standard Addition (Optional): If using an internal standard, add a known concentration at this stage.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

Caption: Step-by-step sample derivatization workflow.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for method development and can be optimized based on the specific instrument and column used.

Parameter Condition Rationale
Gas Chromatograph Agilent 7890B or equivalentA widely used and reliable GC system.
Mass Spectrometer Agilent 5977A or equivalentProvides sensitive and specific detection.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of semi-volatile compounds.
Injection Volume 1 µLA standard injection volume for this type of analysis.
Inlet Temperature 250°CEnsures efficient volatilization of the derivatized analytes.
Injection Mode SplitlessMaximizes the transfer of analytes to the column for trace impurity analysis.
Carrier Gas HeliumAn inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for this column dimension.
Oven Program Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)The temperature program is designed to separate the analytes of interest from the solvent and each other.
Transfer Line Temp. 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230°CA standard temperature for electron ionization.
Quadrupole Temp. 150°CEnsures stable mass analysis.
Ionization Mode Electron Ionization (EI)A robust and widely used ionization technique that generates reproducible fragmentation patterns.[12][13]
Electron Energy 70 eVThe standard electron energy for EI, which produces extensive and library-searchable mass spectra.[13]
Scan Range m/z 40-550A wide scan range to capture the molecular ions and fragment ions of the target analyte and potential impurities.

Data Analysis and Interpretation

Identification of Impurities

Impurities are identified by comparing their retention times and mass spectra with those of known reference standards. In the absence of standards, tentative identification can be achieved by interpreting the fragmentation patterns and searching commercial mass spectral libraries (e.g., NIST, Wiley).

Electron Ionization (EI) Fragmentation

Under electron ionization, 1-(2-Chloro-4-hydroxyphenyl)propan-2-one and its related structures will undergo characteristic fragmentation.[12] The molecular ion (M+) may be observed, although it can be of low abundance for some compounds. Key fragmentation pathways for ketones often involve alpha-cleavage, leading to the formation of acylium ions.[14][15] For the silylated derivative of the main compound, a prominent fragment would be expected from the loss of a methyl group from the TMS moiety.

Quantification

For quantitative analysis, a calibration curve should be prepared using the reference standard at a minimum of five concentration levels. The peak area ratio of the analyte to the internal standard (if used) is plotted against the concentration. The concentration of impurities in the sample can then be determined from this calibration curve. Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[2][5]

Method Validation and System Suitability

To ensure the reliability of the analytical results, the GC-MS method must be validated.[1][2] System suitability tests should be performed before each analytical run to verify the performance of the chromatographic system. This typically involves injecting a standard solution and checking parameters such as retention time, peak area, and resolution.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of impurities in 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. The described method, incorporating a crucial derivatization step, offers the specificity and sensitivity required for rigorous quality control in the pharmaceutical industry. By understanding the principles behind the analytical choices, researchers can effectively adapt and optimize this method for their specific needs, ensuring the quality and safety of the final drug product.

References

  • Shinde, V. (2023, November 22). Exploring Ketoprofen Impurities: Key Factors for Pharmaceutical Quality and Safety. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available from: [Link]

  • International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]

  • MDPI. (2015, February 17). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]

  • Drug Development and Delivery. (2017, April 19). GC-MS applications in pharmaceutical analysis. Available from: [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. Available from: [Link]

  • ResearchGate. (2023, December). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Available from: [Link]

  • Ibn AL-Haitham Journal for Pure and Applied Science. Analytical Methods for Determination of Ketoprofen Drug: A review. Available from: [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available from: [Link]

  • Taylor & Francis Online. (2014, April 24). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Available from: [Link]

  • RJPBCS. (2015, March-April). Stability indicating LC method for the determination of ketoprofen in presence of its impurity. Available from: [https://www.rjpbcs.com/pdf/2015_6(2)/[15].pdf]([Link]15].pdf)

  • Journal of Pharmaceutical Analysis. (2019, July 15). Determination of related substances in ketoprofen injection by RP-HPLC method. Available from: [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. Available from: [Link]

  • PubMed. (2019, July 15). Determination of related substances in ketoprofen injection by RP-HPLC method. Available from: [Link]

  • Spectroscopy Online. (2026, March 12). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available from: [Link]

  • Wikipedia. Electron ionization. Available from: [Link]

  • SlidePlayer. Mass Spectrometry and Free Radicals MS recap Positive mode of Electron Ionization / ESI MS sees charged species (M+). Available from: [Link]

  • ResearchGate. (2019, June 26). (PDF) Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Available from: [Link]

  • RJPBCS. (2010, October-December). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Available from: [Link]

  • Chromatography Online. Electron Ionization for GC–MS. Available from: [Link]

  • PrepChem.com. Synthesis of 1-(4-Hydroxyphenyl)propan-2-one ethylene ketal. Available from: [Link]

  • Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Available from: [Link]

  • PubChem. 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. Available from: [Link]

  • ResearchGate. (2016, October 3). (PDF) Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Available from: [Link]

  • MDPI. (2024, April 17). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Available from: [Link]

  • Waters. UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. Available from: [Link]

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. Available from: [Link]

  • LCGC International. Application Notes: GC-MS. Available from: [Link]

  • AMERICAN ELEMENTS. 1-(2-chloro-4-fluorophenyl)propan-2-one. Available from: [Link]

  • Animal Health Laboratory. (2019, May 13). GC/MS-LC/MS multi-residue method. Available from: [Link]

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Method

Application Note: High-Efficiency Purification of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one via Optimized Normal-Phase Column Chromatography

Executive Summary The isolation and purification of halogenated phenolic ketones, such as 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5)[1], present unique chromatographic challenges. Standard normal-phase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of halogenated phenolic ketones, such as 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5)[1], present unique chromatographic challenges. Standard normal-phase silica gel chromatography often results in severe peak tailing, poor resolution, and low product recovery due to the strong hydrogen-bonding capabilities of the phenolic hydroxyl group. This application note details a self-validating, causality-driven protocol utilizing an acid-modified mobile phase and dry-loading techniques to achieve >98% purity.

Physicochemical Profiling & Chromatographic Strategy

To design an effective purification strategy, the physicochemical properties of the target molecule must dictate the experimental parameters[2].

Functional Group / PropertyCharacteristicChromatographic Implication
Molecular Weight 184.62 g/mol Elutes efficiently within the standard porosity of 60 Å silica gel.
Phenolic -OH pKa ~ 9.5, Strong H-bond donorCauses severe peak tailing on bare silica. Requires an acidic mobile phase modifier to suppress ionization.
Propan-2-one (Ketone) Polar, H-bond acceptorDictates moderate retention; responds predictably to Ethyl Acetate (EtOAc) gradients.
Aryl Chloride Lipophilic, Electron-withdrawingIncreases overall logP; slightly lowers the pKa of the phenol, increasing its susceptibility to deprotonation by active silanols.

Mechanistic Insights: Overcoming Silanol Interactions

Silica gel remains the fundamental stationary phase for the purification of complex organic molecules[3]. However, the surface of normal-phase silica gel is heavily populated with free, geminal, and associated silanol (-SiOH) groups. Free silanols are highly acidic and act as strong hydrogen-bond donors[4].

When 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is loaded onto a bare silica column, the phenolic hydroxyl group undergoes intense dipole-dipole interactions and partial deprotonation by the silica matrix[5]. This manifests macroscopically as severe peak tailing and irreversible adsorption.

The Solution: By introducing an acidic modifier—specifically 0.5% v/v Glacial Acetic Acid (AcOH)—into the mobile phase, silanol ionization is suppressed[6]. The acetic acid competitively occupies the highly active silanol sites and ensures the target phenolic compound remains in its neutral, protonated state[7]. This shifts the separation mechanism from a chaotic mixed adsorption/ion-exchange process back to pure partition chromatography, yielding sharp, symmetrical elution bands[8].

Experimental Workflow

G A Crude Mixture 1-(2-Chloro-4-hydroxyphenyl)propan-2-one B Dry Loading onto Silica Gel (Sample:Silica = 1:3) A->B D Gradient Elution (Hexane:EtOAc 9:1 to 6:4 + 0.5% AcOH) B->D C Column Packing (Hexane + 0.5% AcOH) C->B Equilibrate E Fraction Collection & TLC Monitoring (UV 254 nm & KMnO4 stain) D->E F Solvent Evaporation (Rotary Evaporator < 40°C) E->F G Pure Target Compound (>98% Purity) F->G

Workflow for the chromatographic purification of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Detailed Step-by-Step Protocol

Phase 1: Mobile Phase & Column Preparation
  • Solvent Preparation: Prepare a stock of Hexane and Ethyl Acetate (EtOAc). To both solvents, add 0.5% v/v Glacial Acetic Acid. Mix thoroughly. Note: Failure to add the modifier to both solvents will result in a drifting baseline and inconsistent retention times during the gradient.

  • Column Packing: Select a glass column appropriate for the crude mass (typically a 30:1 to 50:1 silica-to-crude mass ratio). Slurry pack the column using Silica Gel 60 (230–400 mesh) in the 100% Hexane (+0.5% AcOH) mobile phase.

Phase 2: Dry Loading (Critical Step)

Causality: Loading a polar phenolic compound dissolved in a polar solvent (like acetone) directly onto the column creates a "solvent effect," where the injection solvent outcompetes the target molecule for silica binding sites, dragging it down the column in a broad band[9].

  • Dissolve the crude mixture in a minimal amount of volatile solvent (e.g., Acetone or Dichloromethane).

  • Add dry silica gel to the flask at a 1:3 (crude:silica) mass ratio.

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully pour the dry-loaded powder onto the flat surface of the packed column bed. Cap with a 1 cm layer of sea sand to prevent bed disruption during solvent addition.

Phase 3: Gradient Elution

Execute the following gradient, collecting fractions in test tubes sized appropriately for your column volume (CV).

Column Volumes (CV)Mobile Phase Ratio (Hexane:EtOAc)Modifier (AcOH)Expected Elution Profile
0.0 - 2.090:100.5%Non-polar impurities, unreacted lipophilic starting materials.
2.0 - 4.080:200.5%Halogenated byproducts.
4.0 - 7.070:300.5%1-(2-Chloro-4-hydroxyphenyl)propan-2-one
7.0 - 9.060:400.5%Polar impurities, poly-hydroxylated degradation products.
Phase 4: Fraction Analysis & Recovery
  • TLC Monitoring: Spot fractions on silica gel TLC plates. Develop in 70:30 Hexane:EtOAc (+0.5% AcOH).

  • Visualization: The target compound will be visible under UV light (254 nm) due to the conjugated aromatic ring. For secondary confirmation, dip the plate in Potassium Permanganate ( KMnO4​ ) stain and gently heat; the phenol and ketone groups will rapidly reduce the KMnO4​ , appearing as bright yellow/white spots on a purple background.

  • Concentration: Pool the pure fractions. Evaporate the solvent using a rotary evaporator. Crucial: Maintain the water bath temperature below 40°C. Elevated temperatures in the presence of concentrated acetic acid can trigger unwanted aldol-type condensations of the propan-2-one side chain.

  • Acid Removal: To remove residual acetic acid, add 10 mL of Toluene to the flask and co-evaporate under reduced pressure. Repeat twice.

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Target compound streaks across multiple fractions Insufficient suppression of highly active silanol interactions.Increase the Glacial Acetic Acid concentration to 1.0% v/v in all mobile phases.
Co-elution with non-polar impurities Initial mobile phase polarity is too high, preventing adequate partitioning.Start the gradient at 95:5 or 100:0 Hexane:EtOAc to elute non-polar species first.
Poor recovery (<70%) Irreversible adsorption to highly activated silica sites.Ensure silica is not overly activated (store properly). Pre-treat the column with a polar solvent flush, then re-equilibrate before loading.
Product degradation during concentration Ketone thermal instability or acid-catalyzed aldol condensation during solvent removal.Keep water bath <40°C. Co-evaporate residual AcOH with Toluene immediately after pooling fractions.

References

  • 1314924-14-5 | 1-(2-Chloro-4-hydroxyphenyl)propan-2-one , Capotchem. Available at: [Link]

  • 1-(2-Chloro-4-hydroxyphenyl)propan-2-one | CAS#:1314924-14-5 , ChemSrc. Available at:[Link]

  • Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography , Column-Chromatography.com. Available at: [Link]

  • Column chromatography of phenolics? , ResearchGate. Available at:[Link]

  • Chromatogram of nine phenols at 50 % methanol and 1.0 % acetic acid , ResearchGate. Available at:[Link]

  • Radical-Scavenging Activity and Mechanism of Resveratrol-Oriented Analogues , ACS Publications. Available at:[Link]

  • Stationary phases for thin-layer chromatography , SciSpace. Available at: [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography , ChromaNik. Available at: [Link]

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Application

Application Notes and Protocols: 1-(2-Chloro-4-hydroxyphenyl)propan-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the proposed synthesis and potential applications of 1-(2-Chloro-4-hydroxyphenyl)propan-2...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the proposed synthesis and potential applications of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, a functionalized α-chloroketone with significant potential as a versatile intermediate in organic synthesis. While specific literature on this exact molecule is limited, this guide extrapolates from established chemical principles and analogous transformations to present plausible synthetic routes and a detailed exploration of its utility in the construction of complex molecular architectures, particularly those of pharmaceutical interest. The inherent reactivity of the α-chloroketone moiety, coupled with the directing and activating effects of the phenolic hydroxyl group, positions this compound as a valuable building block for the synthesis of a variety of heterocyclic and carbocyclic systems.

Introduction and Significance

1-(2-Chloro-4-hydroxyphenyl)propan-2-one is a multifunctional organic compound featuring a chlorinated phenyl ring, a hydroxyl group, and a propan-2-one side chain. The presence of these distinct functional groups imparts a unique chemical reactivity profile, making it a potentially valuable intermediate in medicinal chemistry and drug development.[1][2] The α-chloroketone functionality is a well-established electrophilic synthon, susceptible to nucleophilic attack, which is fundamental to the construction of diverse molecular scaffolds.[3][4] The phenolic hydroxyl group can modulate the reactivity of the aromatic ring and can also serve as a handle for further functionalization.

The strategic placement of the chloro and hydroxyl substituents on the phenyl ring can influence the regioselectivity of subsequent reactions and the biological activity of the resulting derivatives. Chlorinated organic molecules are prevalent in a wide range of pharmaceuticals, often enhancing their metabolic stability and binding affinity.[5] This guide aims to provide a foundational understanding of the synthesis and synthetic potential of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, thereby enabling researchers to explore its applications in their respective fields.

Proposed Synthetic Pathways

Due to the absence of a documented direct synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, a logical two-step synthetic sequence is proposed, commencing with the synthesis of the precursor, 1-(2-Chloro-4-hydroxyphenyl)propan-1-one (also known as 2-chloro-4-hydroxypropiophenone), followed by its α-chlorination.

Synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-1-one

The synthesis of the key intermediate, 1-(2-Chloro-4-hydroxyphenyl)propan-1-one, can be approached via two classical methods for the formation of hydroxyaryl ketones: the Friedel-Crafts acylation and the Fries rearrangement.

The direct Friedel-Crafts acylation of 3-chlorophenol with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a plausible route.[6][7] The hydroxyl group is a strongly activating, ortho-, para-director. Therefore, the acylation is expected to occur at the positions ortho and para to the hydroxyl group. The steric hindrance from the adjacent chloro group might favor acylation at the C4 position (para to the hydroxyl group).

Protocol 1: Friedel-Crafts Acylation of 3-Chlorophenol

Materials:

  • 3-Chlorophenol (1.0 eq.)

  • Propionyl chloride (1.2 eq.)

  • Anhydrous aluminum chloride (AlCl₃) (2.5 eq.)

  • Anhydrous nitrobenzene or 1,2-dichloroethane (solvent)

  • Hydrochloric acid (5 M)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2.5 eq.) and the chosen anhydrous solvent (nitrobenzene or 1,2-dichloroethane).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add propionyl chloride (1.2 eq.) to the stirred suspension.

  • In a separate flask, dissolve 3-chlorophenol (1.0 eq.) in the anhydrous solvent and add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice containing concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash sequentially with 5 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(2-Chloro-4-hydroxyphenyl)propan-1-one.

An alternative pathway involves the initial O-acylation of 3-chlorophenol to form 3-chlorophenyl propionate, followed by a Lewis acid-catalyzed Fries rearrangement to yield the desired C-acylated product.[8][9][10] The Fries rearrangement can provide better regioselectivity in some cases, with lower temperatures generally favoring the para-product.[11]

Protocol 2: Fries Rearrangement of 3-Chlorophenyl Propionate

Step 1: Synthesis of 3-Chlorophenyl Propionate (O-Acylation)

  • Dissolve 3-chlorophenol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 3-chlorophenyl propionate, which can be used in the next step without further purification.

Step 2: Fries Rearrangement

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.5 eq.) and anhydrous nitrobenzene.

  • Cool the mixture to 0-5 °C.

  • Slowly add 3-chlorophenyl propionate (1.0 eq.) to the stirred suspension.

  • Stir the reaction at a low temperature (e.g., 0-10 °C) for several hours to favor para-acylation. Monitor by TLC.

  • Work-up and purify the product as described in Protocol 1.

α-Chlorination of 1-(2-Chloro-4-hydroxyphenyl)propan-1-one

The final step to obtain the target molecule is the selective chlorination at the α-position of the ketone. This can be achieved using various chlorinating agents, with sulfuryl chloride (SO₂Cl₂) being a common and effective choice for the α-chlorination of ketones.[12][13][14]

Protocol 3: α-Chlorination with Sulfuryl Chloride

Materials:

  • 1-(2-Chloro-4-hydroxyphenyl)propan-1-one (1.0 eq.)

  • Sulfuryl chloride (SO₂Cl₂) (1.1 eq.)

  • Anhydrous dichloromethane (DCM) or diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(2-Chloro-4-hydroxyphenyl)propan-1-one (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add sulfuryl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Potential Applications in Organic Synthesis

The synthetic utility of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one stems from the reactivity of its α-chloroketone and phenol functionalities.[3] These groups allow for a wide range of transformations, making it a valuable precursor for various molecular scaffolds.

Synthesis of Heterocyclic Compounds

α-Haloketones are renowned building blocks for the synthesis of a plethora of heterocyclic compounds, which are core structures in many pharmaceuticals.[8][9]

  • Thiazole Synthesis (Hantzsch Synthesis): Reaction with thioamides or thioureas can yield substituted thiazoles, a common motif in drug molecules.

  • Furan Synthesis (Feist-Benary Synthesis): Condensation with β-dicarbonyl compounds in the presence of a base can lead to the formation of substituted furans.[8]

  • Pyrrole Synthesis (Paal-Knorr type): Transformation into a 1,4-dicarbonyl compound followed by cyclization with an amine can produce substituted pyrroles.[8]

  • Epoxide Formation: Treatment with a base can lead to the formation of a reactive epoxide intermediate, which can be subsequently opened by various nucleophiles.[15][16][17][18]

Nucleophilic Substitution Reactions

The α-chloro group is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide variety of substituents.[19][20]

  • Synthesis of α-Aminoketones: Reaction with primary or secondary amines can yield α-aminoketones, which are important intermediates for many biologically active compounds.

  • Synthesis of α-Hydroxyketones: Hydrolysis under appropriate conditions can produce the corresponding α-hydroxyketone.

  • Synthesis of α-Alkoxyketones: Reaction with alkoxides can lead to the formation of α-alkoxyketones.

Favorskii Rearrangement

Under basic conditions, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.[5][6][11][21][22] This reaction can be used to synthesize branched-chain carboxylic acids or esters.

Phenolic Hydroxyl Group Modifications

The hydroxyl group on the phenyl ring can be used for further derivatization, such as O-alkylation or O-acylation, to modulate the properties of the final molecule.

Data Presentation

Table 1: Proposed Reaction Parameters and Expected Outcomes

Reaction StepKey ReagentsSolventTemperature (°C)Expected ProductPotential Yield Range (%)
Friedel-Crafts Acylation 3-Chlorophenol, Propionyl chloride, AlCl₃Nitrobenzene50-601-(2-Chloro-4-hydroxyphenyl)propan-1-one40-60
Fries Rearrangement 3-Chlorophenyl propionate, AlCl₃Nitrobenzene0-101-(2-Chloro-4-hydroxyphenyl)propan-1-one50-70
α-Chlorination 1-(2-Chloro-4-hydroxyphenyl)propan-1-one, SO₂Cl₂Dichloromethane0 to RT1-(2-Chloro-4-hydroxyphenyl)propan-2-one70-90

Visualizations

Synthetic Pathway to 1-(2-Chloro-4-hydroxyphenyl)propan-2-one cluster_0 Method A: Friedel-Crafts Acylation cluster_1 Method B: Fries Rearrangement cluster_2 α-Chlorination 3-Chlorophenol 3-Chlorophenol Precursor_A 1-(2-Chloro-4-hydroxyphenyl) propan-1-one 3-Chlorophenol->Precursor_A Friedel-Crafts Acylation Propionyl_chloride Propionyl chloride Propionyl_chloride->Precursor_A AlCl3_1 AlCl₃ AlCl3_1->Precursor_A Precursor_Final 1-(2-Chloro-4-hydroxyphenyl) propan-1-one 3-Chlorophenol_2 3-Chlorophenol O-Acylated 3-Chlorophenyl propionate 3-Chlorophenol_2->O-Acylated O-Acylation Propionyl_chloride_2 Propionyl chloride Propionyl_chloride_2->O-Acylated Precursor_B 1-(2-Chloro-4-hydroxyphenyl) propan-1-one O-Acylated->Precursor_B Fries Rearrangement AlCl3_2 AlCl₃ AlCl3_2->Precursor_B Target_Molecule 1-(2-Chloro-4-hydroxyphenyl) propan-2-one Precursor_Final->Target_Molecule α-Chlorination SO2Cl2 SO₂Cl₂ SO2Cl2->Target_Molecule

Caption: Proposed synthetic routes to 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Potential_Applications cluster_heterocycles Heterocycle Synthesis cluster_substitution Nucleophilic Substitution cluster_rearrangement Rearrangement Target 1-(2-Chloro-4-hydroxyphenyl) propan-2-one Thiazoles Thiazoles Target->Thiazoles Hantzsch Synthesis Furans Furans Target->Furans Feist-Benary Synthesis Pyrroles Pyrroles Target->Pyrroles Paal-Knorr type Epoxides Epoxides Target->Epoxides Base-induced cyclization Aminoketones α-Aminoketones Target->Aminoketones Amination Hydroxyketones α-Hydroxyketones Target->Hydroxyketones Hydrolysis Alkoxyketones α-Alkoxyketones Target->Alkoxyketones Alkoxylation Favorskii Favorskii Rearrangement (Carboxylic Acid Derivatives) Target->Favorskii

Caption: Potential synthetic applications of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Conclusion

1-(2-Chloro-4-hydroxyphenyl)propan-2-one represents a promising yet underexplored synthetic intermediate. This guide provides a robust framework for its synthesis based on well-established organic transformations. The diverse reactivity of its functional groups opens up numerous avenues for the synthesis of complex molecules, particularly those with potential pharmaceutical applications. The protocols and applications outlined herein are intended to serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry, encouraging further investigation into the synthetic utility of this versatile building block.

References

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  • Favorskii, A. Y. (1894). Rearrangement of α-Halo Ketones. J. Russ. Phys. Chem. Soc., 26, 590.
  • BenchChem. (2025). α-Haloketone Reactions in Heterocyclic Chemistry: Application Notes and Protocols. BenchChem Technical Support.
  • Alfa Chemistry. (n.d.). Favorskii Rearrangement. Alfa Chemistry.
  • Wikipedia. (2023). Favorskii rearrangement. Wikipedia.[Link]

  • The Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). The Royal Society of Chemistry.
  • Kende, A. S. (1976). The Favorskii Rearrangement. Organic Reactions, 11, 261-308.
  • Tsuchimoto, T., & Shirakawa, E. (2013). Favorskii Rearrangement. Comprehensive Organic Name Reactions and Reagents, 251.
  • Bunnett, J. F., & Tarbell, D. S. (1945). A New Method for the Synthesis of α-Chloroketones. Journal of the American Chemical Society, 67(11), 1944-1946.
  • Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Why 1-(5-Chloro-2-hydroxyphenyl)ethanone is a Key Intermediate for Pharmaceutical Research. Ningbo Inno Pharmchem Co., Ltd.
  • ZM Silane Limited. (2025).
  • Pendyukh, V. V., & Rozhenko, O. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry.
  • ResearchGate. (n.d.).
  • Chem Help ASAP. (2020, February 23). alpha-carbon reaction flexibility [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride.
  • Harding, J. R., Jones, C. D., Knight, J. A., Storer, R., & Tideswell, J. (2003). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Tetrahedron Letters, 44(4), 789-791.
  • ResearchGate. (n.d.). Epoxide synthesis from carbonyl and halo compounds.
  • BenchChem. (2025). Technical Support Center: Chlorination of Diketones with Sulfuryl Chloride. BenchChem Technical Support.
  • University of Pretoria. (n.d.).
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  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
  • PMC. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. PMC.
  • Dr. Banerjje's Chemistry World. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone [Video]. YouTube. [Link]

  • Guidechem. (n.d.). 1-(4-chloro-2-hydroxyphenyl)propan-1-one 1127-97-5. Guidechem.
  • ResearchGate. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones.
  • Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society, 142(31), 13464-13468.
  • PubChem. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. PubChem.[Link]

  • ResearchGate. (n.d.). Synthesis of α-phenoxy ketones 1 from α-bromo ketones 3 and phenols 4.
  • Chemsrc. (2025). 1-Chloro-1-(4-hydroxyphenyl)propan-2-one. Chemsrc.
  • Chemical Substance Information. (n.d.). 1-(4-CHLORO-2-HYDROXYPHENYL)PROPAN-1-ONE.
  • PMC. (n.d.). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. PMC.
  • MilliporeSigma. (n.d.). 1-(2-hydroxyphenyl)propan-2-one. MilliporeSigma.

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Method

The Role of Precursors in Flavonoid Synthesis: A Guide for Researchers

Introduction: The Architectural Blueprint of Flavonoids Flavonoids represent a vast and diverse class of plant secondary metabolites, renowned for their significant roles in plant physiology—from pigmentation and UV prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Blueprint of Flavonoids

Flavonoids represent a vast and diverse class of plant secondary metabolites, renowned for their significant roles in plant physiology—from pigmentation and UV protection to defense against pathogens.[1][2] For the drug development professional, they offer a rich scaffold for novel therapeutics, exhibiting antioxidant, anti-inflammatory, and anti-cancer properties.[3][4][5] The biosynthesis of these complex molecules is a testament to nature's intricate metabolic engineering, a process that begins with simple, fundamental precursors.

This guide provides an in-depth exploration of the role of precursors in flavonoid synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific principles and rationale to empower effective experimental design and interpretation. We will journey from the foundational phenylpropanoid pathway to specific applications, demonstrating how manipulating precursor availability can elucidate metabolic pathways and enhance the production of high-value flavonoid compounds.

The Flavonoid Biosynthesis Pathway: A Precursor's Journey

The entire flavonoid family originates from the general phenylpropanoid pathway.[2] The journey commences with the amino acid L-phenylalanine , which serves as the primary precursor.[6][7] A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, the activated building block that stands at the gateway to the flavonoid-specific branch of the pathway.[3][8]

The first committed step is catalyzed by Chalcone Synthase (CHS) , a pivotal enzyme that condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][9] This chalcone is the true backbone of all flavonoids.[10] Subsequent enzymatic modifications, including isomerization, hydroxylation, and glycosylation, lead to the vast array of flavonoid classes, such as flavanones, flavones, flavonols, and anthocyanins.[8][10] Naringenin, formed from the cyclization of naringenin chalcone, is a critical intermediate and a branching point for the synthesis of a multitude of different flavonoids.[11][12][13]

The availability and flux of the initial precursors, L-phenylalanine and malonyl-CoA, are critical rate-limiting factors for the overall yield of flavonoids.[8] Understanding this pathway is paramount for any researcher aiming to study or engineer flavonoid metabolism.

Flavonoid_Pathway Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone CHS Naringenin Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI Dihydroflavonols Dihydroflavonols (e.g., Dihydrokaempferol) Naringenin->Dihydroflavonols F3H Flavones Flavones (e.g., Apigenin) Naringenin->Flavones FNS Flavonols Flavonols (e.g., Kaempferol) Dihydroflavonols->Flavonols FLS Leucoanthocyanidins Leucoanthocyanidins Dihydroflavonols->Leucoanthocyanidins DFR Anthocyanidins Anthocyanidins Leucoanthocyanidins->Anthocyanidins ANS Workflow_Diagram Start Plant Cell Culture Feeding Precursor Feeding (e.g., ¹³C-Phenylalanine) Start->Feeding Harvest Time-Course Harvest Feeding->Harvest Split Split Sample Harvest->Split Metabolite Metabolite Extraction Split->Metabolite Metabolomics RNA RNA Extraction Split->RNA Transcriptomics LCMS LC-MS Analysis Metabolite->LCMS qRT qRT-PCR Analysis RNA->qRT Data Integrated Data Analysis LCMS->Data qRT->Data

Caption: Integrated workflow for correlating precursor feeding with metabolic and transcriptomic responses.

Protocol: qRT-PCR Analysis of Flavonoid Biosynthesis Genes

This protocol outlines the key steps for analyzing gene expression following a precursor feeding experiment.

1. RNA Extraction and cDNA Synthesis:

  • From the same samples harvested for metabolite analysis, extract total RNA using a suitable kit or protocol (e.g., Trizol-based method).
  • Treat the RNA with DNase I to remove any contaminating genomic DNA.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

2. Primer Design and Validation:

  • Design gene-specific primers for your target genes (PAL, CHS, CHI, etc.) and a stable reference gene (e.g., Actin, Ubiquitin). Primers should span an intron where possible to differentiate between cDNA and gDNA amplification.
  • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficient primer pair will have an amplification efficiency between 90-110%.

3. qRT-PCR Reaction:

  • Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA template.
  • Run the reaction on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) value for each reaction.
  • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
  • Calculate the relative fold change in gene expression compared to the control (time 0 or unlabeled precursor) using the 2-ΔΔCt method. [14] By plotting the relative gene expression levels alongside the accumulation of labeled flavonoids over time, you can directly visualize the relationship between precursor supply, transcriptional regulation, and metabolic output.

References

  • Flavonoid biosynthesis - Wikipedia. [Link]

  • Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - MDPI. [Link]

  • Biosynthesis of Diverse Class Flavonoids via Shikimate and Phenylpropanoid Pathway. [Link]

  • Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC. [Link]

  • Chalcone synthase and its functions in plant resistance - PMC. [Link]

  • Mechanism of Chalcone Synthase - Semantic Scholar. [Link]

  • Naringenin - Wikipedia. [Link]

  • Biosynthesis process and source of flavonoids. Phenylalanine is... - ResearchGate. [Link]

  • Analysis of Flavonoids by HPLC and LC–MS - Bio-protocol. [Link]

  • ROLE OF DIFFERENT METABOLIC SOURCES OF L-PHENYLALANINE IN THE BIOSYNTHESIS OF FLAVONOIDS - Acta Horticulturae. [Link]

  • qPCR analysis of the early and late flavonoid biosynthetic genes.... - ResearchGate. [Link]

  • Naringenin and flavonoids pathway in plants. Red brackets represent the... - ResearchGate. [Link]

  • Expression Profiling of Flavonoid Biosynthesis Genes and Secondary Metabolites Accumulation in Populus under Drought Stress - PMC. [Link]

  • Chalcone synthase - Wikipedia. [Link]

  • Antiatherogenic Properties of Naringenin, a Citrus Flavonoid - ResearchGate. [Link]

  • Tracing flavonoid degradation in grapes by MS filtering with stable isotopes - PubMed - NIH. [Link]

  • The Therapeutic Potential of Naringenin: A Review of Clinical Trials - PMC. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. [Link]

  • Naringenin-chalcone synthase - M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • Transcriptomic, Proteomic and Metabolomic Analysis of Flavonoid Biosynthesis During Fruit Maturation in Rubus chingii Hu - Frontiers. [Link]

  • Transcriptomic and metabolomic profiling of flavonoid biosynthesis provides novel insights into petals coloration in Asian cotto. [Link]

  • Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense. [Link]

  • Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family. [Link]

  • Biochemical evaluation of molecular parts for flavonoid production using plant synthetic biology - Frontiers. [Link]

  • Expression profiling of flavonoid biosynthesis genes in association with accumulation of flavonoid compounds in rice under water deficit stress - ProQuest. [Link]

  • Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC. [Link]

  • Current understanding of the pathways of flavonoid biosynthesis in model and crop plants. [Link]

  • Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections - ACS Publications. [Link]

  • HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia - Phyto Pharma Journal. [Link]

  • Interactions among enzymes of the Arabidopsis flavonoid biosynthetic pathway - PNAS. [Link]

  • Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC. [Link]

  • A comprehensive review of in vitro precursor feeding strategies for the overproduction of high-value plant secondary metabolites. [Link]

  • A comprehensive review of in vitro precursor feeding strategies for the overproduction of high-value plant secondary metabolites - ResearchGate. [Link]

  • A comprehensive review of in vitro precursor feeding strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry. [Link]

  • Effect of elicitation and precursor feeding on accumulation of 20-hydroxyecdysone in Achyranthes aspera Linn. cell suspension cultures - PMC. [Link]

  • Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. [Link]

  • 13C-Isotope-Labeling Experiments to Study Metabolism in Catharanthus roseus. [Link]

  • Stable isotope tracers for metabolic pathway analysis - Icahn School of Medicine at Mount Sinai. [Link]

  • Quantification of metabolic activity from isotope tracing data using automated methodology. [Link]

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Application

Application Notes and Protocols in Medicinal Chemistry Research

Introduction: The Central Science of Drug Discovery Medicinal chemistry stands as the cornerstone of modern drug discovery and development, a dynamic and interdisciplinary science that elegantly merges organic chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Science of Drug Discovery

Medicinal chemistry stands as the cornerstone of modern drug discovery and development, a dynamic and interdisciplinary science that elegantly merges organic chemistry with biology, pharmacology, and computational modeling.[1][2] At its core, medicinal chemistry is the art and science of designing and synthesizing new chemical entities with therapeutic potential.[1][2] This intricate process involves a deep understanding of how the chemical structure of a molecule dictates its biological activity, a concept known as the Structure-Activity Relationship (SAR).[3] Medicinal chemists are the molecular architects of medicine, systematically modifying and optimizing compounds to enhance their efficacy, selectivity, and safety profiles, ultimately transforming promising "hits" into life-saving drugs.[1][4]

This guide provides an in-depth exploration of key applications and protocols in medicinal chemistry, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying principles and strategic thinking that drive successful drug discovery programs.

The Modern Drug Discovery Workflow: A Medicinal Chemist's Perspective

The journey from a disease concept to a marketable drug is a long and arduous one, often spanning over a decade.[1] Medicinal chemistry is the engine that propels a compound through the early, critical stages of this pipeline.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials TargetID Target Identification & Validation HitGen Hit Generation TargetID->HitGen Identified Target H2L Hit-to-Lead HitGen->H2L Validated Hits LeadOp Lead Optimization H2L->LeadOp Promising Leads Preclinical Preclinical Candidate Selection LeadOp->Preclinical Optimized Candidate Clinical Clinical Development Preclinical->Clinical IND Filing

Caption: The integrated drug discovery and development pipeline.

The process begins with Target Identification and Validation , where biologists pinpoint a biological target, typically a protein or enzyme, that plays a crucial role in a disease. Once a target is validated, the quest for "hits"—molecules that show initial promise in modulating the target—begins.[1] This is followed by the meticulous Hit-to-Lead and Lead Optimization phases, which are the primary domains of the medicinal chemist.[5] Here, iterative cycles of design, synthesis, and testing are employed to refine the chemical structure of lead compounds, enhancing their potency and drug-like properties.[1][4]

Core Application: Structure-Activity Relationship (SAR) Studies

The systematic exploration of how structural modifications to a molecule impact its biological activity is the essence of SAR studies.[6][7][8] This is a foundational concept that guides the entire lead optimization process.[6] By making small, deliberate changes to a molecule's structure, medicinal chemists can identify the key functional groups and structural motifs responsible for its desired biological effect.[6][9]

Protocol: Establishing a Structure-Activity Relationship
  • Establish a Baseline: Begin with a confirmed "hit" or "lead" compound with a known biological activity (e.g., IC50 or EC50 value from a primary assay).

  • Hypothesize Key Pharmacophores: Analyze the structure of the lead compound. Identify potential pharmacophoric elements—the essential features for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and charged groups. Computational modeling can aid in this initial assessment.[10][11]

  • Systematic Analog Synthesis: Design and synthesize a series of analogs where specific parts of the lead molecule are systematically modified.[6] Common modifications include:

    • Homologation: Increasing the length of an alkyl chain to probe for additional hydrophobic interactions.

    • Isosteric and Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve metabolic stability or other ADME properties.[4][12][13][14] For example, replacing a metabolically labile ester with a more stable amide.[14]

    • Ring Variation: Modifying aromatic or heterocyclic rings to alter electronic properties, solubility, or to explore new binding interactions.[12]

    • Conformational Constraint: Introducing rigidity into the molecule, for instance, by incorporating rings or double bonds, to lock it into a more active conformation.[4]

  • Biological Evaluation: Test the synthesized analogs in the same primary biological assay used for the lead compound.

  • Data Analysis and Iteration: Correlate the structural changes with the observed changes in biological activity.[7] This analysis informs the next round of analog design, creating a continuous cycle of improvement.[6]

Data Presentation: Example SAR Table
CompoundR1 GroupR2 GroupIC50 (nM)
Lead-1-CH3-H150
Analog-1a-CH2CH3-H120
Analog-1b-CH(CH3)2-H250
Analog-2a-CH3-F75
Analog-2b-CH3-Cl80
Analog-2c-CH3-OCH3300

This table illustrates how modifications to R1 and R2 substituents impact the inhibitory potency (IC50) of a lead compound.

Advanced Medicinal Chemistry Strategies

Modern medicinal chemistry has evolved beyond traditional SAR studies, incorporating innovative approaches to tackle increasingly complex biological targets.

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful strategy for identifying novel starting points for drug discovery, particularly for challenging targets.[15] Instead of screening large, complex molecules, FBDD involves screening libraries of small, low-molecular-weight compounds called "fragments."[15][16][17] These fragments, due to their simplicity, can more efficiently explore the chemical space of a protein's binding site.[15][16]

FBDD_Workflow cluster_FBDD Fragment-Based Drug Discovery Lib Fragment Library (MW < 300 Da) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Hits Fragment Hits (Weak Binders) Screen->Hits Grow Fragment Growing/ Linking/Merging Hits->Grow Lead Potent Lead Compound Grow->Lead

Caption: The workflow of Fragment-Based Drug Discovery (FBDD).

The process begins with screening a fragment library to identify weak binders to the target protein.[18] Once these "fragment hits" are identified and their binding mode is determined (often through X-ray crystallography), they are then optimized into more potent lead compounds through strategies like fragment growing, linking, or merging.[17][18][19]

PROteolysis TArgeting Chimeras (PROTACs)

PROTAC technology represents a paradigm shift in drug discovery, moving from inhibition to targeted protein degradation.[20] PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[20][21] This brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[20][21]

This approach offers several advantages, including the ability to target proteins previously considered "undruggable" and the potential for a more profound and sustained pharmacological effect compared to traditional inhibitors.[20][22]

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (Target) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Sources

Method

Application Note: TosMIC as a Modular Building Block for Azole Heterocycles

Executive Summary Heterocyclic compounds, particularly five-membered nitrogen-containing rings (azoles), are privileged scaffolds in medicinal chemistry and materials science[1]. The rapid, regioselective construction of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heterocyclic compounds, particularly five-membered nitrogen-containing rings (azoles), are privileged scaffolds in medicinal chemistry and materials science[1]. The rapid, regioselective construction of these rings is essential for high-throughput drug development. p-Toluenesulfonylmethyl isocyanide (TosMIC), introduced by van Leusen in 1972, stands out as an unparalleled, stable, and odorless multi-atom synthon[2]. This application note details the mechanistic rationale and validated protocols for utilizing TosMIC to synthesize oxazoles, pyrroles, and imidazoles via formal [3+2] cycloadditions[3].

Mechanistic Rationale: The "Multi-Atom Synthon" Advantage

Unlike traditional stepwise ring-building methods, TosMIC operates as a highly functionalized C1-N1 or C2-N1 building block, consolidating three critical functional groups into a compact framework[4]:

  • Acidic α -Carbon: The synergistic electron-withdrawing effects of the tosyl and isocyano groups render the α -protons highly acidic. This allows for facile deprotonation by mild to strong bases (e.g., K₂CO₃, DBU, NaH) to form a highly reactive carbanion[5].

  • Isocyano Group (-NC): Acts as a potent electrophile for α -addition. Once the carbanion attacks an external electrophile (like an aldehyde), the resulting intermediate undergoes intramolecular cyclization onto the isocyano carbon[4].

  • Tosyl Group (-Ts): Serves a dual purpose. It enhances the initial α -acidity and, crucially, acts as an excellent leaving group. Its spontaneous elimination as p-toluenesulfinic acid drives the final aromatization step, rendering the reaction thermodynamically irreversible[3].

Reaction Pathways & Logic

The versatility of TosMIC lies in its divergent reactivity based on the chosen electrophile[1]:

  • Aldehydes: Yield 1,5-disubstituted or 5-substituted oxazoles[6].

  • Michael Acceptors (Electron-deficient alkenes): Yield 3,4-disubstituted pyrroles[7].

  • Imines (Schiff Bases): Yield 1,5-disubstituted imidazoles[4].

G TosMIC TosMIC Reagent Base Base Addition (Deprotonation) TosMIC->Base Carbanion TosMIC Carbanion (Active Nucleophile) Base->Carbanion Aldehyde + Aldehyde Carbanion->Aldehyde Michael + Michael Acceptor Carbanion->Michael Imine + Imine / Schiff Base Carbanion->Imine Cyclo1 [3+2] Cycloaddition & Tosyl Elimination Aldehyde->Cyclo1 Cyclo2 [3+2] Cycloaddition & Tosyl Elimination Michael->Cyclo2 Cyclo3 [3+2] Cycloaddition & Tosyl Elimination Imine->Cyclo3 Oxazole 5-Substituted Oxazoles Cyclo1->Oxazole Pyrrole 3,4-Disubstituted Pyrroles Cyclo2->Pyrrole Imidazole 1,5-Disubstituted Imidazoles Cyclo3->Imidazole

Reaction logic of TosMIC yielding diverse azole heterocycles via[3+2] cycloaddition.

Quantitative Data: Reaction Parameters

The table below summarizes optimal reaction parameters for synthesizing distinct azole classes using TosMIC. Causality dictates that stronger electron-withdrawing groups on the substrate generally require milder bases to prevent substrate degradation, while sterically hindered substrates require elevated temperatures[8].

Target HeterocycleSubstrate TypeOptimal BaseTypical SolventTemp (°C)Typical Yield
Oxazoles Aliphatic/Aryl AldehydesK₂CO₃ or NaOHMeOH or DME25 - 6570 - 90%
Pyrroles Chalcones / EnonesNaH or DBUEt₂O/DMSO or THF0 to 2565 - 92%
Imidazoles Imines / Aldehyde+NH₃t-BuNH₂ or K₂CO₃THF or DMF25 - 5060 - 85%
Oxazoles (Green) Aldehydes + HalidesK₂CO₃Ionic Liquids8075 - 95%

Data synthesized from established van Leusen methodologies and recent mechanochemical optimizations[8][9].

Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues are embedded to ensure the scientist can verify the reaction's integrity at each step.

Protocol A: Van Leusen Oxazole Synthesis[6]

Objective: Synthesis of 5-aryl/alkyl oxazoles from aldehydes.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous methanol (0.2 M concentration).

    • Causality: Methanol acts as both a solvent and a proton shuttle, facilitating the elimination of the tosyl group in the final aromatization step.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) in one portion at room temperature.

    • Self-Validation: The suspension will turn slightly yellow as the TosMIC carbanion is generated. Lack of intense coloration may indicate wet solvent quenching the carbanion.

  • Cycloaddition: Stir the mixture at reflux for 4-5 hours. Monitor via TLC (Hexane/EtOAc 7:3).

    • Self-Validation (TLC): The consumption of the UV-active aldehyde validates progression. A highly polar intermediate (oxazoline) may briefly appear before converting to the less polar, highly UV-active oxazole product.

  • Quenching & Workup: Cool to room temperature and remove the solvent under reduced pressure. Resuspend the residue in water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Causality: Removing methanol prior to aqueous extraction prevents the formation of a miscible ternary system, ensuring sharp phase separation and maximizing yield.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Van Leusen Pyrrole Synthesis[7]

Objective: Synthesis of 3,4-disubstituted pyrroles from Michael acceptors (e.g., chalcones).

  • Anion Generation: To a stirred suspension of NaH (1.5 equiv, 60% dispersion in mineral oil) in anhydrous Et₂O/DMSO (2:1 v/v) at 0 °C, add a solution of TosMIC (1.1 equiv) dropwise.

    • Causality: Dropwise addition at 0 °C is critical to prevent the exothermic degradation of the highly reactive TosMIC anion. DMSO is required to fully solubilize the anion and accelerate the subsequent Michael addition.

  • Substrate Addition: After 20 minutes, add the Michael acceptor (1.0 equiv) dissolved in Et₂O dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Self-Validation: The evolution of hydrogen gas (from unreacted NaH) should cease, and the mixture typically darkens, indicating the formation of the conjugated pyrroline intermediate prior to aromatization.

  • Quenching: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Causality of Quenching: NH₄Cl strictly neutralizes the strong base (NaH/alkoxide) without creating a highly acidic environment. A strong acid would protonate the newly formed pyrrole, solubilizing it into the aqueous layer and destroying the yield.

  • Extraction & Purification: Extract with EtOAc, wash extensively with water (to remove DMSO), dry, and purify via recrystallization or chromatography.

G Start Preparation Phase Dry Solvents & Inert Atm Deprotonation Anion Generation TosMIC + Base (0 °C) Start->Deprotonation Addition Substrate Addition Dropwise addition of electrophile Deprotonation->Addition Reaction Cycloaddition Warm to RT, Stir 2-24h Addition->Reaction Quench Quenching Ice-cold NH4Cl (aq) Reaction->Quench Extraction Extraction & Washing EtOAc extraction, Brine wash Quench->Extraction Purification Purification Silica Gel Chromatography Extraction->Purification

Step-by-step experimental workflow for TosMIC-mediated heterocyclic synthesis.

References

  • Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) Source: ResearchGate URL:2

  • Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles Source: Benchchem URL:6

  • TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES Source: ResearchGate URL:1

  • Synthesis of Substituted Pyrroles from Tosylmethyl Derivatives: Application Notes and Protocols Source: Benchchem URL:7

  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR Source: Organic Chemistry Portal URL:4

  • Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC Source: Organic Chemistry Portal URL:8

  • One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids Source: Thieme Connect URL:9

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through[3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds Source: NIH / PMC URL:5

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: NIH / PMC URL:3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Welcome to the technical support center for the synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. We will delve into the mechanistic underpinnings of the primary synthetic routes and provide practical, field-tested advice to ensure the integrity and success of your experiments.

I. Introduction to the Synthesis

1-(2-Chloro-4-hydroxyphenyl)propan-2-one is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted phenolic ring, presents unique challenges and opportunities for optimization. The two most common and logical synthetic pathways to this molecule are the Fries Rearrangement of a corresponding aryl ester and the Houben-Hoesch reaction of 3-chlorophenol. This guide will focus on providing in-depth support for these two methodologies.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, providing a systematic approach to identifying and resolving them.

Category 1: Low or No Product Yield

Question: I am experiencing a very low yield, or no product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a frequent challenge and can be attributed to several factors, primarily related to the reaction conditions and the nature of the starting materials.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low product yield.

Detailed Explanations:

  • Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in the reaction vessel or reagents will hydrolyze the catalyst, rendering it inactive. It is crucial to use freshly opened or properly stored anhydrous AlCl₃ and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] For the Fries rearrangement, a stoichiometric excess of the Lewis acid is often necessary because it complexes with both the starting ester and the product hydroxy ketone.[2]

  • Reaction Temperature: Temperature is a critical parameter that influences both the reaction rate and the regioselectivity (ortho- vs. para-acylation) in the Fries rearrangement.[3]

    • Too Low: The reaction may be too slow to proceed to completion within a reasonable timeframe.

    • Too High: This can lead to decomposition of the starting material or product, or the formation of undesired side products. For the Fries rearrangement, higher temperatures generally favor the formation of the ortho-isomer.[3]

  • Substrate and Reagent Quality: The purity of your starting materials is paramount. Impurities in the 3-chlorophenol or the acylating agent can interfere with the reaction. It is advisable to purify starting materials if their quality is uncertain.

  • Reaction Time: It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine when the reaction has reached completion and avoid premature work-up.

Category 2: Formation of Significant Byproducts

Question: My reaction is producing a significant amount of an undesired byproduct. How can I identify it and minimize its formation?

Answer: The formation of byproducts is a common issue, particularly in electrophilic aromatic substitution reactions on substituted phenols.

Common Byproducts and Their Mitigation:

ByproductLikely CauseProposed Solution
O-acylated product (ester) In the Fries rearrangement, O-acylation can compete with or precede the desired C-acylation.[4] In the Houben-Hoesch reaction with simple phenols, O-acylation can be the major product.[5]This can be addressed by isolating the ester and subjecting it to the Fries rearrangement conditions to convert it to the desired C-acylated product.
Para-isomer In the Fries rearrangement, lower reaction temperatures and polar solvents favor the formation of the para-isomer.[3]To favor the ortho-isomer (which would be 1-(2-chloro-4-hydroxyphenyl)propan-2-one), use higher reaction temperatures and non-polar solvents.[3]
Di-acylated products If the phenol is highly activated, a second acylation can occur.Use milder reaction conditions, a less reactive Lewis acid, or carefully control the stoichiometry of the acylating agent.
Polymeric materials Strong Lewis acids and high temperatures can lead to polymerization of the starting material or product.Use a milder Lewis acid, lower the reaction temperature, and ensure efficient stirring to prevent localized overheating.

Troubleshooting Workflow for Byproduct Formation:

Caption: Troubleshooting workflow for byproduct formation.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for my needs, Fries Rearrangement or Houben-Hoesch?

A1: The choice depends on the availability of starting materials and your experimental capabilities.

  • Fries Rearrangement: This is a good option if the corresponding aryl propionate is readily available or can be easily synthesized from 3-chlorophenol. It offers good control over regioselectivity through temperature and solvent choice.[3]

  • Houben-Hoesch Reaction: This method is advantageous if you are starting directly from 3-chlorophenol and a suitable nitrile (like propionitrile). It is particularly effective for electron-rich phenols.[6]

Q2: What is the best Lewis acid to use for the Fries Rearrangement?

A2: Anhydrous aluminum chloride (AlCl₃) is the most common and potent Lewis acid for this reaction. However, other Lewis acids such as iron(III) chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can also be used, sometimes offering milder reaction conditions.[2] The choice may require some empirical optimization for your specific substrate.

Q3: How can I effectively purify the final product?

A3: Purification of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one typically involves a combination of techniques:

  • Work-up: After the reaction is complete, it is crucial to carefully quench the reaction mixture, usually with ice and hydrochloric acid, to decompose the aluminum chloride complexes.[1]

  • Extraction: The product is then extracted into a suitable organic solvent.

  • Column Chromatography: This is often the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a gradient elution of hexanes and ethyl acetate is a good starting point.[7]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective final purification step.[8] Common solvents to try would be mixtures of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or isopropanol).

Q4: How can I confirm the identity and purity of my product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of your compound and help identify any impurities.[9]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.[10]

  • HPLC: This is an excellent technique for assessing the purity of your final product.[7]

  • Melting Point: If the product is a solid, a sharp melting point is a good indicator of purity.

IV. Experimental Protocols

The following are generalized protocols based on established procedures for similar syntheses. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis via Fries Rearrangement

This protocol assumes the starting material is 3-chloro-4-propionylphenyl acetate.

Materials:

  • 3-chloro-4-propionylphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (or another suitable solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the 3-chloro-4-propionylphenyl acetate in anhydrous nitrobenzene.

  • Cool the flask in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (typically 1.1 to 2.5 equivalents).

  • After the addition is complete, slowly heat the reaction mixture in an oil bath to the desired temperature (often between 120-160°C to favor the ortho product).[4]

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Houben-Hoesch Reaction

This protocol uses 3-chlorophenol and propionitrile as starting materials.

Materials:

  • 3-chlorophenol

  • Propionitrile

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Dry hydrogen chloride (HCl) gas

  • Water

Procedure:

  • In a flame-dried, three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube, dissolve 3-chlorophenol and propionitrile in anhydrous diethyl ether.

  • Add anhydrous zinc chloride to the mixture.

  • Cool the flask in an ice-salt bath and pass a stream of dry HCl gas through the stirred solution for several hours.

  • Allow the mixture to stand at a low temperature until the intermediate ketimine hydrochloride precipitates.

  • Isolate the precipitate by filtration and wash it with anhydrous ether.

  • Hydrolyze the ketimine salt by heating it with water.

  • Extract the product into a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. Concluding Remarks

The synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, while presenting certain challenges, can be successfully and efficiently achieved with careful attention to experimental detail and a systematic approach to troubleshooting. By understanding the underlying chemical principles of the Fries and Houben-Hoesch reactions and by diligently monitoring and optimizing reaction conditions, researchers can significantly improve yields and obtain a high-purity product. This guide provides a foundation for this endeavor, and we encourage you to adapt these principles to your specific experimental context.

VI. References

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. This key interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. This key intermediate is typically synthesized via the Fries rearrangement of 2-chlorophenyl propanoate. While theoretically straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnosis of the likely cause and a detailed, actionable solution.

Question 1: My reaction yield is disappointingly low, and my crude NMR shows a significant amount of unreacted 2-chlorophenyl propanoate. What is going wrong?

Answer:

This is a classic case of an incomplete or inefficient Fries rearrangement. The conversion of the starting phenolic ester to the desired hydroxyaryl ketone is the core of the synthesis, and its failure points to suboptimal reaction conditions.[1][2]

Causality & Explanation:

The Fries rearrangement relies on a Lewis acid catalyst (commonly AlCl₃) to facilitate the migration of the propanoyl group from the phenolic oxygen to the aromatic ring.[3] The mechanism involves the formation of an electrophilic acylium ion, which then performs an electrophilic aromatic substitution (EAS) on the ring.[4] Several factors can stall this process:

  • Insufficient Catalyst Activity: The Lewis acid can be deactivated by moisture in the reagents or solvent. It can also be strongly coordinated by the product's carbonyl and hydroxyl groups, effectively sequestering it from the reaction.[5]

  • Inadequate Temperature: The energy of activation for the rearrangement may not be met if the reaction temperature is too low.

  • Poor Solubility: If the starting ester or the catalyst-ester complex is not well-dissolved, the reaction kinetics will be severely hindered.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly opened or distilled anhydrous solvents. Nitrobenzene or dichloromethane are common choices, but ensure they are rated for anhydrous reactions.[6]

    • Use high-purity, anhydrous aluminum chloride. Handle it quickly in a glove box or under a nitrogen blanket to minimize atmospheric moisture exposure.

  • Optimize Catalyst Stoichiometry:

    • A stoichiometric amount (or even a slight excess) of AlCl₃ is often required because it complexes with both the starting ester's carbonyl oxygen and the product's hydroxyl and carbonyl groups.[5] Start with at least 1.1 equivalents and consider increasing to 1.5-2.0 equivalents in trial reactions to drive the equilibrium toward the product.

  • Adjust Reaction Temperature:

    • If you are running the reaction at a low temperature to favor para-substitution, you may need to incrementally increase the temperature or extend the reaction time. Monitor the reaction progress by TLC or HPLC every hour. A gentle reflux in a solvent like dichloromethane might be necessary.

Question 2: I've successfully synthesized the product, but my analysis shows a significant isomeric impurity that is difficult to separate. What is this impurity and how can I prevent its formation?

Answer:

The most likely impurity is the ortho-isomer, 1-(2-Chloro-3-hydroxy-phenyl)propan-2-one. The Fries rearrangement is ortho- and para-selective, and controlling this selectivity is critical for product purity.[7]

Causality & Explanation:

The regioselectivity of the Fries rearrangement is a well-documented phenomenon governed by reaction temperature and solvent polarity.[1][3]

  • Thermodynamic vs. Kinetic Control: The formation of the ortho and para products is subject to thermodynamic and kinetic control.[1]

    • Low Temperatures (Kinetic Control): At lower temperatures (typically <60°C), the reaction is under kinetic control, and the para-product is favored. This is because the acylium ion attacks the less sterically hindered para position.[3]

    • High Temperatures (Thermodynamic Control): At higher temperatures (typically >160°C), the reaction approaches thermodynamic equilibrium. The ortho-product is often more stable because it can form a bidentate complex (chelation) with the aluminum catalyst via its hydroxyl and carbonyl groups.[1] This increased stability makes it the favored product under these conditions.

  • Solvent Effects: Non-polar solvents tend to favor the formation of the ortho product, while more polar solvents increase the proportion of the para product.[1]

Troubleshooting Protocol:

  • Strict Temperature Control: To maximize the yield of the desired para-isomer (1-(2-Chloro-4-hydroxyphenyl)propan-2-one), maintain a low reaction temperature. A range of 0°C to room temperature is often optimal. Use an ice bath and monitor the internal reaction temperature closely.

  • Solvent Selection: While non-polar solvents like carbon disulfide or dichloromethane are common, if ortho-isomer formation persists, consider a slightly more polar solvent system, though this must be balanced against potential side reactions.

  • Purification Strategy: If the ortho-isomer does form, separation can be achieved. The ortho-isomer's ability to form an intramolecular hydrogen bond makes it more volatile. Steam distillation can sometimes be used to separate the more volatile ortho-isomer from the para-isomer.[4] Alternatively, careful column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is the most reliable method.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 1-(2-Chloro-4-hydroxyphenyl)propan-2-one?

The most common and generally reliable method involves a two-step sequence:

  • O-acylation: 2-chlorophenol is first converted to its corresponding ester, 2-chlorophenyl propanoate. This is a standard esterification reaction, typically achieved by reacting 2-chlorophenol with propanoyl chloride or propanoic anhydride in the presence of a base like pyridine.

  • Fries Rearrangement: The isolated 2-chlorophenyl propanoate is then subjected to a Lewis acid-catalyzed Fries rearrangement to yield the target hydroxyaryl ketone.[8] This approach avoids the complexities of direct C-acylation on a reactive phenol.[9]

Q2: What are the primary competing reactions in a direct Friedel-Crafts acylation of 2-chlorophenol?

Direct Friedel-Crafts acylation of phenols is complicated by the bidentate nucleophilicity of the substrate.[5] The two main competing reactions are:

  • O-acylation (Esterification): The phenolic oxygen acts as a nucleophile and attacks the acylating agent. This reaction is kinetically favored (forms faster) and predominates under conditions of low catalyst concentration.[5] The product is the phenyl ester.

  • C-acylation (Friedel-Crafts Reaction): The electron-rich aromatic ring acts as the nucleophile. This is an electrophilic aromatic substitution that leads to the desired hydroxyaryl ketone. This product is thermodynamically more stable and is favored by higher concentrations of a strong Lewis acid catalyst.[10]

Essentially, attempting a direct C-acylation often leads to a mixture of the O-acylated ester and the C-acylated ketone. Since the ester can rearrange to the ketone under the same conditions, the reaction can be driven to the desired product, but it requires careful optimization.[9]

Q3: Besides the ortho-isomer, what other side products might I encounter?

While the ortho-isomer is the most common process-related impurity, other side products can arise from harsh conditions:

  • Di-acylation: Although the acyl group is deactivating, under forcing conditions (high temperature, large excess of catalyst and acylating agent), a second acyl group could potentially be added to the ring, leading to di-acylated phenols.

  • Decomposition Products: High temperatures or highly concentrated acidic conditions can lead to the degradation of the phenol ring, resulting in complex, often tarry mixtures that are difficult to characterize and remove.

Summary of Side Reactions and Mitigation Strategies

Side Reaction/IssueFavored ByPreventative Measures
Incomplete Reaction Low temperature, insufficient/inactive catalyst, poor solubility.Ensure anhydrous conditions, use ≥1.1 eq. of AlCl₃, moderately increase temperature or time.
Ortho-Isomer Formation High temperature (>160°C), non-polar solvents.Maintain low reaction temperature (0°C to RT), use a moderately polar solvent if necessary.[1][3]
O-Acylation (in direct FC) Low Lewis acid concentration, kinetic control conditions.Use high concentration of Lewis acid; better yet, perform a two-step O-acylation/Fries rearrangement.[5][10]
Decomposition/Tarring Excessively high temperatures, prolonged reaction times.Maintain strict temperature control, monitor reaction to avoid unnecessary heating post-completion.

Recommended Experimental Protocol

(Note: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale.)

Step 1: Synthesis of 2-Chlorophenyl Propanoate (O-Acylation)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-chlorophenol (1.0 eq.) and anhydrous pyridine (2.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Add propanoyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 2-chlorophenol is consumed.

  • Quench the reaction by slowly adding 1M HCl. Transfer to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-chlorophenyl propanoate, which can be used directly or purified by vacuum distillation.

Step 2: Fries Rearrangement to 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.).

  • Cool the flask to 0°C and add an anhydrous solvent (e.g., nitrobenzene or DCM).

  • Add 2-chlorophenyl propanoate (1.0 eq.) dropwise to the stirred slurry.

  • Maintain the reaction temperature between 0°C and 25°C. Stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.

  • Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Reaction Pathway Visualization

The following diagram illustrates the desired synthetic pathway and the major competing side reaction leading to the ortho-isomer.

Fries_Rearrangement cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products 2_Chlorophenol 2-Chlorophenol Ester 2-Chlorophenyl Propanoate 2_Chlorophenol->Ester O-Acylation (Pyridine, DCM) Propanoyl_Chloride Propanoyl Chloride Propanoyl_Chloride->Ester Para_Product 1-(2-Chloro-4-hydroxyphenyl) propan-2-one (Desired) Ester->Para_Product Fries Rearrangement (AlCl₃, Low Temp <60°C) Kinetic Control Ortho_Product 1-(2-Chloro-3-hydroxyphenyl) propan-2-one (Side Product) Ester->Ortho_Product Fries Rearrangement (AlCl₃, High Temp >160°C) Thermodynamic Control

Caption: Desired vs. side reaction pathways in the synthesis.

References

  • Alfa Chemistry. (n.d.). Fries Rearrangement.
  • Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

  • Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Retrieved from [Link]

  • Grokipedia. (n.d.). Hoesch reaction. Retrieved from [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24 - Acylation of phenols. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the relationship between C- and O-acylations of phenol.... Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 14 : Electrophilic Aromatic Substitution - II. Retrieved from [Link]

  • Mastering Chemistry Help. (2012). Reimer-Tiemann reaction of phenol. Retrieved from [Link]

  • Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]

  • Wikipedia. (2023). Hoesch reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • B. N. College Bhagalpur. (2020). Houben–Hoesch reaction.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Molecules, 30(22), 5432.
  • Pharmd Guru. (2025). FRIES REARRANGEMENT. Retrieved from [Link]

  • Sci-Hub. (n.d.). Comparisons of O-acylation and Friedel–Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid.
  • SynArchive. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Patsnap. (n.d.). Fries rearrangement patented technology retrieval search results. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. Retrieved from a relevant chemical supplier technical guide.
  • StudySmarter. (n.d.). Friedel-Crafts Acylation.
  • RJPBCS. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 480-485.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Welcome to the technical support center for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experimentation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your work.

Introduction

1-(2-Chloro-4-hydroxyphenyl)propan-2-one is a phenolic compound with a molecular structure that presents both opportunities and challenges in a laboratory setting. While its functional groups offer potential for various chemical modifications and biological activities, its relatively non-polar nature, a common trait among many newly discovered compounds, can lead to poor aqueous solubility.[1] This can result in low bioavailability and complicate formulation development.[1] This guide will explore the fundamental properties of this compound and provide practical strategies to overcome solubility hurdles.

Part 1: Understanding the Compound - Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is the first step in troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Appearance Likely a solid or oil[3]
Melting Point 31-35 °C (for the related compound 1-(4-hydroxyphenyl)propan-2-one)
pKa (predicted) The phenolic hydroxyl group imparts weak acidity.[4]

The presence of the hydroxyl group suggests some potential for hydrogen bonding, while the chlorinated phenyl ring and the propanone chain contribute to its hydrophobic character. This dual nature is key to understanding its solubility behavior.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues related to the solubility of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Q1: My compound won't dissolve in water. What are my initial options?

This is a common starting point for many researchers. The principle of "like dissolves like" is fundamental here; polar solvents dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[5] Given the structure of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, its solubility in purely aqueous solutions is expected to be low.

Initial Troubleshooting Steps:

  • Co-solvency: This is often the first and most straightforward approach.[6] By blending water with a miscible organic solvent, you can create a solvent system with a polarity that is more favorable for dissolving your compound.[7]

  • pH Adjustment: Since the compound has a phenolic hydroxyl group, it is a weak acid.[4] Increasing the pH of the aqueous solution will deprotonate the hydroxyl group, forming a more polar phenolate salt, which can significantly increase aqueous solubility.[4] However, be mindful that high pH in the presence of oxygen can lead to the degradation of phenolic compounds.[4]

Q2: What are the best organic solvents to try for initial dissolution?

Based on the structure and general principles of solubility for phenolic compounds, the following solvents are recommended for initial screening.[8]

SolventPolarityRationale
Methanol/Ethanol Polar ProticThe hydroxyl group can participate in hydrogen bonding with the phenolic hydroxyl of your compound. These are often good starting points for phenolic compounds.[5]
Acetone Polar AproticThe ketone group can act as a hydrogen bond acceptor. Acetone is a versatile solvent for a wide range of organic compounds.[7]
Dimethyl Sulfoxide (DMSO) Highly Polar AproticDMSO is a powerful solvent capable of dissolving many poorly soluble compounds. It is often used for creating stock solutions.[6]
N,N-Dimethylformamide (DMF) Highly Polar AproticSimilar to DMSO, DMF is another strong solvent suitable for compounds that are difficult to dissolve.

Experimental Workflow for Solvent Screening:

Caption: A simple workflow for initial solvent screening.

Q3: I've tried common solvents with limited success. What are more advanced strategies?

If basic solvent screening is insufficient, several advanced techniques can be employed to enhance solubility. These methods are particularly relevant in drug development and formulation.[1][9]

  • Surfactants: These molecules have both hydrophilic and hydrophobic regions and can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[9][10]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[9][11]

  • Solid Dispersions: This involves dispersing the compound in a solid matrix at the molecular level. This can prevent the formation of a stable crystal lattice, which can improve the dissolution rate.[9][11]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[6][10] Techniques like micronization can be employed.[6]

Logical Flow for Advanced Solubility Enhancement:

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Secondary Strategies (If Primary Fails) cluster_3 Formulation-Based Approaches A Poor Aqueous Solubility Identified B Co-solvency A->B C pH Adjustment A->C D Surfactant Addition B->D If solubility is still insufficient E Cyclodextrin Complexation B->E If solubility is still insufficient C->D If solubility is still insufficient C->E If solubility is still insufficient F Solid Dispersion D->F For formulation development G Particle Size Reduction D->G For formulation development E->F For formulation development E->G For formulation development

Sources

Optimization

Optimizing reaction conditions for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5)[1]. This benzyl methyl ketone is a highly specialized intermediate utilized in ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5)[1]. This benzyl methyl ketone is a highly specialized intermediate utilized in advanced drug development and organic synthesis. Due to the presence of both a reactive phenolic hydroxyl group and an ortho-chloro substituent, synthesizing this molecule requires precise control over regioselectivity and chemoselectivity.

This guide provides authoritative troubleshooting, mechanistic causality, and validated protocols for the two most robust synthetic pathways: Palladium-Catalyzed α-Arylation and the Henry-Nef Reaction Sequence .

Part 1: Troubleshooting Guides & FAQs

Route A: Palladium-Catalyzed α-Arylation of Acetone

This route involves the cross-coupling of 4-bromo-3-chlorophenol with acetone. It leverages modern Buchwald-Hartwig-type C-C bond formation strategies[2].

Q1: My Pd-catalyzed coupling is yielding high amounts of diaryl ethers instead of the target α-aryl ketone. How do I prevent O-arylation? Causality: The unprotected phenolic hydroxyl group readily deprotonates under basic cross-coupling conditions. The resulting phenoxide is a strong nucleophile that competes with the acetone enolate for the electrophilic Ar-Pd(II)-Br intermediate, leading to off-cycle O-arylation. Solution:

  • Protect the Phenol: Convert the hydroxyl group to a tert-butyldimethylsilyl (TBS) ether prior to the coupling step. The bulky TBS group completely suppresses O-arylation.

  • Optimize the Ligand: Utilize sterically hindered, electron-rich biaryl phosphine ligands such as Q-Phos or BrettPhos. These ligands accelerate the reductive elimination of the C-C bond and are highly selective for α-arylation over heteroatom coupling[2].

Q2: The reaction mixture becomes highly viscous, and the yield is low due to acetone self-condensation. What is the fix? Causality: Strong alkoxide bases (e.g., NaOtBu) rapidly catalyze the aldol condensation of acetone into mesityl oxide and phorone before transmetalation to the palladium complex can occur. Solution: Switch to a milder, insoluble inorganic base such as Cesium Carbonate (Cs₂CO₃) and use a large excess of acetone as both the reactant and the solvent. Alternatively, pre-form a zinc enolate, which couples efficiently at room temperature without triggering aldol side reactions[2].

Route B: Henry Reaction & Nef Sequence

This route builds the propan-2-one side chain from 2-chloro-4-hydroxybenzaldehyde via condensation with nitroethane, followed by reduction and hydrolysis[3].

Q3: The Henry condensation is stalling at 50% conversion. Why is the aldehyde unreactive? Causality: The electron-donating nature of the para-hydroxyl group (via resonance) significantly decreases the electrophilicity of the aldehyde carbon. Solution: Do not rely on simple amine bases. Use a buffered system of Ammonium Acetate (NH₄OAc) in glacial Acetic Acid (AcOH) under reflux with a Dean-Stark trap. This continuously removes water, driving the equilibrium toward the nitrostyrene derivative[3].

Q4: The classic Nef reaction (acidic hydrolysis) is degrading my product into a black tar. What are milder alternatives? Causality: Traditional Nef conditions require strong acids (e.g., concentrated H₂SO₄) to hydrolyze the nitronate intermediate. These harsh conditions protonate the electron-rich chlorophenol ring, triggering electrophilic aromatic oligomerization and decomposition[4]. Solution: Employ a mild, Lewis acid-mediated Nef reaction. Using Tin(II) chloride dihydrate (SnCl₂·2H₂O) allows for the direct conversion of the nitroalkene to the target ketone under nearly neutral conditions, preserving the integrity of the chlorophenol ring[4].

Part 2: Mechanistic Workflows & Visualizations

Catalytic Cycle: Palladium-Catalyzed α-Arylation

The following diagram illustrates the self-validating catalytic cycle for the α-arylation of acetone, highlighting the critical role of bulky ligands in driving reductive elimination.

pd_cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br L Pd0->OxAdd + Ar-Br (TBS-protected) TransMet Transmetalation Ar-Pd(II)-(Enolate) L OxAdd->TransMet + Enolate - CsBr Enolate Enolate Formation Acetone + Cs2CO3 Enolate->TransMet RedElim Reductive Elimination Protected Target Ketone TransMet->RedElim C-C Bond Formation RedElim->Pd0 - Product

Fig 1: Pd-catalyzed α-arylation cycle demonstrating C-C bond formation via reductive elimination.

Workflow: Henry-Nef Sequence

This diagram maps the step-by-step transformation of the benzaldehyde precursor into the final phenylacetone derivative using mild conditions.

henry_nef Aldehyde 2-Chloro-4-hydroxy- benzaldehyde Nitroalkene Nitroalkene Intermediate Aldehyde->Nitroalkene Nitroethane NH4OAc / AcOH Nitroalkane Nitroalkane (NaBH4 Reduction) Nitroalkene->Nitroalkane NaBH4 / EtOH 0 °C Ketone 1-(2-Chloro-4-hydroxyphenyl) propan-2-one Nitroalkane->Ketone SnCl2·2H2O Mild Nef Hydrolysis

Fig 2: Sequential Henry condensation and mild SnCl2-mediated Nef reaction workflow.

Part 3: Quantitative Data & Methodologies

Comparative Data Presentation

The following table summarizes the operational metrics for both synthetic strategies to aid in route selection.

ParameterRoute A: Pd-Catalyzed α-ArylationRoute B: Henry-Nef Sequence
Starting Material 4-Bromo-3-chlorophenol2-Chloro-4-hydroxybenzaldehyde[3]
Key Reagents Pd₂(dba)₃, Q-Phos, Cs₂CO₃, AcetoneNitroethane, NH₄OAc, NaBH₄, SnCl₂
Step Count 3 (Protect, Couple, Deprotect)3 (Condense, Reduce, Hydrolyze)
Typical Overall Yield 65% - 75%45% - 55%
Major Byproduct Risk Aldol condensation of acetonePolymerization during hydrolysis
Scalability Excellent (up to 100g scale)Moderate (exothermic Nef step)
Experimental Protocols
Protocol A: Palladium-Catalyzed α-Arylation (Recommended for High Purity)
  • Protection: Dissolve 4-bromo-3-chlorophenol (1.0 eq) in anhydrous DMF. Add imidazole (2.2 eq) and TBS-Cl (1.2 eq). Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, and concentrate to yield the TBS-protected arene.

  • Coupling: In an argon-purged Schlenk flask, combine the protected arene (1.0 eq), Pd₂(dba)₃ (2.5 mol%), Q-Phos (5 mol%), and anhydrous Cs₂CO₃ (2.0 eq)[2]. Add degassed acetone (10 volumes). Heat the sealed vessel to 80 °C for 16 hours.

  • Workup & Deprotection: Cool the mixture, filter through Celite, and concentrate. Dissolve the crude intermediate in THF and add TBAF (1.0 M in THF, 1.2 eq) at 0 °C. Stir for 1 hour. Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Protocol B: Henry-Nef Sequence (Recommended for Readily Available Precursors)
  • Henry Condensation: Combine 2-chloro-4-hydroxybenzaldehyde (1.0 eq)[3] and nitroethane (5.0 eq) in glacial acetic acid. Add NH₄OAc (0.5 eq). Reflux the mixture at 110 °C for 8 hours. Cool, dilute with water, and extract with dichloromethane to isolate the nitrostyrene intermediate.

  • Reduction: Dissolve the nitrostyrene in absolute ethanol and cool to 0 °C. Slowly add NaBH₄ (1.5 eq) in portions. Stir for 2 hours until the double bond is fully reduced to the nitroalkane.

  • Mild Nef Reaction: To the crude nitroalkane in ethanol/water (5:1), add SnCl₂·2H₂O (3.0 eq)[4]. Stir at 60 °C for 12 hours. The Lewis acid mediates the hydrolysis of the nitro group to the ketone without damaging the phenol. Extract with EtOAc, wash with brine, and purify by recrystallization.

References

  • Capotchem. "1314924-14-5 | 1-(2-Chloro-4-hydroxyphenyl)propan-2-one". Capotchem.com.
  • NBInno. "The Chemical Reactivity of 2-Chloro-4-hydroxybenzaldehyde for Synthesis". Nbinno.com.
  • Organic Chemistry Portal. "Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides". Organic-chemistry.org.
  • The Vespiary. "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)". Thevespiary.org.

Sources

Troubleshooting

Technical Support Center: Identification of Impurities in 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Welcome to the technical support center for the analysis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. This resource provides a combination of frequently asked questions for rapid issue resolution and in-depth troubleshooting guides for more complex analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one?

Impurities in 1-(2-Chloro-4-hydroxyphenyl)propan-2-one can originate from several sources, including the manufacturing process, degradation, or storage.[1] They are broadly categorized as organic, inorganic, and residual solvents.[1][2][3]

  • Organic Impurities: These are the most common and can include starting materials, by-products, intermediates, and degradation products.[2][3] For instance, unreacted starting materials or by-products from side reactions during synthesis are common process-related impurities.[4]

  • Inorganic Impurities: These can stem from reagents, catalysts, or manufacturing equipment and may include heavy metals or other residual metals.[1][2][3]

  • Residual Solvents: These are volatile organic compounds used during the synthesis that may remain in the final product.[1][2][3]

Q2: Which analytical technique is most suitable for the initial screening of impurities?

High-Performance Liquid Chromatography (HPLC) is the preferred technique for the initial screening and quantification of impurities in pharmaceutical compounds.[1][5][6] Its high sensitivity and resolving power make it ideal for separating trace impurities from the main active pharmaceutical ingredient (API).[1]

Q3: When is it necessary to identify the structure of an impurity?

According to the International Council for Harmonisation (ICH) guidelines, the structure of an impurity must be identified when it exceeds a certain concentration threshold, which is determined by the maximum daily dose of the drug.[7] Generally, for a new drug substance, any impurity present at a level greater than 0.10% should be identified.[2]

Q4: What are forced degradation studies and why are they important?

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its decomposition.[8][9][10][11] These studies are crucial for:

  • Identifying potential degradation products that could form under normal storage conditions.[8][9]

  • Establishing the degradation pathways of the drug substance.[8][9]

  • Demonstrating the specificity of stability-indicating analytical methods.[9]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common analytical techniques used in impurity profiling.

Guide 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a cornerstone technique for separating and quantifying impurities.[1][3] A well-developed HPLC method is essential for accurate impurity profiling.

Experimental Workflow for HPLC Method Development

Caption: A streamlined workflow for HPLC-based impurity analysis.

Detailed Protocol: Reversed-Phase HPLC with UV Detection

This method is a robust starting point for the routine quality control of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Table 1: HPLC Method Parameters

ParameterValueRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides good retention and separation for moderately polar compounds like the target analyte and its potential impurities.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient elution)A gradient of a strong organic solvent (acetonitrile) and a weak aqueous solvent (water) allows for the elution of a wide range of impurities with varying polarities. Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing for basic compounds, and improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and separation efficiency.
Detector UV at 254 nmThe aromatic ring in 1-(2-Chloro-4-hydroxyphenyl)propan-2-one and many of its likely impurities will absorb UV light at this wavelength, allowing for sensitive detection.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves peak shape and retention time reproducibility.

Experimental Steps:

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare a reference standard of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one at the same concentration. If available, prepare standards of known impurities at a concentration relevant to the specification limit (e.g., 0.1%).

  • Chromatographic Run: Equilibrate the column with the initial mobile phase for at least 30 minutes. Inject the prepared solutions and run the gradient program.

Troubleshooting Common HPLC Issues

IssuePossible CauseRecommended Solution
Peak Tailing Secondary interactions with residual silanols on the column; compound overload.Add a competing base (e.g., triethylamine) to the mobile phase; reduce sample concentration.
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient slope and organic modifier (e.g., try methanol instead of acetonitrile).[12]
Ghost Peaks Contamination in the mobile phase, injector, or sample.Use fresh, high-purity solvents; flush the injector; re-prepare the sample.
Baseline Drift Column not fully equilibrated; fluctuating temperature.Increase equilibration time; use a column oven to maintain a stable temperature.
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[3][13] For phenolic compounds like 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, derivatization may be necessary to improve volatility and thermal stability.[14][15]

Logical Flow for GC-MS Analysis

GCMS_Logic Start Sample Received AssessVolatility Assess Volatility of Target Impurities Start->AssessVolatility Volatile Direct Injection AssessVolatility->Volatile Yes NonVolatile Derivatization Required AssessVolatility->NonVolatile No GCMS_Analysis GC-MS Analysis Volatile->GCMS_Analysis Derivatization Perform Silylation (e.g., with BSTFA) NonVolatile->Derivatization Derivatization->GCMS_Analysis Data_Processing Data Processing and Library Search GCMS_Analysis->Data_Processing Identification Impurity Identification Data_Processing->Identification

Caption: Decision-making process for GC-MS analysis of impurities.

Detailed Protocol: GC-MS Analysis with Silylation

Silylation is a common derivatization technique for compounds with active hydrogens (e.g., hydroxyl groups) to increase their volatility for GC analysis.[15]

Table 2: GC-MS Method Parameters

ParameterValueRationale
GC Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)A versatile, low-polarity column suitable for a wide range of underivatized and derivatized compounds.[16]
Oven Program 60°C (2 min), ramp at 10°C/min to 280°C (hold 5 min)A typical temperature program that allows for the separation of compounds with a range of boiling points.
Injector Splitless, 250°CSplitless injection is used for trace analysis to ensure the entire sample is transferred to the column. The temperature is high enough to volatilize the derivatized analytes without causing degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
MS Transfer Line 280°CPrevents condensation of the analytes as they pass from the GC to the MS.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible mass spectra that can be compared to library databases.
Mass Range 40-500 m/zA wide enough range to detect the molecular ions and fragment ions of the expected derivatized analyte and its impurities.

Experimental Steps:

  • Derivatization: In a vial, dissolve approximately 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine). Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify peaks by comparing their mass spectra to a commercial library (e.g., NIST, Wiley).

Troubleshooting Common GC-MS Issues

IssuePossible CauseRecommended Solution
Incomplete Derivatization Insufficient reagent, time, or temperature.Increase the amount of silylating agent, extend the reaction time, or increase the temperature.
Peak Fronting Column overload.Dilute the sample.
Poor Library Match Co-eluting peaks; novel impurity.Improve chromatographic separation; consider other techniques like NMR for structural elucidation of unknown impurities.[17]
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural identification of unknown impurities.[17][18] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed for complete structural characterization.[19][20]

Workflow for Structural Elucidation by NMR

Caption: A systematic approach to identifying unknown impurities using NMR.

Key NMR Experiments and Their Purpose

ExperimentPurpose
¹H NMR Provides information about the number and chemical environment of hydrogen atoms.
¹³C NMR Shows the number and types of carbon atoms in the molecule.
DEPT Distinguishes between CH, CH₂, and CH₃ groups.[21]
COSY Reveals which protons are coupled to each other (typically through 2-3 bonds).[20]
HSQC Correlates protons directly to the carbons they are attached to.[20]
HMBC Shows correlations between protons and carbons that are 2-3 bonds away, helping to piece together the carbon skeleton.[20]

Troubleshooting NMR Data Interpretation

IssuePossible CauseRecommended Solution
Overlapping Signals Multiple protons/carbons with similar chemical shifts.Acquire spectra at a higher magnetic field strength for better dispersion; utilize 2D NMR experiments to resolve individual signals.
Low Signal-to-Noise Insufficient sample concentration.Increase the number of scans; use a cryoprobe for enhanced sensitivity.[17]
Ambiguous Correlations Complex spin systems or long-range couplings.Run additional experiments like TOCSY to identify entire spin systems or NOESY/ROESY to determine spatial proximity of protons.[17]

By following these structured guides and understanding the principles behind each analytical technique, researchers can confidently identify and quantify impurities in their 1-(2-Chloro-4-hydroxyphenyl)propan-2-one samples, ensuring the quality and safety of their materials.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC.
  • Development of forced degradation and stability indic
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchG
  • Forced Degradation Testing in Pharma - ResolveMass Labor
  • Force Degradation for Pharmaceuticals: A Review - IJSDR.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1).
  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy - gmp-compliance.org.
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Analysis of Phenols and Chlorinated Phenols in Drinking W
  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23).
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives | Open Access Journals - Research and Reviews.
  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Labor
  • Q3B(R2) Guideline.pdf - ICH. (2006, June 6).
  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD - M
  • Recent trends in the impurity profile of pharmaceuticals - PMC.
  • Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. (2025, September 22).
  • GC-MS analysis of phenolic compounds (1 = o-Hydroxybenzoic acid, 2 =...
  • Impurity Analysis and Profiling Services - Emery Pharma.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9).
  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants prepar
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25).
  • NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023, November 7).
  • A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one - Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one - Benchchem.
  • Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent - RJPBCS.
  • Separation of 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies.
  • Synthesis of 1-(4-Hydroxyphenyl)propan-2-one ethylene ketal - PrepChem.com.
  • a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Reversed Phase HPLC Method Development - Phenomenex.
  • US4377691A - Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)
  • 1-(4-Chloro-2-hydroxyphenyl)propan-1-one - Sigma-Aldrich.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10).
  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry.
  • Impurities in Pharmaceuticals- A Review. - SciSpace. (2013, December 15).
  • Impurity Synthesis And Identific

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Optimization

Technical Support Center: A Researcher's Guide to Troubleshooting NMR Peak Assignments

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of NMR peak assignment. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your structural elucidation endeavors. This resource is built on the principles of expertise, trustworthiness, and authoritative scientific grounding.

Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses some of the most common and recurring issues encountered during routine NMR analysis.

Q1: Why are some of my peaks unexpectedly broad?

Peak broadening can be a frustrating artifact, often obscuring crucial information. The primary causes include:

  • Poor Shimming: An inhomogeneous magnetic field is a frequent culprit. Re-shimming the spectrometer should always be your initial step.[1]

  • Chemical Exchange: If a nucleus is exchanging between two or more environments at a rate comparable to the NMR timescale, the resulting peak will be broadened. This is common for protons on heteroatoms like in alcohols and amines (-OH, -NH) which can also be broadened by hydrogen bonding.[2] A simple test is to add a drop of D₂O to your sample; exchangeable protons will be replaced by deuterium, causing their signals to disappear or significantly diminish.[2]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can lead to significant line broadening.[1][3]

  • High Sample Concentration: Overly concentrated samples can increase viscosity, leading to broader peaks. Diluting the sample may resolve this issue.[3]

  • Unresolved Coupling: Coupling to a quadrupolar nucleus, such as ¹⁴N, can cause broadening of adjacent proton signals. This is often observed for protons alpha to a nitrogen atom.[1]

Q2: I see more peaks than I expected. What are they?

Unexpected peaks are typically due to the presence of additional chemical entities in your sample.[2] Consider the following possibilities:

  • Residual Solvents: Even after careful drying, residual solvents from your synthesis or purification are a common source of extra peaks.

  • Impurities or Byproducts: Compare your spectrum to those of your starting materials to check for unreacted precursors. Byproducts from the reaction are also a possibility.[1]

  • Water: A peak corresponding to water is frequently observed, especially in protic solvents.

  • Grease: If you've used greased joints in your glassware, you may see broad signals from the grease in your spectrum.

Q3: My signal-to-noise ratio is poor. How can I improve it?

A low signal-to-noise ratio can make it difficult to confidently identify peaks, especially for less abundant nuclei or dilute samples. To improve it:

  • Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans.

  • Increase Sample Concentration: If possible, a more concentrated sample will yield a stronger signal.

  • Use a Higher Field Spectrometer: A stronger magnetic field increases the population difference between spin states, resulting in a stronger NMR signal.[1]

  • Optimize Acquisition Parameters: Ensure that the pulse width and relaxation delay are appropriately set for your sample.

Q4: How can I differentiate between diastereomers using NMR?

Diastereomers are non-superimposable, non-mirror image stereoisomers and will have distinct NMR spectra. Key differences to look for include:

  • Chemical Shifts: The different spatial arrangements of atoms in diastereomers will lead to different chemical shifts for corresponding nuclei.

  • Coupling Constants: The through-bond coupling constants (J-couplings) are dependent on the dihedral angle between the coupled nuclei, which will differ between diastereomers.

  • NOE/ROE Effects: Through-space correlations observed in NOESY or ROESY experiments will be different for diastereomers due to the different internuclear distances.[4]

In-Depth Troubleshooting Guides

For more complex challenges, the following guides provide detailed strategies and experimental protocols.

Guide 1: Tackling Peak Overlap

Peak overlap is a common issue in the NMR spectra of complex molecules. When 1D spectra are insufficient, 2D NMR techniques are indispensable.[5][6]

The Causality Behind the Choice of 2D Experiments:

Your choice of a 2D NMR experiment should be guided by the specific information you need to extract. Are you trying to identify directly bonded atoms, or are you looking for longer-range correlations to piece together the carbon skeleton? The diagram below illustrates a logical workflow for selecting the appropriate experiment.

workflow Workflow for Resolving Peak Overlap start Overlapping Peaks in 1D Spectrum q1 Need to identify through-bond proton-proton couplings? start->q1 cosy Run a COSY or TOCSY experiment q1->cosy Yes q2 Need to identify direct proton-carbon correlations? q1->q2 No cosy->q2 hsqc Run an HSQC experiment q2->hsqc Yes q3 Need to identify long-range proton-carbon correlations? q2->q3 No hsqc->q3 hmbc Run an HMBC experiment q3->hmbc Yes end Assigned Structure q3->end No hmbc->end

Figure 1: A decision tree for selecting the appropriate 2D NMR experiment to resolve peak overlap.

Experimental Protocols:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).[1]

    • Set up a standard 2D COSY experiment on your spectrometer.

    • Acquire data with a sufficient number of increments in the indirect dimension to achieve the desired resolution.

    • Process the data with appropriate window functions.

    • Analyze the resulting spectrum for cross-peaks, which indicate J-coupling between protons.

  • TOCSY (Total Correlation Spectroscopy): Similar to COSY, but it reveals correlations between all protons within a spin system, not just those directly coupled.[6][7] This is particularly useful for identifying all the protons of a sugar ring or an amino acid side chain.

    • The setup is similar to COSY, but with the inclusion of a spin-lock period.

    • The length of the spin-lock determines the extent of magnetization transfer through the spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.[1][6]

    • This is a proton-detected experiment, which provides high sensitivity.

    • The resulting 2D spectrum will have one axis for ¹H chemical shifts and the other for ¹³C chemical shifts.

    • Cross-peaks indicate a direct one-bond C-H connection.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[1][6] This is crucial for connecting different spin systems and for assigning quaternary carbons.

    • Similar to HSQC, but the pulse sequence is optimized for long-range couplings.

    • Analysis of HMBC correlations allows for the assembly of the complete carbon skeleton.

Data Presentation: Comparison of 2D NMR Experiments

ExperimentInformation ProvidedTypical Use Case
COSY ¹H-¹H correlations over 2-3 bondsIdentifying neighboring protons
TOCSY ¹H-¹H correlations within a spin systemIdentifying all protons in a functional group (e.g., amino acid side chain)
HSQC ¹H-¹³C correlations over one bondAssigning protons to their directly attached carbons
HMBC ¹H-¹³C correlations over 2-3 bondsAssembling the carbon skeleton and assigning quaternary carbons
Guide 2: Stereochemical Assignments with NOE

The Nuclear Overhauser Effect (NOE) is a through-space interaction that can be used to determine the proximity of nuclei, providing invaluable information for stereochemical assignments.[8]

The Underlying Principle:

NOE arises from dipole-dipole relaxation between nuclei. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it extremely sensitive to internuclear distances.

Experimental Approaches:

  • 1D NOE Difference Spectroscopy: A selective 1D experiment where one proton resonance is irradiated, and the resulting spectrum is subtracted from a reference spectrum. Enhancements in the difference spectrum indicate which other protons are close in space to the irradiated proton.[9]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that shows all the NOE correlations in the molecule simultaneously.[1][4]

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but it is less sensitive to the molecular tumbling rate and can be more reliable for medium-sized molecules where the NOE may be close to zero.[1]

Quantitative Analysis:

While often used qualitatively, NOE data can be analyzed quantitatively to determine internuclear distances.[5][10] This involves measuring the build-up of the NOE as a function of the mixing time in a 2D NOESY experiment.

Protocol for Quantitative NOE Analysis:

  • Acquire a series of 2D NOESY spectra with varying mixing times.

  • Integrate the cross-peak volumes for the correlations of interest.

  • Plot the cross-peak volume as a function of the mixing time to generate a NOE build-up curve.

  • The initial slope of this curve is proportional to r⁻⁶, where r is the internuclear distance.

  • By calibrating against a known, fixed distance in the molecule (e.g., the distance between two geminal protons), you can calculate unknown internuclear distances.

noe_workflow Quantitative NOE Analysis Workflow start Acquire 2D NOESY with varying mixing times integrate Integrate cross-peak volumes start->integrate plot Plot NOE build-up curves integrate->plot calibrate Calibrate against a known distance plot->calibrate calculate Calculate unknown internuclear distances calibrate->calculate end Determine relative stereochemistry calculate->end

Figure 2: A flowchart outlining the steps for quantitative NOE analysis to determine internuclear distances.

Guide 3: Investigating Dynamic Processes with Variable Temperature (VT) NMR

Molecules are not static entities. They can undergo a variety of dynamic processes, such as conformational changes and chemical exchange, which can significantly affect the appearance of an NMR spectrum.[2][11] Variable temperature (VT) NMR is a powerful tool for studying these phenomena.[12][13]

The Principle of VT-NMR:

By changing the temperature of the sample, you can alter the rate of the dynamic process.

  • At low temperatures (slow exchange): The exchange rate is slow compared to the NMR timescale, and you will observe separate signals for each of the exchanging species.

  • At high temperatures (fast exchange): The exchange rate is fast, and you will observe a single, averaged signal.

  • At intermediate temperatures (coalescence): The exchange rate is comparable to the NMR timescale, and the signals will be broad and may merge into a single broad peak at the coalescence temperature.[14]

Applications of VT-NMR:

  • Resolving Broad Peaks: If a peak is broad due to chemical exchange, cooling the sample down may sharpen the signals into distinct peaks, or warming the sample up may result in a single sharp peak.[12]

  • Determining Thermodynamic and Kinetic Parameters: By analyzing the line shape of the exchanging signals at different temperatures, it is possible to calculate the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the dynamic process.[14]

Experimental Protocol for VT-NMR:

  • Choose a suitable solvent with a wide temperature range.

  • Acquire a series of 1D NMR spectra at different temperatures, allowing the sample to equilibrate at each temperature.

  • Observe the changes in the line shape of the signals of interest.

  • If coalescence is observed, the rate of exchange at the coalescence temperature can be estimated.

Guide 4: Leveraging Computational Tools

In modern structure elucidation, computational methods are increasingly used in conjunction with experimental data.

Chemical Shift Prediction:

Software programs can predict the ¹H and ¹³C NMR chemical shifts of a proposed structure.[15][16] These predictions can be a valuable tool for:

  • Verifying a proposed structure: Comparing the predicted spectrum to the experimental spectrum can provide confidence in your assignment.

  • Differentiating between isomers: Predicting the spectra for all possible isomers and comparing them to the experimental data can help identify the correct one.

Important Considerations:

  • Prediction software is a tool, not a replacement for experimental data. The accuracy of the prediction depends on the algorithm and the databases used.[16]

  • Always critically evaluate the predicted shifts in the context of your experimental data and your chemical intuition.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks.
  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.). MDPI.
  • Advanced Solid-State NMR Methods for the Elucidation of Structure and Dynamics of Molecular, Macromolecular, and Supramolecular Systems. (2001, October 26).
  • NMR chemical shift prediction. (2025, June 25). Bohrium.
  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2023, June 28). ACD/Labs.
  • NMR Prediction | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P NMR Predictor. (n.d.). ACD/Labs.
  • Troubleshooting NMR peak assignments for pyridinium salts. (n.d.). BenchChem.
  • Common problems and artifacts encountered in solution-state NMR experiments. (2017, February 2). Wiley Online Library.
  • NMR Relax
  • Stereochemistry Information from NOESY/ROESY data … Part 1. (2026, February 12). ACD/Labs.
  • Conformational analysis by quantitative NOE measurements of the β-proton pairs across individual disulfide bonds in proteins. (2012, February 15). PubMed.
  • The Evolving Landscape of NMR Structural Elucid
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar.
  • Mnova Predict | Accurate Prediction. (2015, December 4). Bruker.
  • Troubleshooting NMR peak assignments for 4-Chloro-2,6-bis(hydroxymethyl)phenol. (n.d.). BenchChem.
  • Configurational and Conformational Analysis of Regular and Modified Nucleosides by 1D-NOE Difference Spectroscopy. (2006, October 4). Taylor & Francis Online.
  • Dynamic Pathways for Fluxional Molecules Defined Using Exchange-NOE Peaks. (n.d.).
  • 22: Nuclear Overhauser Effect (NOE). (2024, November 12). Chemistry LibreTexts.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one During Storage

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. Its purpose is to provide scientifically-grounded...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. Its purpose is to provide scientifically-grounded solutions to common issues related to the compound's storage and stability, thereby ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one during storage?

A1: The degradation of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is primarily influenced by oxidation, exposure to light (photodegradation), and elevated temperatures. The phenolic hydroxyl group is especially vulnerable to oxidation, a process that can be hastened by atmospheric oxygen, trace metal ions, and heat.[1][2] The ketone functional group and the chlorinated aromatic ring may also be susceptible to photodegradation from prolonged exposure to UV or ambient light.

Q2: My sample of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one has changed color from off-white to a yellowish-brown. What does this signify, and can I still use it?

A2: A color change to yellow or brown is a visual cue of degradation, often resulting from the formation of oxidized species and other chromophoric byproducts. While minor discoloration might not affect all experimental results, it does indicate a reduction in purity and the possible presence of impurities. It is highly recommended to re-assess the sample's purity using methods like HPLC or NMR before use. For sensitive applications, using a discolored sample is not advisable.

Q3: What are the optimal storage temperatures for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one?

A3: For long-term stability, it is best to store 1-(2-Chloro-4-hydroxyphenyl)propan-2-one at refrigerated temperatures, between 2°C and 8°C. This temperature range effectively slows the rate of potential degradation reactions. Long-term storage at room temperature should be avoided. For extended storage periods (months to years), -20°C is a viable option, but it is important to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Rapid Purity Loss Despite Refrigerated Storage

Question: I am storing my 1-(2-Chloro-4-hydroxyphenyl)propan-2-one at 4°C, but I'm still observing significant degradation in a matter of weeks. What could be the cause, and how can I prevent this?

Answer: While refrigeration is a critical step, it doesn't halt all degradation, especially if other factors aren't controlled. The most probable causes are exposure to atmospheric oxygen and light.

Causality: The phenolic group within the molecule is highly prone to oxidation. Even at 4°C, oxygen in the container's headspace can lead to the formation of quinone-like and other oxidized impurities. Frequent opening of the storage unit can also expose the sample to light, initiating photochemical degradation.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting logic for degradation at 4°C.

Recommended Actions:

  • Inert Gas Blanketing: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen and inhibit oxidative degradation.[3]

  • Use of Amber Vials: Protect the sample from light by storing it in amber glass vials or by wrapping the container in aluminum foil.[4]

Protocol 1: Inert Gas Blanketing for Sample Storage

  • Transfer the desired amount of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one into a clean, dry amber glass vial.

  • Insert a long-stemmed pipette or a needle connected to a dry argon or nitrogen source into the vial.

  • Gently flush the vial's headspace with the inert gas for 30-60 seconds, ensuring the gas flow is not strong enough to disturb the solid material.

  • While maintaining the gas flow, securely seal the vial with a tight-fitting cap, preferably one with a PTFE liner.

  • Remove the gas source once the vial is sealed.

  • Label the vial and store it at 2-8°C.

Issue 2: Inconsistent Experimental Results with a Stock Solution

Question: I prepared a stock solution of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one in DMSO, but my experimental results are not consistent over time. Why might this be happening?

Answer: Storing this compound in solution can accelerate its degradation compared to storing it as a solid. The choice of solvent and the storage conditions for the solution are crucial for maintaining its stability.

Causality: The solvent can impact the stability of the solute. DMSO is hygroscopic and can absorb atmospheric water, which may promote degradation. In solution, the compound has greater mobility, increasing the likelihood of intermolecular reactions and interaction with dissolved oxygen.

Recommended Actions:

  • Prepare Fresh Solutions: For the most reliable results, prepare solutions immediately before each experiment.

  • Solvent Selection: If a stock solution is necessary, consider a less hygroscopic, aprotic solvent. Anhydrous acetonitrile or acetone may be suitable alternatives, depending on your experimental needs.

  • Aliquoting and Storage: If stock solutions must be stored, divide them into small, single-use aliquots in amber vials. Flush the headspace of each aliquot with an inert gas before sealing and store at -20°C or -80°C. It is important to avoid repeated freeze-thaw cycles.

Data Summary: Storage Recommendations

Storage FormTemperatureAtmosphereLight ProtectionRecommended Duration
Solid (Dry Powder) 2-8°CInert GasAmber VialMonths to Years
Stock Solution -20°C to -80°CInert GasAmber VialDays to Weeks

Visualization of Degradation Pathways

The main degradation pathways for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one involve the oxidation of the phenol group. Under more extreme conditions, reactions involving the ketone and chloro-substituent can also occur.

DegradationPathways cluster_main Primary Compound cluster_degradation Degradation Products cluster_factors Accelerating Factors A 1-(2-Chloro-4-hydroxyphenyl)propan-2-one B Oxidized Species (e.g., Quinones) A->B O2, Light, Heat C Photodegradation Products A->C UV/Light O2 Oxygen O2->A Light Light Light->A Heat Heat Heat->A

Caption: Key degradation pathways for the compound.

References

  • Arora, P. K. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. 3 Biotech, 5(4), 437–442. [Link]

  • Barać, M., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 11(21), 3469. [Link]

  • Google Patents. (1999). Method for the transport and storage of phenol.
  • PubChem. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. [Link]

  • ResearchGate. (2022). (PDF) Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

This technical support guide is designed for researchers, scientists, and professionals in drug development who are focused on the synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. This document provides in-depth tr...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are focused on the synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of this synthesis at scale. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.

Introduction: The Synthetic Challenge

The synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one presents a significant regioselectivity challenge. A direct Friedel-Crafts acylation of 3-chlorophenol is often plagued by poor yields and the formation of multiple products due to competing O-acylation and the directing effects of the chloro and hydroxyl substituents.[1] A more robust and controllable strategy involves a two-step sequence: the esterification of 3-chlorophenol followed by a Lewis acid-catalyzed Fries rearrangement.[2][3] This guide will focus on troubleshooting and optimizing this preferred synthetic pathway.

Proposed Synthetic Pathway: Esterification followed by Fries Rearrangement

Synthetic_Pathway 3-Chlorophenol 3-Chlorophenol Esterification Esterification 3-Chlorophenol->Esterification Propanoic_Anhydride Propanoic Anhydride or Propanoyl Chloride Propanoic_Anhydride->Esterification 3-Chlorophenyl_propanoate 3-Chlorophenyl propanoate Esterification->3-Chlorophenyl_propanoate Fries_Rearrangement Fries Rearrangement (Lewis Acid) 3-Chlorophenyl_propanoate->Fries_Rearrangement Product_Mixture Product Mixture: - 1-(2-Chloro-4-hydroxyphenyl)propan-2-one (Desired) - 1-(4-Chloro-2-hydroxyphenyl)propan-2-one (Isomer) - Starting Material Fries_Rearrangement->Product_Mixture Purification Purification (Chromatography/Crystallization) Product_Mixture->Purification Final_Product 1-(2-Chloro-4-hydroxyphenyl)propan-2-one Purification->Final_Product

Caption: Proposed two-step synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Category 1: Low or No Yield of 3-Chlorophenyl propanoate (Esterification Step)
Observed Problem Potential Causes Recommended Solutions
Reaction is sluggish or incomplete. 1. Insufficiently reactive acylating agent. 2. Inadequate catalyst or base. 3. Low reaction temperature.1. Use propanoyl chloride instead of propanoic anhydride for higher reactivity. 2. If using a base catalyst (e.g., pyridine, triethylamine), ensure it is dry and used in at least stoichiometric amounts. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate, monitoring for potential side reactions.
Difficult to purify the ester from unreacted 3-chlorophenol. The starting material and product have similar polarities.1. Use a mild aqueous base wash (e.g., dilute NaHCO₃) to remove unreacted acidic phenol. Be cautious not to use a strong base which could hydrolyze the ester. 2. Perform column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate).
Category 2: Challenges in the Fries Rearrangement

Troubleshooting_Fries_Rearrangement Start Fries Rearrangement Issues Low_Yield Low_Yield Start->Low_Yield Poor_Selectivity Poor_Selectivity Start->Poor_Selectivity Decomposition Decomposition Start->Decomposition Solution_Yield Solution_Yield Low_Yield->Solution_Yield Solution_Selectivity Solution_Selectivity Poor_Selectivity->Solution_Selectivity Solution_Decomposition Solution_Decomposition Decomposition->Solution_Decomposition

Caption: Troubleshooting workflow for the Fries rearrangement step.

Q1: My Fries rearrangement is resulting in a low yield of the desired hydroxyketones.

A1: Low yields in a Fries rearrangement can often be attributed to several factors:

  • Lewis Acid Activity: The Lewis acid (commonly AlCl₃) is highly hygroscopic. Ensure you are using a fresh, unopened container or that it has been stored under anhydrous conditions. The quality of the Lewis acid is paramount.

  • Reaction Temperature: The temperature significantly influences the reaction rate. If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to decomposition. An initial screening of temperatures (e.g., from room temperature up to 160°C) is recommended.[1]

  • Stoichiometry of Lewis Acid: Due to complexation with both the starting ester and the product ketone, more than a stoichiometric amount of the Lewis acid is often required.[1] Experiment with increasing the molar ratio of AlCl₃ to the ester.

Q2: I am getting a mixture of isomers that are difficult to separate. How can I improve the regioselectivity for the desired 1-(2-Chloro-4-hydroxyphenyl)propan-2-one?

A2: The ortho vs. para selectivity of the Fries rearrangement is a classic challenge that can be manipulated by adjusting the reaction conditions.[2][4]

  • Temperature Control: Generally, lower reaction temperatures favor the formation of the para-substituted product, while higher temperatures favor the ortho-substituted product.[4] Since the desired product is the result of acylation para to the chloro group and ortho to the hydroxyl group, careful temperature optimization is crucial.

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents tend to favor the formation of the ortho product, whereas more polar solvents can increase the proportion of the para product.[4] Common solvents to screen include nitrobenzene, carbon disulfide, and 1,2-dichloroethane.[5]

  • Alternative Lewis Acids: While AlCl₃ is common, other Lewis acids like TiCl₄ or SnCl₄ may offer different selectivity profiles and should be considered in an optimization screen.[3]

Category 3: Product Purification and Isolation
Observed Problem Potential Causes Recommended Solutions
Difficulty separating the desired product from its isomer. The isomers have very similar physical properties.1. Column Chromatography: Use a high-resolution silica gel column with a carefully optimized eluent system (e.g., a gradient of hexane and ethyl acetate). Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio. 2. Preparative HPLC: For high-purity material, preparative high-performance liquid chromatography (HPLC) is a powerful, albeit more expensive, option.[6][7] 3. Recrystallization: If a significant amount of one isomer is present, fractional recrystallization from a suitable solvent system may be effective. This often requires screening various solvents.[8]
Product appears as a dark oil or tar after workup. Decomposition or polymerization under harsh acidic or workup conditions.1. Ensure the reaction is quenched by slowly and carefully adding the reaction mixture to ice-cold dilute acid to hydrolyze the aluminum complexes. 2. Minimize the time the product is exposed to strong acid during workup. 3. If the product is sensitive, consider an extractive workup with a suitable organic solvent followed by washing with brine and drying.

Frequently Asked Questions (FAQs)

Q1: Why is the Fries rearrangement generally preferred over a direct Friedel-Crafts acylation for synthesizing hydroxyaryl ketones?

A1: Direct Friedel-Crafts acylation on phenols is challenging for two main reasons:

  • Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the catalyst and reduces the reactivity of the aromatic ring towards the desired electrophilic substitution.[1]

  • Competing O-Acylation: Phenols are bidentate nucleophiles, meaning they can react at either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation). O-acylation often occurs preferentially to form a phenyl ester, consuming starting materials and reducing the yield of the target ketone.[1]

The Fries rearrangement cleverly circumvents these issues by first intentionally forming the ester (O-acylation) and then using a Lewis acid to induce a rearrangement to the thermodynamically more stable C-acylated hydroxyketone.[2]

Q2: What are the critical safety precautions to take when working with Lewis acids like aluminum chloride (AlCl₃)?

A2: Aluminum chloride is a highly reactive and corrosive substance that requires careful handling.

  • Anhydrous Conditions: AlCl₃ reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Quenching: The quenching of the reaction mixture should be performed slowly and in a well-ventilated fume hood by adding the reaction mixture to a large excess of crushed ice and dilute acid. Never add water directly to a large amount of AlCl₃.

Q3: What analytical techniques are essential for monitoring the reaction and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is crucial:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of the reaction by observing the consumption of the starting material and the appearance of the product spots.

  • High-Performance Liquid Chromatography (HPLC): Used for accurate quantitative analysis of the reaction mixture, determining the ratio of isomers, and assessing the purity of the final product.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components of the reaction mixture and confirming the molecular weight of the products and byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the final product and its isomers, confirming the connectivity of the atoms and the substitution pattern on the aromatic ring.

Experimental Protocol: A General Guideline

The following is a generalized protocol that should be optimized for your specific laboratory conditions and scale.

Step 1: Esterification of 3-Chlorophenol

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-chlorophenol in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).

  • Cool the mixture in an ice bath.

  • Slowly add propanoyl chloride (approximately 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the 3-chlorophenol.

  • Carefully quench the reaction with water and perform an extractive workup. Wash the organic layer with dilute NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chlorophenyl propanoate. Purify by vacuum distillation or column chromatography if necessary.

Step 2: Fries Rearrangement

  • In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (e.g., 1.2-1.5 equivalents).

  • If using a solvent, add anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Slowly add the 3-chlorophenyl propanoate to the stirred suspension of AlCl₃.

  • Heat the reaction mixture to the desired temperature (e.g., screen temperatures between 80°C and 140°C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.

References

  • ResearchGate. A re-investigation of the Fries rearrangement of 3-chlorophenyl acetate and synthesis of 2-azido-1-(4-(benzyloxy)-2-chlorophenyl)
  • BenchChem.
  • Wikipedia. Fries rearrangement.
  • MilliporeSigma. Fries Rearrangement.
  • Alfa Chemistry. Fries Rearrangement.
  • BYJU'S.
  • Dispatches from Molecule World. “Friedel-Crafty” Reactions with Chloroacetone.
  • ChemicalBook. 2'-CHLORO-4'-HYDROXYACETOPHENONE synthesis.
  • BenchChem. A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
  • MilliporeSigma.
  • CyberLeninka. SYNTHESIS OF 4-HYDROXY-ω-CHLORACETOPHENONES.
  • BenchChem.
  • PrepChem.com. Synthesis of 1-(4-Hydroxyphenyl)propan-2-one ethylene ketal.
  • SynArchive.
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  • NISCAIR Online Periodicals Repository. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
  • Chromatography Online.
  • Pilot Unit.
  • Google Patents. US4377691A - Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof.
  • PubChem. 2-Chloro-1-(4-hydroxyphenyl)propan-1-one.
  • ResearchGate. (PDF) Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones.
  • BenchChem. Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
  • BenchChem. Application Notes and Protocols for the Analytical Characterization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
  • Rasayan Journal of Chemistry. SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL.
  • PubChem. 4-Chloro-2'-hydroxychalcone.
  • CORA.
  • PrepChem.com. Synthesis of 4-chloro-4'-hydroxybenzophenone.
  • YouTube. Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis.
  • MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino).
  • YouTube. Retrosynthesis (Part 3): Pharmaceutical Synthesis Practice Problems.
  • NextSDS. 1-(4-CHLORO-2-HYDROXYPHENYL)
  • PrepChem.com. Synthesis of 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-propanone.

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Troubleshooting

Technical Support Center: Minimizing By-product Formation in Electrophilic Aromatic Substitution

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS). This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with by-product fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS). This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with by-product formation during EAS reactions. Here, we move beyond simple protocols to explain the causality behind common issues and provide field-proven troubleshooting strategies to enhance the selectivity and yield of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

We have structured this guide in a question-and-answer format to directly address the specific, practical problems you may be facing at the bench.

Section 1: Issues in Friedel-Crafts Reactions

Friedel-Crafts reactions, while powerful for forming C-C bonds, are notoriously prone to several side reactions.

Question 1: I'm performing a Friedel-Crafts alkylation and getting significant amounts of polysubstituted products. How can I achieve mono-substitution?

Root Cause Analysis: This is a classic limitation of Friedel-Crafts alkylation. The initial alkyl group you add is an electron-donating group, which activates the aromatic ring.[1][2] This makes your mono-alkylated product more nucleophilic and thus more reactive than your starting material, leading to subsequent alkylations that often occur at a faster rate.[1][2][3]

Troubleshooting & Optimization:

  • Strategic Shift to Acylation (Most Reliable Method): The most effective way to guarantee mono-substitution is to switch from alkylation to Friedel-Crafts acylation.[1][4]

    • Why it works: The acyl group (R-C=O) is strongly electron-withdrawing, which deactivates the aromatic ring upon addition.[1][2][5] This deactivation effectively shuts down further electrophilic substitution, stopping the reaction at the mono-acylated product.[1]

    • Getting to the Alkyl Product: The resulting ketone can then be easily reduced to the desired alkyl group using standard methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[1][4] This two-step acylation-reduction sequence is a robust method for producing mono-alkylated aromatics.[1]

  • Reaction Condition Optimization (If Acylation is Not Feasible):

    • Use a Large Excess of the Aromatic Substrate: By making the aromatic starting material the limiting reagent's "solvent," you increase the statistical probability that the electrophile will encounter an unsubstituted ring rather than the more reactive mono-alkylated product.[4]

    • Control Stoichiometry: Precisely control the molar ratio of your alkylating agent to be 1:1 or slightly less with respect to the aromatic substrate.[6]

    • Lower Temperature & Shorter Reaction Times: Less energetic conditions can help reduce the rate of the second alkylation reaction.[7]

Question 2: My Friedel-Crafts alkylation is yielding a rearranged isomer. For example, I used 1-chlorobutane with benzene and obtained sec-butylbenzene. How do I prevent this?

Root Cause Analysis: Carbocation rearrangement is a major limitation of Friedel-Crafts alkylation.[8] The reaction proceeds through a carbocation intermediate.[4] If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a 1,2-hydride or alkyl shift), it will do so rapidly before the aromatic ring can attack.[4][8]

Primary Solution: The Acylation/Reduction Pathway

The most foolproof method to prevent carbocation rearrangement is to avoid the formation of a rearrangeable carbocation altogether.

  • Perform a Friedel-Crafts Acylation: Use an acyl halide or anhydride as your electrophile precursor. The key intermediate formed is a resonance-stabilized acylium ion .[4][8][9] This ion is not prone to skeletal rearrangement, ensuring the carbon framework remains intact.[4][8][10][11]

  • Reduce the Ketone: Subsequently, reduce the ketone product to the corresponding alkane using methods like the Clemmensen or Wolff-Kishner reduction. This two-step process reliably yields the straight-chain alkylated product without rearrangement.[4][10]

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} caption { label="Workflow: Avoiding Rearrangement via Acylation-Reduction"; fontsize=12; fontcolor="#202124"; } enddot Workflow: Avoiding Rearrangement via Acylation-Reduction

Section 2: Controlling Regioselectivity (Ortho vs. Para vs. Meta)

The directing effects of substituents already present on the aromatic ring are paramount in determining the position of subsequent substitutions.[12][13][14][15] However, achieving a high yield of a single desired isomer often requires further optimization.

Question 3: My reaction with an ortho, para-directing group gives a mixture of ortho and para isomers. How can I improve selectivity for the para product?

Root Cause Analysis: Electron-donating groups activate both the ortho and para positions towards electrophilic attack. While there are two ortho positions and only one para position, the para product is often thermodynamically favored due to reduced steric hindrance.[16][17][18]

Troubleshooting & Optimization:

  • Leverage Steric Hindrance:

    • Increase the Bulk of the Substituent: If possible, start with a substrate that has a bulkier directing group. As the size of the alkyl group (-R) on the ring increases, it physically blocks the ortho positions, leading to a higher yield of the para product.[2][16][18]

    • Use a Bulky Catalyst System: Employing sterically demanding catalysts can disfavor the formation of the more crowded ortho transition state.

  • Shape-Selective Catalysis:

    • Employ Zeolites: Solid acid catalysts like zeolites can provide exceptional para-selectivity.[19][20][21] The reaction occurs within the catalyst's pores, which are dimensionally constrained to sterically favor the transition state leading to the less-bulky para isomer.[20]

  • Temperature Control:

    • Lower the Reaction Temperature: In many cases, the para isomer is the more thermodynamically stable product.[20] Running the reaction at lower temperatures can favor its formation, although this may require longer reaction times.

Table 1: Effect of Steric Hindrance on Ortho/Para Ratio in Nitration

SubstrateDirecting Group (-R)% Ortho Product% Para Product
Toluene-CH₃58%38%
tert-Butylbenzene-C(CH₃)₃16%73%

Data illustrates that a bulkier substituent significantly increases the yield of the para isomer due to steric hindrance at the ortho positions.[17]

Question 4: I need to synthesize the ortho isomer exclusively, but my reaction favors the para product. What strategies can I use?

Root Cause Analysis: As discussed, the para position is often favored due to sterics.[18] To force substitution at the ortho position, a more sophisticated strategy involving a "blocking group" is required.

The Sulfonic Acid Blocking Group Strategy:

The sulfonation of an aromatic ring is a reversible reaction, a unique feature among common EAS reactions.[22][23] This allows the sulfonic acid group (-SO₃H) to be used as a temporary blocking group.[18][22]

Step-by-Step Protocol:

  • Block the Para Position: First, sulfonate your starting material using fuming sulfuric acid (SO₃ in H₂SO₄).[24] Since the para position is sterically most accessible, the sulfonic acid group will predominantly add there.[18]

  • Perform the Desired Substitution: With the para position now blocked, perform your desired electrophilic substitution (e.g., nitration, halogenation). The electrophile will now be directed to the open ortho positions.[18][25]

  • Remove the Blocking Group: Once the desired ortho-substituent is in place, remove the sulfonic acid group. This is achieved by heating the compound in dilute aqueous acid (e.g., dilute H₂SO₄), which reverses the sulfonation process.[18][22][25]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption { label="Workflow: Using a Sulfonic Acid Blocking Group"; fontsize=12; fontcolor="#202124"; } enddot Workflow: Using a Sulfonic Acid Blocking Group

Section 3: Substrate and Reagent Issues

Sometimes, the lack of reaction or formation of by-products is due to the inherent nature of the starting materials or reagents.

Question 5: My EAS reaction is not proceeding, or the yield is extremely low. My aromatic ring has a -NO₂ group on it. What's the problem?

Root Cause Analysis: Your aromatic ring is too "deactivated." Strongly electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₃H) remove electron density from the aromatic ring.[7][12][26] This makes the ring a poor nucleophile, significantly slowing down or completely inhibiting the rate-determining step of electrophilic attack.[4][7][27][28]

Troubleshooting & Optimization:

  • Change the Order of Synthesis: If you are building a polysubstituted molecule, it is almost always better to perform the reactions that add activating or weakly deactivating groups (like alkylation or halogenation) before introducing a strongly deactivating group like a nitro group.

  • Use Harsher Reaction Conditions:

    • Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome the deactivation barrier.[20] For example, the dinitration of benzene requires much more aggressive heating than the first nitration.[28]

    • Use a More Potent Electrophile/Catalyst: For nitration, using fuming nitric/sulfuric acid generates a higher concentration of the active nitronium ion (NO₂⁺).[20][27] For Friedel-Crafts reactions, a stronger Lewis acid may be required.[20]

Question 6: I tried to perform a Friedel-Crafts reaction on aniline (-NH₂) and the reaction failed. Why?

Root Cause Analysis: The issue here is an undesired acid-base reaction. Functional groups with lone pairs, such as amines (-NH₂) and alcohols (-OH), are Lewis bases. They will react with the Lewis acid catalyst (e.g., AlCl₃) to form a complex.[4][11] This complexation places a positive charge adjacent to the ring, which strongly deactivates it towards further electrophilic attack.[4][5]

Solution: Use a Protecting Group

  • Protect the Amine/Alcohol: Before the Friedel-Crafts reaction, protect the interfering group. For an amine, a common strategy is to acylate it to form an amide. The amide is still an ortho, para-director but is less activating and its lone pair is less basic, preventing the destructive reaction with the Lewis acid.

  • Perform the Friedel-Crafts Reaction: With the amine protected, the Friedel-Crafts acylation or alkylation can proceed as intended.

  • Deprotect: After the C-C bond formation, the protecting group can be removed (e.g., by hydrolysis of the amide) to regenerate the original amine functionality.

Experimental Protocols

Protocol 1: Mono-acylation of Toluene to Synthesize 4-Methylacetophenone

This protocol demonstrates the Friedel-Crafts acylation, which prevents the polysubstitution commonly seen in alkylation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Toluene

  • Acetyl Chloride

  • Dropping funnel, round-bottom flask, magnetic stirrer

  • Ice bath

  • Crushed ice, 6M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Add anhydrous AlCl₃ (1.2 equivalents) to the flask, followed by anhydrous DCM. Cool the resulting suspension in an ice bath to 0-5 °C.[6]

  • Reagent Addition: In the dropping funnel, prepare a solution of toluene (1.0 equivalent) and acetyl chloride (1.0 equivalent) in a small amount of anhydrous DCM.[6]

  • Slow Addition: Add the toluene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto a slurry of crushed ice and concentrated HCl.[7][29] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[6][7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: The crude product, 4-methylacetophenone, can be purified by vacuum distillation.[6]

References

  • Vertex AI Search. (2025, June 20). Friedel-Crafts Alkylation - Chemistry Steps.
  • BenchChem. (2025). Minimizing by-product formation in Friedel-Crafts acylation reactions.
  • Majid, R. (2023, October 3). Electrophilic Aromatic Substitution (EAS)SEAr.
  • (2004, July 1). Regioselective Control of Electrophilic Aromatic Substitution Reactions.
  • BenchChem. (2025). preventing polyalkylation in Friedel-Crafts reactions with activated rings.
  • (2022, January 3). Ortho, Para, Meta - Chemistry Steps.
  • BenchChem. (2025). Preventing rearrangement in Friedel-Crafts alkylation for benzene derivatives.
  • The Journal of Organic Chemistry - ACS Publications. (2020, May 7). Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions.
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
  • Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.
  • (2025, November 25). How to Easily Distinguish Ortho, Meta, and Para Directors in EAS Reactions.
  • (n.d.). We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution.
  • Dalal Institute. (n.d.). Aromatic Electrophilic Substitution.
  • Quora. (2016, March 12). In Friedel-Crafts alkylations, when do rearrangements not occur?.
  • Brainly. (2020, October 21). [FREE] 1) Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not....
  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
  • BenchChem. (2025). Technical Support Center: Regioselectivity in Electrophilic Aromatic Substitution.
  • (2025, August 10). Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF.
  • Homework.Study.com. (n.d.). Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions?.
  • YouTube. (2024, June 18). EAS Reactions Part 4: Rearrangements in Friedel-Crafts Alkylation, A Problem that Acylation Solves.
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Vaia. (n.d.). Use Figure 16-11 to explain why Friedel–Crafts alkylations often give polysubstitution but Friedel–Crafts acylations do not.
  • YouTube. (2018, April 5). Using sulfonic acid as a blocking group.
  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions.
  • BenchChem. (n.d.). How to avoid polysubstitution in the acylation of substituted benzenes?.
  • ResearchGate. (2023, January 1). Electrophilic aromatic substitution: from isolated reactant approaches to chemical reactivity in solvent | Request PDF.
  • PMC. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • BenchChem. (2025). Preventing rearrangement reactions in Friedel-Crafts acylations.
  • Organic Letters - ACS Publications. (2004, July 17). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Friedel-Crafts Acylation.
  • (n.d.). Blocking Groups - Sulfonic Acid Exam Prep | Practice Questions & Video Solutions.
  • BenchChem. (2025). diagnosing a failed nitration reaction of an aromatic ester.
  • Advent Chembio. (n.d.). Buy Friedel-Crafts Acylation: Mechanism & Applications Online.
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  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
  • Chemical Reviews. (2021, November 17). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
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Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Solvent for Higher Purity

Welcome to the technical support center for crystallization optimization. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the purity of their crystalline products...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for crystallization optimization. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the purity of their crystalline products. Crystallization is a critical purification step in the pharmaceutical and fine chemical industries, where achieving high purity is paramount for safety, efficacy, and regulatory compliance.[1][2][3] The choice of solvent is the cornerstone of a successful crystallization process, directly influencing yield, crystal form (polymorphism), and, most importantly, impurity rejection.[4]

This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Fundamentals of Solvent Selection for Purity

Before troubleshooting specific issues, it is crucial to understand the principles governing solvent-solute interactions and their impact on crystal formation.

Q1: What is the fundamental principle of purification by crystallization?

A1: Purification by crystallization is based on the differences in solubility between the desired compound and its impurities in a chosen solvent.[5][6] The core principle is that a crystal lattice is a highly ordered structure. As crystals form from a solution, the molecules of the target compound selectively arrange themselves into this lattice, naturally excluding dissimilar impurity molecules.[7] For this to be effective, impurities should either remain dissolved in the solvent (mother liquor) or be so insoluble that they can be filtered off from the hot solution.[8][9]

The ideal crystallization solvent will therefore exhibit a steep solubility curve with respect to temperature:

  • High solubility at elevated temperatures to dissolve the compound completely.[2][8]

  • Low solubility at lower temperatures to allow the pure compound to crystallize out upon cooling, maximizing yield.[2][8]

This temperature-dependent solubility is the primary driving force for most cooling crystallization processes.[6]

Q2: How do impurities get trapped in a crystal, and how does the solvent help prevent this?

A2: Impurities can be incorporated into a crystal lattice through several mechanisms:

  • Inclusion: Pockets of mother liquor, rich in dissolved impurities, can become trapped within the growing crystal. This is more common with rapid, uncontrolled crystal growth.

  • Occlusion: Impurities are physically trapped on the surface of a growing crystal face before being covered by subsequent layers.

  • Adsorption: Impurities adhere to the crystal surface.

  • Solid Solution Formation: Impurities that are structurally very similar to the target molecule can be incorporated directly into the crystal lattice.

The solvent plays a critical role in mitigating these issues. A well-chosen solvent system influences the mass transport processes at the crystal-liquid interface.[10] It can affect the crystal's growth rate and morphology (habit).[11][12] Slower, more controlled crystal growth, often achieved by optimizing the cooling rate and solvent choice, provides more time for impurity molecules to diffuse away from the crystal surface, preventing their incorporation.[13] Furthermore, washing the isolated crystals with a small amount of cold, fresh solvent is crucial to remove adsorbed impurities and residual mother liquor.[14]

Q3: What are the regulatory expectations for purity in pharmaceutical compounds?

A3: Regulatory bodies like the FDA, guided by the International Council for Harmonisation (ICH), have stringent requirements for the purity of Active Pharmaceutical Ingredients (APIs). The ICH Q3A(R2) guideline is a key document that provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[15][16][17][18]

Key thresholds include:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission (e.g., ≥0.05%).[17]

  • Identification Threshold: The level above which an impurity's structure must be determined.[15]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[15][17][19]

These thresholds are based on the maximum daily dose of the drug.[17] The crystallization process must be robust and controllable to ensure that impurities are consistently kept below these specified limits.[16][20]

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during crystallization experiments, providing explanations and actionable solutions.

Q4: My compound "oiled out" instead of forming crystals. What is happening and how can I fix it?

A4: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a super-saturated liquid phase instead of a solid crystalline phase.[7][14] This often happens when a highly concentrated solution is cooled too quickly, or if the solution becomes supersaturated at a temperature above the solute's melting point in that solvent system.[14] An oil is essentially a disordered, impure version of your compound, and it rarely solidifies into a pure crystalline product.

Causality & Solutions:

  • Supersaturation is too high/cooling is too fast: The system relieves supersaturation by the kinetically easiest path, which is forming a liquid phase rather than the more ordered solid phase.

    • Solution: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent.[14] Then, allow the solution to cool much more slowly to stay within the metastable zone width (MSZW), the region between the solubility and supersolubility curves where nucleation is controlled.

  • Poor Solvent Choice: The solvent may have such high solvating power that the solute molecules struggle to organize into a crystal lattice.

    • Solution: Introduce a co-solvent (an "anti-solvent") in which your compound is less soluble.[14] This can reduce the overall solvating power of the system and encourage crystallization.

  • Seeding: The energy barrier for nucleation may be too high.

    • Solution: Introduce a few pure seed crystals at a temperature just below the saturation point.[1][14] This provides a template for controlled crystal growth and bypasses the difficult primary nucleation step.

Q5: My crystallization yield is very low. How can I improve it without compromising purity?

A5: A low yield is a common and frustrating problem. It typically arises from the compound having significant solubility in the solvent even at low temperatures, or from using an excessive amount of solvent.[14][21]

Causality & Solutions:

  • Excess Solvent: Using more solvent than the minimum required to dissolve the compound at high temperature will mean more of your product remains dissolved in the mother liquor upon cooling.[14][21]

    • Solution: In your next attempt, use the absolute minimum amount of hot solvent needed to fully dissolve the crude solid.[14][21] If you've already completed the crystallization, you can try to concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals, though this crop may be less pure.

  • Suboptimal Solvent System: The solubility curve of your compound in the chosen solvent may not be steep enough.

    • Solution: Screen for a different solvent or, more effectively, use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (high solubility) and then slowly add a "poor" or "anti-solvent" (low solubility) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly. This anti-solvent addition technique dramatically reduces the compound's solubility, forcing precipitation and increasing yield.[22][23]

  • Insufficient Cooling: Not cooling the solution to a low enough temperature can leave a significant amount of product dissolved.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for a period to maximize precipitation before filtration.[14]

Q6: The purity of my crystals is not improving after recrystallization. What are my options?

A6: If recrystallization is not improving purity, it suggests a fundamental issue with the chosen solvent system or the nature of the impurity itself.

Causality & Solutions:

  • Impurity has Similar Solubility: The impurity may have a very similar solubility profile to your desired compound in the chosen solvent, causing it to co-crystallize.

    • Solution: A different solvent with different polarity and hydrogen bonding characteristics is needed. The goal is to find a solvent that either leaves the impurity completely dissolved or completely insoluble.[8] A systematic solvent screening is required (see Protocol 1). Sometimes a multi-solvent system (e.g., ternary mixtures) can provide the unique properties needed to separate stubborn impurities.[24]

  • Impurity is Structurally Similar: If the impurity is a stereoisomer or a close structural analog, it may be incorporated into the crystal lattice (solid solution).

    • Solution: This is a challenging scenario. Sometimes, changing the polymorph being crystallized can help, as different crystal lattices may have different tolerances for incorporating the impurity.[25] This can be influenced by the solvent choice.[11] In difficult cases, an alternative purification method like chromatography may be necessary before a final crystallisation polishing step.[8]

  • Ineffective Washing: Residual mother liquor, which contains a high concentration of impurities, may be contaminating the final product.

    • Solution: Ensure the filter cake is washed with a small amount of ice-cold fresh solvent.[14] Using warm or excessive solvent will redissolve the product.[21]

Q7: I'm getting different crystal shapes and forms (polymorphs). How does the solvent cause this, and how can I control it?

A7: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[25] Different polymorphs can have dramatically different physical properties, including solubility, stability, and bioavailability, making control of this phenomenon critical in drug development.[25][26]

The solvent is a primary factor in determining which polymorph crystallizes.[11][24] It influences polymorphism through:

  • Solute-Solvent Interactions: Specific interactions, like hydrogen bonding between the solvent and solute molecules, can stabilize the molecular conformation required to form a particular polymorph.[27][28] For example, a polar protic solvent might favor one polymorph, while a nonpolar solvent favors another.[11]

  • Supersaturation Level: The solvent choice affects the level of supersaturation that can be achieved. Different polymorphs often have different nucleation kinetics, with a less stable (metastable) form sometimes nucleating faster at higher supersaturation levels.[11][29]

Controlling Polymorphism:

  • Solvent Screening: This is the most direct approach. Systematically crystallize the compound from a diverse range of solvents (see Table 1) to identify which solvents produce which forms.[30]

  • Control of Supersaturation: Carefully control the cooling rate or anti-solvent addition rate. A slower rate generally favors the most thermodynamically stable polymorph.[11]

  • Seeding: Seeding the solution with crystals of the desired polymorph is a powerful method to ensure that form crystallizes preferentially.[29]

  • Temperature: For enantiotropic systems (where the relative stability of polymorphs changes with temperature), crystallizing above or below the transition temperature can target a specific form.[25]

Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for Purity Optimization

This protocol provides a structured approach to identifying an optimal single or binary solvent system.

Objective: To find a solvent that provides a high yield of the desired compound with maximum rejection of a key impurity.

Methodology:

  • Preparation: Place a small, known amount (e.g., 20-30 mg) of your impure solid into several separate small test tubes or vials.

  • Single Solvent Screening (at Room Temp):

    • To each vial, add a small aliquot (e.g., 0.2 mL) of a different test solvent (see Table 1 for suggestions).

    • Agitate vigorously.

    • Observe:

      • Insoluble: The solid does not dissolve. This solvent could be a potential anti-solvent.

      • Sparingly Soluble: Some, but not all, of the solid dissolves. This is a promising candidate for a single-solvent recrystallization.

      • Fully Soluble: The solid dissolves completely. This solvent is a potential "good" solvent for a binary system.

  • Single Solvent Screening (at Elevated Temp):

    • For the vials where the compound was sparingly soluble or insoluble, gently heat the mixture towards the solvent's boiling point.

    • Add the same solvent dropwise until the solid just dissolves.

    • Observe: If the compound dissolves completely upon heating, it's a good candidate. Note the approximate volume of solvent used.

  • Cooling & Crystallization:

    • Allow the hot, saturated solutions to cool slowly to room temperature, then cool further in an ice bath.

    • Observe: Note the quantity and quality of the crystals formed. An ideal solvent will produce a large volume of well-formed crystals.

  • Analysis: Isolate the crystals from each promising candidate. Wash with a drop of cold solvent, dry, and analyze for purity (e.g., by HPLC, UPLC, or NMR) and yield.

  • Binary Solvent Screening (if needed):

    • Select a "good" solvent (where the compound is highly soluble) and an "anti-solvent" (where the compound is insoluble). The two solvents must be miscible.

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Add the anti-solvent dropwise at the elevated temperature until persistent cloudiness is observed.

    • Add 1-2 drops of the "good" solvent to re-clarify the solution.

    • Cool as described in step 4 and analyze the resulting crystals.

Data Presentation: Common Crystallization Solvents

Table 1: Properties of Common Solvents for Crystallization Screening Data sourced from publicly available chemical data repositories.[31]

SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)Notes
WaterH₂O10078.5Highly polar, protic. Good for polar compounds.
EthanolC₂H₅OH7824.6Polar, protic. Often used in a binary system with water.
MethanolCH₃OH6532.6Polar, protic. Higher polarity than ethanol.
IsopropanolC₃H₇OH8218.3Less polar than ethanol. Good general-purpose solvent.
AcetoneC₃H₆O5620.7Polar, aprotic. High volatility.
Ethyl AcetateC₄H₈O₂776.0Medium polarity. Good for moderately polar compounds.
AcetonitrileC₂H₃N8237.5Polar, aprotic. Can promote different polymorphs.
Tetrahydrofuran (THF)C₄H₈O667.5Medium polarity, aprotic. Can form peroxides.
TolueneC₇H₈1112.4Nonpolar. Good for nonpolar compounds.
Heptane/HexaneC₇H₁₆/C₆H₁₄98 / 69~1.9Very nonpolar. Often used as an anti-solvent.
Visualization & Workflows

A logical approach to solvent selection and troubleshooting can streamline the optimization process.

SolventSelection start Start: Crude Impure Solid solubility_test Perform solubility test in a range of solvents (polar to nonpolar) at room temp. start->solubility_test is_soluble Is the compound fully soluble? solubility_test->is_soluble good_solvent Result: 'Good' Solvent. Use for binary system. is_soluble->good_solvent Yes sparingly_soluble Is it sparingly soluble or insoluble? is_soluble->sparingly_soluble No heat_test Heat the sparingly/insoluble mixture sparingly_soluble->heat_test Yes dissolves_hot Does it dissolve when hot? heat_test->dissolves_hot candidate_solvent Result: Candidate for Single-Solvent Recrystallization. dissolves_hot->candidate_solvent Yes insoluble_hot Result: 'Poor' Solvent / Anti-Solvent. Use for binary system or washing. dissolves_hot->insoluble_hot No

Caption: A decision tree to guide the initial screening of solvents.

Troubleshooting problem Problem Observed During Crystallization oiling_out Oiling Out problem->oiling_out low_yield Low Yield problem->low_yield low_purity Purity Not Improving problem->low_purity cause_oil Cause: - Cooling too fast - Solvent too good oiling_out->cause_oil cause_yield Cause: - Too much solvent - Compound too soluble when cold low_yield->cause_yield cause_purity Cause: - Impurity co-crystallizes - Ineffective washing low_purity->cause_purity sol_oil Solution: 1. Reheat & cool slower 2. Add anti-solvent 3. Use seed crystals cause_oil->sol_oil sol_yield Solution: 1. Use minimum hot solvent 2. Use anti-solvent system 3. Cool in ice bath cause_yield->sol_yield sol_purity Solution: 1. Re-screen for a new solvent 2. Wash cake with ice-cold solvent 3. Consider chromatography cause_purity->sol_purity

Caption: A workflow for diagnosing and solving common crystallization problems.

References
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA.
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
  • How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube.
  • Solitek Pharma. (n.d.). Crystallization process development for better formulations. Solitek Pharma.
  • Al-Hilaly, Y. K., et al. (2024). Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. PMC.
  • Shekunov, B. Yu., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth.
  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Mettler Toledo.
  • IEEE Control Systems Society. (n.d.). Advanced Control of Pharmaceutical Crystallization. IEEE.
  • Fujiwara, M., et al. (2007). Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. IEEE.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. ISO.
  • Al-Khattaf, S., et al. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC.
  • Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris.
  • Zhanghua. (2024). Optimizing Crystallization Processes for Higher Yields. Zhanghua - Filter Dryer.
  • Royal Society of Chemistry. (2025). The effect of solvents on crystal regeneration. CrystEngComm.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • Benchchem. (n.d.). Optimizing Heptanamide Crystallization for High-Purity Crystals: A Technical Support Guide. Benchchem.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • ACS Publications. (2025). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications.
  • Digital CSIC. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Digital CSIC.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.).
  • Pharmaceutical Technology. (2026). Advances in Continuous Crystallization. Pharmaceutical Technology.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. ResearchGate.
  • Royal Society of Chemistry. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Regulatory Classification of Pharmaceutical Co-Crystals Guidance for Industry. FDA.
  • ACS Publications. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
  • PubMed. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals.
  • ACS Publications. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
  • ACS Publications. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review.
  • PMC. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. PMC.
  • ResearchGate. (n.d.). Controlling factor of polymorphism in crystallization process.
  • PMC. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC.
  • PMC. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC.
  • Google Patents. (n.d.). KR20060009873A - Method including antisolvent crystallization process. Google Patents.
  • International Journal of Drug Regulatory Affairs. (2022). FDA Regulatory Implications for Co-crystals and recent Co-crystal Patents.
  • Royal Society of Chemistry. (2019). Molecular interaction transfer among solvents and solutes modulates the formation of linezolid crystals. CrystEngComm.
  • ijprajournal. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • APC. (2020). How to choose a solvent & design a crystallization faster? APC.
  • Solitek Pharma. (2025). Screening and Selection of Solid Forms: Optimizing Drug Development. Solitek Pharma.
  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. ACS Publications.
  • AIP Publishing. (n.d.). Solubility Reference Data Collection. AIP Publishing.
  • Reddit. (2016). Organic compound solubility database? Reddit.

Sources

Optimization

Common pitfalls in the handling of phenolic ketones

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating the Common Pitfalls in the Handling of Phenolic Ketones. Welcome to the Technical Support Center for Phenolic Ketones.

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating the Common Pitfalls in the Handling of Phenolic Ketones.

Welcome to the Technical Support Center for Phenolic Ketones. As a Senior Application Scientist, I've compiled this guide to address the nuanced challenges you may encounter during the synthesis, purification, and analysis of this important class of compounds. This resource is designed to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your research.

Part 1: Synthesis of Phenolic Ketones via Fries Rearrangement

The Fries rearrangement is a cornerstone reaction for the synthesis of phenolic ketones from phenolic esters. However, its success is highly dependent on precise control of reaction conditions. This section will guide you through common pitfalls and their solutions.[1][2][3]

Frequently Asked Questions (FAQs) - Synthesis

Question 1: Why is my Fries rearrangement yielding little to no product?

There are several potential culprits for low or no yield in a Fries rearrangement:

  • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure you are using a fresh, anhydrous batch of the catalyst and that your reaction is set up under strictly anhydrous conditions. An insufficient amount of catalyst can also lead to poor yields, as it complexes with both the starting material and the product.[1]

  • Sub-optimal Reaction Temperature: The temperature is a critical parameter. If it's too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.[1][2]

  • Insufficient Reaction Time: It's crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has run to completion.[1]

  • Unsuitable Substrate: The Fries rearrangement is not universally applicable. Esters with significant steric hindrance around the acyl or aromatic groups may show low reactivity. Additionally, the presence of deactivating, meta-directing groups on the aromatic ring can significantly diminish the yield.[1][3]

  • Improper Quenching and Workup: The reaction mixture must be carefully quenched, usually with ice and hydrochloric acid, to decompose the aluminum chloride complexes without degrading the product.[1]

Question 2: How can I control the ortho vs. para product ratio (regioselectivity)?

The regioselectivity of the Fries rearrangement is a classic example of thermodynamic versus kinetic control:

  • Temperature: Low temperatures generally favor the formation of the para product (kinetic control), while higher temperatures favor the ortho product (thermodynamic control).[1][2] The ortho isomer can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product.[1][2]

  • Solvent: Non-polar solvents tend to favor the formation of the ortho product. As the polarity of the solvent increases, so does the proportion of the para product.[2][3]

Table 1: Influence of Reaction Conditions on Ortho/Para Selectivity in the Fries Rearrangement

ConditionFavored ProductRationale
Low TemperatureparaKinetic Control
High TemperatureorthoThermodynamic Control (more stable bidentate complex)
Non-polar SolventorthoFavors intramolecular rearrangement
Polar SolventparaFavors intermolecular rearrangement

Question 3: My reaction is producing a significant amount of side products. What are they and how can I minimize them?

Common side products in the Fries rearrangement include the corresponding phenol and carboxylic acid from the hydrolysis of the starting ester if water is present.[1] To minimize these, ensure your reaction is conducted under strictly anhydrous conditions. Other potential side reactions can arise from the reactivity of the phenolic ketone products under the reaction conditions.

Troubleshooting Workflow for Fries Rearrangement

Fries_Troubleshooting start Low Yield or No Product catalyst Check Catalyst Activity (Fresh, Anhydrous AlCl₃) start->catalyst temp_time Optimize Temperature & Time (Monitor with TLC/GC) catalyst->temp_time If catalyst is good substrate Evaluate Substrate Suitability (Steric Hindrance, Electronic Effects) temp_time->substrate If optimization fails workup Review Quenching & Workup Procedure substrate->workup If substrate is suitable selectivity Poor Ortho/Para Selectivity temp_select Adjust Temperature (Low for para, High for ortho) selectivity->temp_select solvent_select Change Solvent Polarity selectivity->solvent_select side_products Excessive Side Products anhydrous Ensure Anhydrous Conditions side_products->anhydrous

Caption: Troubleshooting workflow for the Fries rearrangement reaction.

Part 2: Purification of Phenolic Ketones

The purification of phenolic ketones can be challenging due to their polarity and potential for hydrogen bonding. This section covers the most common purification techniques and how to troubleshoot them.

Frequently Asked Questions (FAQs) - Purification

Question 4: What is the best way to purify my phenolic ketone?

Recrystallization and column chromatography are the two most common methods for purifying solid phenolic ketones. The choice depends on the nature and quantity of the impurities.

Question 5: I'm having trouble with the recrystallization of my phenolic ketone. What am I doing wrong?

Successful recrystallization hinges on selecting the right solvent and using the proper technique.

  • Solvent Selection: The ideal solvent should dissolve the phenolic ketone poorly at room temperature but well at its boiling point. The "like dissolves like" principle is a good starting point; for polar phenolic ketones, polar solvents like ethanol or acetone, often mixed with water, can be effective.[4][5] For less polar phenolic ketones, a mixture of a non-polar solvent like hexane with a slightly more polar solvent like ethyl acetate might be suitable.[4]

  • Too Much Solvent: Adding too much solvent is a common mistake that leads to poor or no crystal formation upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve your compound.[6]

  • Failure to Crystallize: If your compound fails to crystallize even after cooling, it may be due to the presence of impurities acting as a "tar." Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound to induce crystallization.[5]

Table 2: Common Solvents for Recrystallization of Phenolic Ketones

Compound PolarityRecommended Solvents/Solvent Pairs
HighEthanol-Water, Acetone-Water, Acetic Acid-Water
MediumEthyl Acetate-Hexane, Toluene-Heptane
LowToluene-Hexane

Question 6: My phenolic ketone is streaking on the silica gel column and I'm getting poor separation. What can I do?

The acidic nature of silica gel can lead to strong interactions with the phenolic hydroxyl group, causing streaking and poor separation. Here are some strategies to overcome this:

  • Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol to your eluent (e.g., dichloromethane/methanol) can help to improve the elution of polar compounds.[7] Some chemists have also found success using toluene in the mobile phase for aromatic compounds.[7]

  • Change the Stationary Phase: If modifying the mobile phase doesn't work, consider switching to a more neutral or basic stationary phase like neutral or basic alumina.[7]

  • Protect the Phenolic Group: In some cases, it may be beneficial to protect the phenolic hydroxyl group as an ester or ether before chromatography and then deprotect it after purification.

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude phenolic ketone and a few drops of a potential solvent. Observe the solubility at room temperature and then upon gentle heating.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Part 3: Analytical Characterization of Phenolic Ketones

Accurate analytical characterization is essential to confirm the identity and purity of your phenolic ketone. This section addresses common issues encountered in NMR, Mass Spectrometry, and HPLC analysis.

Frequently Asked Questions (FAQs) - Analysis

Question 7: Why is the phenolic -OH proton signal in my ¹H NMR spectrum broad or not visible?

The chemical shift and appearance of the phenolic hydroxyl proton are highly variable and depend on several factors:

  • Hydrogen Bonding and Exchange: The phenolic proton can undergo rapid exchange with other protons in the sample (like residual water) or participate in intermolecular hydrogen bonding. This leads to signal broadening.[8][9]

  • Solvent: In solvents like CDCl₃, the -OH signal can be broad and appear over a wide range. In hydrogen-bond accepting solvents like DMSO-d₆, the exchange rate is slowed, and the -OH signal often appears as a sharp singlet at a downfield chemical shift (around 9-11 ppm).[10]

  • Concentration and Temperature: The extent of hydrogen bonding is concentration and temperature-dependent, which can also affect the chemical shift and peak shape.[8]

Question 8: What are the characteristic fragmentation patterns for phenolic ketones in mass spectrometry?

In Electron Ionization Mass Spectrometry (EI-MS), phenolic ketones typically exhibit fragmentation patterns characteristic of both phenols and ketones:

  • Molecular Ion Peak (M⁺•): The molecular ion peak is usually observable.

  • α-Cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring can occur, leading to the formation of an acylium ion ([M - ArOH]⁺) or a hydroxyaryl radical cation.

  • Loss of Water: If there is an ortho-hydroxyl group, a loss of water (M-18) can be observed due to an ortho-effect.

  • Cleavage of the Ketone: The bond adjacent to the carbonyl group can cleave, resulting in characteristic fragments. For example, a methyl ketone will often show a strong peak corresponding to the loss of a methyl radical (M-15) and a peak at m/z 43 (CH₃CO⁺).

MS_Fragmentation M Molecular Ion (M⁺•) alpha_cleavage α-Cleavage M->alpha_cleavage loss_of_water Loss of Water (M-18) (ortho-OH) M->loss_of_water ketone_cleavage Ketone Fragmentation M->ketone_cleavage

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2D NMR Spectroscopy for the Structural Confirmation of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Introduction: Beyond the Spectrum, Certainty in Structure In the realm of drug discovery and chemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Spectrum, Certainty in Structure

In the realm of drug discovery and chemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. An error in structural assignment can invalidate extensive research and lead to significant financial and temporal losses. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, it often falls short in the face of complex spin systems and overlapping signals.[1][2] This guide delves into the strategic application of two-dimensional (2D) NMR techniques to definitively confirm the structure of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, a substituted phenylpropanone with potential applications in organic synthesis and medicinal chemistry.

We will objectively compare the roles of COSY, HSQC, and HMBC experiments, providing the underlying causality for their selection and demonstrating how their synergistic interpretation forms a self-validating system for structural elucidation.[3] This document is intended for researchers and drug development professionals who require a robust, field-proven methodology for molecular characterization.

The Structural Hypothesis: Numbering and Initial Assessment

Before initiating 2D NMR analysis, we must establish a clear structural hypothesis with a consistent numbering scheme. This framework is essential for mapping the correlations we expect to observe.

Proposed Structure: 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Chemical structure of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one with atom numbering

Figure 1: Proposed structure and atom numbering scheme.

Based on this structure, we anticipate distinct signals for a methyl group (H3/C3), a methylene group (H1/C1), a ketone carbonyl (C2), and a trisubstituted aromatic ring containing three protons (H3', H5', H6') and six carbons. The challenge lies in unequivocally proving the connectivity between these fragments, specifically the attachment point of the propan-2-one side chain and the relative positions of the chloro and hydroxyl substituents on the phenyl ring.

The 2D NMR Toolkit: A Comparative Overview of Key Experiments

2D NMR spectroscopy disperses spectral information across two frequency axes, resolving overlap and revealing interactions between nuclei that are impossible to discern from 1D spectra.[1] The three core experiments discussed here each provide a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4] It is the primary tool for mapping out contiguous proton spin systems. For our target molecule, COSY is expected to reveal the coupling network among the aromatic protons, helping to define their relative positions.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond correlation, ¹JCH).[5][6] Its high sensitivity and excellent resolution make it the gold standard for assigning protonated carbons.[7] HSQC will definitively link each proton signal (H1, H3, H3', H5', H6') to its corresponding carbon atom (C1, C3, C3', C5', C6').

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH).[5][6] Crucially, direct one-bond correlations are suppressed. HMBC is the key to connecting disparate spin systems and identifying quaternary (non-protonated) carbons, thereby assembling the complete molecular skeleton.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is contingent upon meticulous sample preparation and correctly calibrated instrumentation. The following protocol outlines a standard procedure for acquiring high-quality 2D NMR data.

1. Sample Preparation:

  • Weigh approximately 10-15 mg of high-purity 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as its residual signal should not obscure key analyte resonances.
  • Ensure the sample is fully dissolved and the solution is homogeneous to prevent spectral artifacts.

2. Spectrometer Setup and Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).
  • Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine appropriate spectral widths for the 2D experiments.
  • COSY: Acquire a gradient-selected, double-quantum filtered (DQF-COSY) experiment for cleaner spectra with reduced diagonal peak artifacts.[4]
  • HSQC: Acquire a phase-sensitive, edited HSQC experiment. This not only shows C-H correlations but also provides multiplicity information (e.g., CH/CH₃ groups appear with opposite phase to CH₂ groups), which serves as an internal validation of the assignments.[5]
  • HMBC: Acquire the experiment with a long-range coupling delay optimized for J-couplings of approximately 7-8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.[4]

The logical flow of this experimental design ensures that each step builds upon the last, culminating in a comprehensive dataset for structural confirmation.

G cluster_prep Preparation cluster_acq 1D NMR Acquisition cluster_2d_acq 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation SamplePrep Sample Preparation (10-15 mg in CDCl3) Proton Acquire 1D ¹H Spectrum SamplePrep->Proton Carbon Acquire 1D ¹³C Spectrum Proton->Carbon COSY Acquire gDQF-COSY Carbon->COSY HSQC Acquire Edited HSQC Carbon->HSQC HMBC Acquire gHMBC Carbon->HMBC AssignSpins Assign Spin Systems (COSY) COSY->AssignSpins LinkCH Link ¹H to ¹³C (HSQC) HSQC->LinkCH ConnectFrags Connect Fragments (HMBC) HMBC->ConnectFrags FinalStructure Confirm Final Structure AssignSpins->FinalStructure LinkCH->FinalStructure ConnectFrags->FinalStructure

Caption: Key HMBC (red dashed) and COSY (blue bold) correlations.

Conclusion: An Unambiguous Structural Verdict

By systematically applying a suite of 2D NMR experiments, we move from a structural hypothesis to a confirmed molecular reality. The COSY spectrum delineates the proton-proton connectivities within the aromatic ring. The HSQC spectrum provides an incorruptible link between each proton and its directly bonded carbon. Finally, the HMBC spectrum serves as the master architect, revealing long-range connectivities that piece together the molecular fragments—the phenyl ring and the propan-2-one side chain—into a single, validated structure. This comparative and synergistic approach provides the high level of confidence required in modern chemical and pharmaceutical research, ensuring that subsequent studies are built on a solid structural foundation.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • ResearchGate. (n.d.). Structural elucidation of compounds 1 and 2 by 2D NMR experiments. Available at: [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Available at: [Link]

  • ResearchGate. (n.d.). 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01). Available at: [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • Georgia State University Sites. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Available at: [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. Available at: [Link]

  • PubMed. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available at: [Link]

  • MDPI. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Substituted Propan-2-ones for Pharmaceutical and Chemical Research

Substituted propan-2-ones are a pivotal class of chemical intermediates, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of functional groups o...

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Author: BenchChem Technical Support Team. Date: March 2026

Substituted propan-2-ones are a pivotal class of chemical intermediates, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of functional groups on the propanone skeleton dictates their reactivity and ultimate application. Consequently, the selection of an appropriate synthetic route is a critical decision in the chemical development process, directly impacting yield, purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of three prominent methods for the synthesis of substituted propan-2-ones: the Dakin-West reaction, acetoacetic ester synthesis, and the use of organocadmium reagents. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present comparative data to empower researchers in making informed strategic decisions.

The Dakin-West Reaction: A Classic Route to α-Acetamido Ketones

The Dakin-West reaction is a well-established method for the synthesis of α-acetamido ketones from the reaction of an α-amino acid with an acid anhydride, typically in the presence of a base like pyridine. This reaction is particularly valuable for introducing a ketone functionality adjacent to a nitrogen-containing group, a common motif in medicinal chemistry.

Mechanistic Insights

The reaction proceeds through the initial formation of an azlactone intermediate from the acylation and cyclization of the starting amino acid. The pyridine then acts as a nucleophile, attacking the azlactone ring. Subsequent rearrangement and decarboxylation, followed by hydrolysis, yield the final α-acetamido ketone. The choice of anhydride and the nature of the amino acid's side chain (R group) determine the final substitution pattern of the propan-2-one derivative.

Experimental Protocol: Synthesis of 1-Acetamido-3-phenylpropan-2-one

Materials:

  • L-Phenylalanine (10.0 g, 60.5 mmol)

  • Acetic anhydride (25 mL, 265 mmol)

  • Pyridine (20 mL, 247 mmol)

  • 10% Aqueous HCl

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • A mixture of L-phenylalanine, acetic anhydride, and pyridine is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux with stirring for 15 minutes.

  • After the reflux period, the mixture is allowed to cool to room temperature.

  • The cooled mixture is then carefully poured into a beaker containing 100 mL of cold 10% aqueous HCl.

  • The resulting mixture is extracted three times with 50 mL portions of diethyl ether.

  • The combined organic extracts are washed with saturated aqueous sodium bicarbonate until effervescence ceases, followed by a final wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 1-acetamido-3-phenylpropan-2-one can be further purified by recrystallization or chromatography.

Workflow Diagram

DakinWest_Workflow cluster_prep Reaction Setup cluster_workup Workup & Isolation A Combine L-Phenylalanine, Acetic Anhydride, and Pyridine B Heat to Reflux (15 min) A->B C Cool and Quench with 10% HCl B->C Reaction Complete D Extract with Diethyl Ether (3x) C->D E Wash with NaHCO3 and Brine D->E F Dry (MgSO4) and Concentrate E->F G Purification (Recrystallization/Chromatography) F->G Crude Product AcetoaceticEster_Workflow cluster_alkylation Alkylation cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation cluster_isolation Isolation & Purification A Deprotonate Ethyl Acetoacetate with NaOEt in Ethanol B Add Benzyl Chloride and Reflux A->B C Filter NaCl and Hydrolyze with NaOH B->C Alkylation Complete D Acidify with H2SO4 and Heat C->D E Extract with Diethyl Ether, Wash, and Dry D->E Decarboxylation Complete F Purify by Distillation E->F

Caption: Workflow for Acetoacetic Ester Synthesis.

Organocadmium Reagents: A Milder Alternative for Ketone Synthesis

The reaction of organocadmium reagents with acyl chlorides provides a reliable and often high-yielding route to ketones, including substituted propan-2-ones. Organocadmium reagents are less reactive than their Grignard or organolithium counterparts, which prevents the common side reaction of addition to the newly formed ketone to produce a tertiary alcohol.

Mechanistic Insights

Organocadmium reagents are typically prepared in situ from the corresponding Grignard reagent and a cadmium salt, such as cadmium chloride. The resulting diorganocadmium compound then reacts with an acyl chloride in a nucleophilic acyl substitution reaction. The less polar carbon-cadmium bond moderates the nucleophilicity of the organic group, ensuring the reaction stops at the ketone stage. The choice of the Grignard reagent and the acyl chloride determines the final ketone structure.

Experimental Protocol: Synthesis of 4-Phenylbutan-2-one

Materials:

  • Magnesium turnings (2.43 g, 100 mmol)

  • Anhydrous diethyl ether (100 mL)

  • Benzyl chloride (12.7 g, 100 mmol)

  • Anhydrous cadmium chloride (9.15 g, 50 mmol)

  • Acetyl chloride (7.85 g, 100 mmol)

  • Ice-cold dilute sulfuric acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • A Grignard reagent is first prepared by reacting magnesium turnings with benzyl chloride in anhydrous diethyl ether under an inert atmosphere.

  • Once the Grignard reagent formation is complete, anhydrous cadmium chloride is added portion-wise, and the mixture is refluxed for about an hour to form the dibenzylcadmium reagent.

  • The reaction mixture is cooled in an ice bath, and a solution of acetyl chloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • After the addition is complete, the mixture is stirred for an additional hour at room temperature and then refluxed for 30 minutes.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice and acidifying with ice-cold dilute sulfuric acid.

  • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally with water again.

  • The solution is dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

  • The resulting crude 4-phenylbutan-2-one is purified by vacuum distillation.

Workflow Diagram

Organocadmium_Workflow cluster_reagent_prep Reagent Preparation cluster_ketone_synthesis Ketone Synthesis cluster_workup_purification Workup & Purification A Prepare Benzylmagnesium Chloride (Grignard Reagent) B Add Anhydrous CdCl2 and Reflux A->B Transmetallation C Cool and Add Acetyl Chloride B->C Dibenzylcadmium Formed D Stir and Reflux C->D E Quench with Ice/H2SO4 and Extract D->E Reaction Complete F Wash with NaHCO3 and Dry (Na2SO4) E->F G Purify by Vacuum Distillation F->G

Caption: Workflow for Organocadmium Reagent Synthesis.

Comparative Analysis

The choice of synthetic route for a substituted propan-2-one is a multifactorial decision. The following table summarizes the key performance indicators for the three discussed methods.

FeatureDakin-West ReactionAcetoacetic Ester SynthesisOrganocadmium Reagents
Starting Materials α-Amino acids, acid anhydridesEthyl acetoacetate, alkyl/aryl halidesAlkyl/aryl halides, acyl chlorides, cadmium chloride
Key Intermediates AzlactoneEnolate of ethyl acetoacetateDiorganocadmium reagent
Typical Yields Moderate to good (50-80%)Good to excellent (60-90%)Good to excellent (70-95%)
Substrate Scope Limited to α-amino acidsBroad for alkyl and some aryl halidesBroad for acyl chlorides and Grignard-compatible halides
Reaction Conditions Reflux in pyridineReflux in ethanol, followed by hydrolysis and decarboxylationAnhydrous conditions, often at reflux
Key Advantages Direct route to α-acetamido ketonesHigh versatility, readily available starting materialsPrevents over-addition to form alcohols, high yields
Key Limitations Limited to specific substitution patterns, use of pyridineRequires a multi-step sequence (alkylation, hydrolysis, decarboxylation)Toxicity of cadmium compounds, requires anhydrous conditions

Expert Recommendations

  • For the synthesis of α-acetamido ketones , the Dakin-West reaction remains a highly relevant and direct approach, particularly when the corresponding α-amino acid is readily available.

  • The acetoacetic ester synthesis is arguably the most versatile of the three methods. Its broad substrate scope and the use of relatively inexpensive starting materials make it a workhorse in both academic and industrial laboratories for accessing a wide array of substituted propan-2-ones.

  • When high yields are paramount and the prevention of tertiary alcohol formation is critical, organocadmium reagents offer a superior solution. However, the toxicity of cadmium compounds necessitates stringent safety protocols and may limit its application on an industrial scale.

The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the required scale of the reaction, and the safety infrastructure in place. A thorough understanding of the mechanistic nuances and practical considerations of each method is essential for successful and efficient synthesis.

References

  • Dakin, H. D. & West, R. A contribution to the chemistry of amino-acids. Journal of the Chemical Society, Transactions93 , 1658-1665 (1908). [Link]

  • Buchanan, G. L. The Dakin–West reaction. Chemical Society Reviews17 , 91-109 (1988). [Link]

  • House, H. O. Modern Synthetic Reactions. (W. A. Benjamin, 1972). [Link]

  • Smith, M. B. & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (John Wiley & Sons, 2007). [Link]

  • Shirley, D. A. The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium. Organic Reactions8 , 28-58 (2004). [Link]

Validation

A Senior Application Scientist's Guide to HPLC Method Validation for Compound Quantification

In the landscape of pharmaceutical development and quality control, the quantification of an active pharmaceutical ingredient (API) or its impurities is a cornerstone of ensuring product safety and efficacy. High-Perform...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the quantification of an active pharmaceutical ingredient (API) or its impurities is a cornerstone of ensuring product safety and efficacy. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task due to its precision, and robustness. However, an HPLC method is only as reliable as its validation.[1]

This guide provides an in-depth comparison of two hypothetical HPLC methods for the quantification of a compound, herein referred to as "Compound X." It moves beyond a simple checklist of validation parameters to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.

The Regulatory Imperative: Why We Validate

Method validation is a mandatory requirement by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and others, harmonized through the International Council for Harmonisation (ICH).[2][3] The foundational guideline, ICH Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process.[4][5] The validation process provides a high degree of assurance that a method will consistently produce a result that meets its predetermined specifications and quality attributes.

Core Validation Parameters: An In-Depth Examination

The validation of a quantitative HPLC method hinges on a series of analytical performance characteristics.[6][7] Each parameter assesses a different aspect of the method's performance, and together they build a comprehensive picture of its reliability.

A Comparative Analysis: Method A vs. Method B

To illustrate the practical application of these principles, we will compare two distinct HPLC methods for the quantification of Compound X:

  • Method A: Traditional HPLC-UV: A standard reversed-phase isocratic method using a 5 µm particle size C18 column. This represents a widely used, conventional approach.

  • Method B: Modern UHPLC-PDA: An advanced Ultra-High-Performance Liquid Chromatography method with a sub-2 µm particle size column and a photodiode array (PDA) detector. UHPLC offers significant improvements in speed, resolution, and sensitivity.[8][9]

Objective: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][10]

Expert Insights & Causality: A lack of specificity can lead to artificially high results for the analyte. For impurity testing, it's crucial to demonstrate that impurity peaks are well-separated from the main compound and from each other.[10] Peak purity analysis using a PDA detector is a powerful tool for this, as it can detect the presence of co-eluting peaks.

Experimental Protocol:

  • Prepare a solution of the analyte (Compound X).

  • Prepare solutions of all known related substances and potential impurities.

  • Prepare a placebo solution (all formulation components except the active ingredient).

  • Subject a sample of the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject and analyze the individual solutions, a mixture of all components, the stressed sample, and the placebo.

  • Assess the resolution between the analyte peak and all other peaks. For Method B (UHPLC-PDA), perform peak purity analysis on the analyte peak in the stressed sample.

Objective: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[4] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1][11]

Expert Insights & Causality: A linear relationship is fundamental for accurate quantification. A non-linear response can indicate detector saturation or other issues. The range should be chosen to cover the expected concentrations of the analyte in the samples, typically 80% to 120% of the target concentration for an assay.[1]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions from the stock solution, covering the desired range (e.g., 50%, 80%, 100%, 120%, 150% of the target assay concentration).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Objective: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is often determined by recovery studies.

Expert Insights & Causality: Accuracy demonstrates that the method is free from systematic error or bias. This is crucial for ensuring that the reported quantity of the analyte is correct. Accuracy should be assessed across the specified range of the method.[4]

Experimental Protocol:

  • Prepare a placebo mixture of the drug product.

  • Spike the placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Objective: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.[1]

  • Intermediate Precision: Expresses the variation within the same laboratory, but with different analysts, on different days, and with different equipment.[4]

Expert Insights & Causality: Precision demonstrates the method's ability to produce consistent results, which is vital for reliable batch-to-batch comparisons. Low precision indicates random error in the method.

Experimental Protocol:

  • Repeatability: Prepare a minimum of six independent samples at 100% of the target concentration or nine samples covering the specified range (three concentrations, three replicates each) and analyze them.[11]

  • Intermediate Precision: Repeat the repeatability study with a different analyst, on a different day, and using a different HPLC system if available.

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Expert Insights & Causality: LOD and LOQ are critical for impurity and degradation product analysis. The LOQ must be low enough to accurately measure impurities at their specification limits. These parameters are typically determined based on the signal-to-noise ratio (S/N).[13]

Experimental Protocol:

  • Prepare a series of dilute solutions of the analyte.

  • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[11]

  • To confirm the LOQ, inject a minimum of six preparations at this concentration and verify that the precision (RSD) is acceptable.

Objective: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][14]

Expert Insights & Causality: Robustness testing provides an indication of the method's reliability during normal usage and its transferability between laboratories.[15] It helps to identify which parameters need to be carefully controlled. Common parameters to vary include mobile phase pH, mobile phase composition, column temperature, and flow rate.[16][17]

Experimental Protocol:

  • Identify the critical method parameters that could potentially affect the results.

  • Deliberately vary each parameter within a small, realistic range (e.g., pH ± 0.2, temperature ± 5°C).

  • Analyze a sample under each modified condition.

  • Evaluate the effect on the results, paying close attention to system suitability parameters like resolution and tailing factor.

Objective: System suitability testing is an integral part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis.[13][18]

Expert Insights & Causality: These tests are performed before and sometimes during the analysis of samples to ensure the continued performance of the system. Key parameters include retention time, peak area repeatability, resolution, tailing factor, and theoretical plates.[13][18]

Experimental Protocol:

  • Inject a standard solution multiple times (typically 5 or 6) before starting the sample analysis.

  • Calculate the RSD of the peak area and retention time.

  • Measure the resolution between the analyte and the closest eluting peak, the tailing factor of the analyte peak, and the number of theoretical plates.

  • Compare the results against the pre-defined acceptance criteria.

Comparative Data Summary

The following tables summarize the validation results for the two hypothetical HPLC methods for Compound X.

Table 1: Comparison of Method Performance Characteristics

Validation ParameterMethod A (HPLC-UV)Method B (UHPLC-PDA)Acceptance Criteria
Specificity Resolution > 2.0 for all peaksResolution > 3.5 for all peaks; Peak Purity > 995Resolution > 2.0
Linearity (r²) 0.99920.9999r² ≥ 0.999
Range 80-120% of target50-150% of targetAs per method requirement
Accuracy (% Recovery) 98.5% - 101.2%99.5% - 100.8%98.0% - 102.0%
Precision (Repeatability RSD) 0.85%0.42%≤ 2.0%
Precision (Intermediate RSD) 1.15%0.65%≤ 2.0%
LOQ (µg/mL) 0.50.1Reportable
Robustness PassedPassedSystem suitability criteria met
Run Time (minutes) 153N/A

Table 2: System Suitability Comparison

System Suitability ParameterMethod A (HPLC-UV)Method B (UHPLC-PDA)Acceptance Criteria
Repeatability (RSD of 6 injections) ≤ 1.0%≤ 0.5%≤ 2.0%
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates > 3000> 10000> 2000
Resolution > 2.0> 3.5> 2.0

Visualizing the Workflow

A well-defined workflow is essential for a successful validation study.

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Dev Method Development Proto Validation Protocol Definition Dev->Proto Finalized Method Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec LOD LOD & LOQ Proto->LOD Rob Robustness Proto->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report SOP Standard Operating Procedure Report->SOP

Caption: A typical workflow for HPLC method validation.

Precision_Hierarchy cluster_repeat Same Conditions cluster_inter Different Conditions (Within Lab) Precision Precision (ICH Q2) Repeat Repeatability (Intra-Assay) Precision->Repeat Inter Intermediate Precision (Inter-Assay) Precision->Inter Repro Reproducibility (Inter-Laboratory) Precision->Repro Analyst1 Analyst 1 Day1 Day 1 Equip1 Equipment 1 Analyst2 Analyst 2 Day2 Day 2 Equip2 Equipment 2

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results from Different Techniques

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory success. Ensuring that results are accurate, reliable, and reprodu...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory success. Ensuring that results are accurate, reliable, and reproducible is paramount. This guide provides an in-depth exploration of the principles and practices of cross-validating analytical results obtained from different techniques. We will delve into the rationale behind experimental design, the statistical tools for data interpretation, and practical, step-by-step protocols to ensure your data is robust and defensible.

The Imperative of Cross-Validation: Beyond a Single Method's Scope

In the realm of analytical sciences, relying on a single technique can introduce inherent biases and limitations. Each analytical method possesses unique principles of separation, detection, and quantification, which can lead to variations in results. Cross-validation, the process of comparing results from two or more distinct analytical methods, is therefore not merely a confirmatory exercise but a critical component of a robust analytical lifecycle.[1][2] It serves to:

  • Enhance Confidence in Data Integrity: By demonstrating concordance between different analytical approaches, you build a stronger case for the accuracy of your results.

  • Uncover Method-Specific Biases: Discrepancies between techniques can highlight unforeseen interferences or limitations of a particular method.[3]

  • Support Regulatory Submissions: Regulatory bodies such as the FDA and EMA emphasize the importance of well-characterized analytical procedures, and cross-validation data provides powerful evidence of a method's suitability.[4][5]

  • Facilitate Method Transfer: When transferring a method between laboratories, cross-validation ensures that the receiving lab can reproduce the results of the originating lab.[1]

A key concept in robust cross-validation is the use of orthogonal methods . These are techniques that rely on different physicochemical principles to measure the same analyte.[6] For instance, comparing a chromatographic separation (like HPLC) with a spectroscopic method (like UV-Vis or Mass Spectrometry) provides a more comprehensive and reliable assessment than comparing two very similar HPLC methods.[6][7][8]

Designing a Rigorous Cross-Validation Study

A well-designed cross-validation study is the foundation for obtaining meaningful and defensible data. The following steps outline a systematic approach to designing and executing such a study.

Step 1: Define the Scope and Acceptance Criteria

Before initiating any experimental work, it is crucial to define the purpose of the cross-validation and establish clear acceptance criteria.[9][10] Consider the following:

  • Purpose: Are you comparing a new method to a reference method? Are you bridging data between two different laboratories? The objective will influence the design and interpretation of the study.

  • Analytes and Matrices: Clearly identify the target analytes and the biological or chemical matrix in which they will be measured.

  • Concentration Range: The study should cover the expected concentration range of the analyte in the actual samples.

  • Acceptance Criteria: Pre-define the acceptable limits for the agreement between the two methods. These criteria should be statistically justified and appropriate for the intended use of the analytical data. For example, a common criterion is that the mean result of the new method should be within a certain percentage (e.g., ±15%) of the reference method, and the precision (RSD) should not exceed a specified value.[11]

Step 2: Sample Selection and Preparation

The choice of samples is critical for a successful cross-validation study.

  • Use a Sufficient Number of Samples: A minimum of 30 samples is often recommended to provide sufficient statistical power for the comparison.[12]

  • Cover the Analytical Range: Select samples with analyte concentrations that span the entire measurement range of the methods.

  • Incurred Samples: Whenever possible, use incurred samples (actual study samples) in addition to spiked quality control (QC) samples. Incurred samples can reveal matrix effects and other issues not apparent with QC samples.[5]

  • Homogeneity: Ensure that the samples are homogeneous to minimize variability not related to the analytical methods themselves.

Step 3: Experimental Protocol

A detailed experimental protocol should be established and followed meticulously by all participating laboratories.

  • Method Validation: Both analytical methods should be fully validated according to relevant guidelines (e.g., ICH Q2(R1)) before initiating the cross-validation study.[10]

  • Blinding: Whenever feasible, the analysts performing the assays should be blinded to the expected results to minimize bias.

  • Replicates: Analyze each sample in replicate (e.g., triplicate) to assess the precision of each method.

  • Standardization: Use the same reference standards and critical reagents for both methods to minimize external sources of variability.

Statistical Analysis: The Language of Comparison

Once the experimental data is collected, appropriate statistical analysis is essential to objectively assess the agreement between the analytical methods. Simple correlation analysis is often insufficient as it does not reveal systematic bias. The following statistical tools provide a more robust evaluation.

Bland-Altman Plot: Visualizing Agreement

The Bland-Altman plot is a powerful graphical method for comparing two measurement techniques.[13][14][15][16] It plots the difference between the two measurements for each sample against the average of the two measurements.

  • Bias: The mean of the differences represents the systematic bias between the two methods. A mean difference close to zero indicates low bias.

  • Limits of Agreement: These are calculated as the mean difference ± 1.96 times the standard deviation of the differences. This range is expected to contain 95% of the differences between the two methods.

  • Interpretation: If the limits of agreement are within the pre-defined acceptance criteria, the two methods can be considered to be in good agreement. The plot can also reveal trends, such as proportional bias, where the difference between the methods changes with the magnitude of the measurement.[13]

Deming Regression: Accounting for Error in Both Methods

Standard linear regression assumes that the independent variable (x-axis) is measured without error, which is often not the case in method comparison studies. Deming regression is a more appropriate statistical model as it accounts for measurement errors in both the new and reference methods.[17][18][19][20][21]

  • Principle: Deming regression finds the line of best fit by minimizing the sum of the squares of the perpendicular distances from the data points to the regression line.[21]

  • Interpretation: The slope and intercept of the Deming regression line provide information about the proportional and constant bias between the two methods, respectively. A slope close to 1 and an intercept close to 0 indicate good agreement. Confidence intervals for the slope and intercept should include 1 and 0, respectively, for the methods to be considered equivalent.[17]

Other Statistical Tests
  • Paired t-test: Can be used to determine if there is a statistically significant difference between the means of the two methods. However, it does not provide information about the magnitude of the difference or the agreement across the measurement range.

  • F-test: Can be used to compare the variances (precision) of the two methods.

Data Presentation and Interpretation

Table 1: Summary of Cross-Validation Results
ParameterMethod A (Reference)Method B (New)Acceptance CriteriaPass/Fail
Number of Samples 4040N/AN/A
Mean Concentration (unit) 102.5104.2Mean of B within ±5% of APass
Precision (%RSD) 2.83.5≤ 5%Pass
Bias (Mean Difference) N/A1.7Within ±3 unitsPass
Limits of Agreement N/A-4.5 to 7.9Within ±10 unitsPass
Deming Regression Slope N/A1.02 (95% CI: 0.98-1.06)95% CI includes 1.0Pass
Deming Regression Intercept N/A-0.8 (95% CI: -2.5 to 0.9)95% CI includes 0Pass

Experimental Protocols

Protocol 1: Cross-Validation of an HPLC and a UPLC-MS/MS Method for the Quantification of a Drug in Plasma

1. Objective: To compare the performance of a newly developed UPLC-MS/MS method with an existing validated HPLC-UV method for the quantification of Drug X in human plasma.

2. Materials:

  • Human plasma (drug-free)
  • Drug X reference standard
  • Internal standard (IS) for UPLC-MS/MS
  • All necessary solvents and reagents of appropriate grade

3. Sample Preparation:

  • Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of Drug X into drug-free human plasma.
  • Prepare a minimum of 8 calibration standards and QC samples at low, medium, and high concentrations.
  • Use a set of at least 30 incurred samples from a clinical study.

4. HPLC-UV Analysis:

  • Perform protein precipitation of plasma samples using acetonitrile.
  • Evaporate the supernatant and reconstitute in the mobile phase.
  • Inject the samples onto a C18 HPLC column.
  • Use an isocratic mobile phase of acetonitrile and water (50:50, v/v) with 0.1% formic acid.
  • Detect Drug X at a wavelength of 254 nm.

5. UPLC-MS/MS Analysis:

  • Perform protein precipitation of plasma samples with the addition of the internal standard.
  • Inject the supernatant directly onto a UPLC C18 column.
  • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Detect Drug X and the IS using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

6. Data Analysis:

  • Quantify the concentration of Drug X in all samples using both methods.
  • Perform statistical analysis as described in the "Statistical Analysis" section of this guide.

Visualizing the Workflow

CrossValidationWorkflow cluster_planning Phase 1: Planning and Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Interpretation cluster_conclusion Phase 4: Conclusion define_scope Define Scope & Acceptance Criteria select_samples Select Samples (n>=30, spanning range) define_scope->select_samples method_a Analyze with Method A (e.g., HPLC) select_samples->method_a method_b Analyze with Method B (e.g., UPLC-MS/MS) select_samples->method_b bland_altman Bland-Altman Plot method_a->bland_altman deming Deming Regression method_a->deming statistical_tests Paired t-test, F-test method_a->statistical_tests method_b->bland_altman method_b->deming method_b->statistical_tests report Report Findings & Assess Agreement bland_altman->report deming->report statistical_tests->report

Caption: A streamlined workflow for the cross-validation of analytical methods.

Conclusion: A Commitment to Data of the Highest Caliber

References

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307–310. [Link]

  • ICH Harmonised Tripartite Guideline. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Deming, W. E. (1943).
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ICH Harmonised Tripartite Guideline. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Nijem, I., et al. (2024).
  • Emery Pharma. (2025). LBA Cross Validation: A Detailed Case Study. [Link]

  • Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551–1557.
  • Retrospective Data Analysis and Proposal of a Practical Acceptance Criterion for Inter-laboratory Cross-validation of Bioanalytical Methods Using Liquid Chromatography/Tandem Mass Spectrometry. (2014). Journal of Pharmaceutical and Biomedical Analysis.
  • Shah, V. P., et al. (1992). Analytical methods validation: bioavailability, bioequivalence, and pharmacokinetic studies. Pharmaceutical research, 9(4), 588–592.
  • Linnet, K. (1993). Evaluation of regression procedures for method comparison studies. Clinical chemistry, 39(3), 424–432.
  • Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia medica, 25(2), 141–151.
  • Cornbleet, P. J., & Gochman, N. (1979). Incorrect least-squares regression coefficients in method-comparison analysis. Clinical chemistry, 25(3), 432–438.
  • Martin, R. F. (2000). General Deming regression for estimating systematic bias and its confidence interval in method-comparison studies. Clinical chemistry, 46(1), 100–104.
  • GraphPad. (2023). Deming regression. GraphPad Prism 10 Curve Fitting Guide.
  • International Organization for Standardization. (2010). ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Ministry of Health, Tanzania. (2024).
  • National Institute of Standards and Technology. (2021).
  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]

  • Analyse-it Software, Ltd. (2023). Plotting the Bland-Altman limits of agreement.
  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link]

  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Numiqo. (2025). Bland-Altman Plot: Assessing Agreement. [Link]

  • Analyse-it Software, Ltd. (2023). Assessing agreement between two methods using Bland-Altman plot | Video tutorial.
  • PennState. (n.d.). 2.2 - Cross Validation | STAT 897D. [Link]

  • Waters. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
  • Waters. (n.d.).
  • RPubs. (2023).
  • National Accreditation Board for Testing and Calibration Laboratories. (n.d.).
  • SciSpace. (2017). Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products.
  • Pharmaceutical Technology. (2008). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Aptech. (2023).
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • ResearchGate. (2018). (PDF) Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products.
  • Bioanalysis Zone. (2015).
  • Mulla, R. (2022).
  • International Atomic Energy Agency. (n.d.).
  • Organomation. (2024).
  • International Journal of Pharmacy & Pharmaceutical Research. (2021).
  • Climate Technology Centre and Network. (2017).
  • Journal of Pharmaceutical Analysis. (2023).
  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
  • PMC. (2019). Chromatographic and Spectroscopic Identification and Recognition of Natural Dyes, Uncommon Dyestuff Components, and Mordants: Case Study of a 16th Century Carpet with Chintamani Motifs.
  • Verhaeghe, T. (n.d.).

Sources

Validation

Comparative Biological Activity of Artemisinin and Its Derivatives: A Technical Guide for Drug Development

Introduction Artemisinin (ART), a sesquiterpene lactone isolated from Artemisia annua, has revolutionized the treatment of Plasmodium falciparum malaria. However, the parent compound's poor solubility and short half-life...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Artemisinin (ART), a sesquiterpene lactone isolated from Artemisia annua, has revolutionized the treatment of Plasmodium falciparum malaria. However, the parent compound's poor solubility and short half-life necessitated the development of semi-synthetic derivatives: Artesunate (AS) , Artemether (AM) , and Dihydroartemisinin (DHA) . In recent years, the biological activity of these derivatives has expanded beyond parasitology into oncology, demonstrating potent anti-cancer properties[1].

This guide provides an objective, data-driven comparison of the biological activities of artemisinin and its primary derivatives. Designed for researchers and drug development professionals, it synthesizes pharmacokinetic profiling, comparative efficacy data, and self-validating experimental protocols to guide compound selection in both antimalarial and oncological research.

Mechanistic Foundation: The Endoperoxide Bridge

The defining structural feature of all artemisinin class compounds is the 1,2,4-trioxane ring containing an endoperoxide bridge. The biological activity of these compounds is universally contingent upon the cleavage of this bridge.

The Causality of Cytotoxicity: In both Plasmodium parasites and cancer cells, intracellular iron (Fe²⁺)—derived from hemoglobin degradation in malaria or upregulated transferrin receptors in cancer—acts as a catalyst. The iron cleaves the endoperoxide bridge, generating highly reactive carbon-centered radicals and Reactive Oxygen Species (ROS)[2]. These radicals alkylate essential parasitic proteins (such as PfATP6) or induce mitochondrial depolarization and ferroptosis in tumor cells[1].

MOA ART Artemisinin / Derivatives (Endoperoxide Bridge) Cleavage Endoperoxide Bridge Cleavage ART->Cleavage Fe Intracellular Heme / Fe(II) (Catalytic Cleavage) Fe->Cleavage Radicals Carbon-Centered Radicals & ROS Generation Cleavage->Radicals Alkylation Protein/Lipid Alkylation (e.g., PfATP6, Mitochondria) Radicals->Alkylation Death Cell Death (Parasite Clearance / Tumor Apoptosis) Alkylation->Death

Figure 1: Iron-dependent endoperoxide cleavage mechanism leading to targeted cell death.

Comparative Antimalarial Efficacy

DHA is the active metabolite of both AS and AM. While all derivatives exhibit low-nanomolar potency against P. falciparum, their intrinsic in vitro activities differ based on their chemical structures[3].

Quantitative Data: Antimalarial IC50

Table 1: Comparative In Vitro Efficacy (IC50) against P. falciparum[3][4]

CompoundIC50 Range (nM)Pharmacological Profile & Clinical Utility
Dihydroartemisinin (DHA) 0.3 - 3.6Active metabolite; highest intrinsic potency. Used directly in ACTs.
Artesunate (AS) 1.1 - 4.7Water-soluble prodrug (hemisuccinate); rapid IV action for severe malaria.
Artemether (AM) 2.0 - 5.0Lipid-soluble prodrug (methyl ether); optimal for intramuscular depot injection.
Artemisinin (ART) 1.2 - 1.9Parent compound; limited by poor aqueous and lipid solubility.
Experimental Protocol: Whole-Cell SYBR Green I Assay

To objectively measure antimalarial IC50, the SYBR Green I fluorescence assay is the gold standard.

Causality & Self-Validation: Mature human erythrocytes lack a nucleus and DNA. Therefore, any DNA detected in the culture belongs exclusively to the Plasmodium parasite. SYBR Green I selectively intercalates into double-stranded DNA, producing a fluorescent signal directly proportional to parasitic proliferation[5]. To make this a self-validating system, every plate must include uninfected red blood cells (RBCs) to establish the baseline hemoglobin quenching noise, and untreated infected RBCs to define 100% growth.

Step-by-Step Methodology:

  • Culture Preparation: Synchronize P. falciparum cultures to the ring stage (>85%) at a 2% hematocrit and 1% parasitemia.

  • Drug Treatment: Dispense 100 µL of culture into a 96-well flat-bottom plate. Add drugs in two-fold serial dilutions (e.g., 10 nM down to 0.01 nM).

  • Incubation: Incubate the plates for 48 hours at 37°C under standard microaerophilic conditions (5% O₂, 5% CO₂, 90% N₂). Causality: 48 hours allows the parasite to complete one full intraerythrocytic developmental cycle.

  • Lysis & Staining: Add 100 µL of lysis buffer containing 0.001% (v/v) SYBR Green I to each well. Causality: The lysis buffer (containing saponin and Triton X-100) destroys the RBC membrane, exposing the parasite DNA to the intercalating dye while minimizing hemoglobin interference[6].

  • Incubation & Reading: Incubate in the dark for 60 minutes. Read fluorescence at excitation 485 nm and emission 528 nm.

  • Analysis: Calculate IC50 using non-linear regression analysis (log(inhibitor) vs. normalized response).

SYBR Culture P. falciparum Culture (Ring-stage >85%) Treatment Drug Treatment (Serial Dilutions) Culture->Treatment Incubation 48h Incubation (Microaerophilic) Treatment->Incubation Lysis Lysis Buffer + SYBR Green I Incubation->Lysis Read Fluorescence Read (Ex:485nm/Em:528nm) Lysis->Read Analysis IC50 Calculation (Non-linear Regression) Read->Analysis

Figure 2: Workflow of the self-validating SYBR Green I fluorescence assay for antimalarial screening.

Comparative Anti-Cancer Cytotoxicity

Beyond malaria, artemisinin derivatives exhibit profound cytotoxicity against various cancer cell lines, primarily by inducing apoptosis, ferroptosis, and inhibiting angiogenesis[1]. Because cancer cells often upregulate transferrin receptors to meet high iron demands, they are selectively vulnerable to endoperoxide cleavage[7].

Quantitative Data: Anti-Cancer IC50

Table 2: Comparative Cytotoxicity (IC50) against HepG2 Hepatocarcinoma Cells at 48h[1][7]

CompoundIC50 (µM)Physiochemical Advantage in Oncology
Dihydroartemisinin (DHA) ~29.0Most potent; directly induces ROS-mediated ferroptosis and inhibits STAT3.
Artesunate (AS) ~50.0High aqueous solubility allows versatile systemic formulation; induces autophagy.
Artemether (AM) ~233.0Lipophilicity aids in specific tissue penetration but lowers systemic cytotoxicity.
Artemisinin (ART) >250.0Poor bioavailability; cancer cells are often innately resistant to the parent drug.

Note: The IC50 values in cancer cells are significantly higher (micromolar range) compared to malaria parasites (nanomolar range), reflecting the exquisite sensitivity of Plasmodium-specific targets[2].

Experimental Protocol: MTT Cytotoxicity Assay

To evaluate anti-cancer activity, the MTT assay is utilized to measure cellular metabolic activity.

Causality & Self-Validation: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes[8]. This provides a direct, causal link between metabolic activity and cell viability. To ensure the assay is self-validating, a "media-only" blank must be used to subtract background absorbance, and an untreated cell control must be used to confirm that the cells are in the exponential growth phase (log phase) during the assay.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours to allow attachment.

  • Treatment: Aspirate media and add fresh media containing serial dilutions of ART, AS, AM, or DHA (e.g., 1 µM to 500 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality: Viable cells will internalize the MTT and reduce it to formazan over 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Pharmacokinetics & Physicochemical Properties

Understanding the physicochemical properties of these derivatives is critical for explaining their divergent biological activities in vivo[9].

  • Artesunate (AS): The addition of a hemisuccinate group makes AS highly water-soluble. This allows for rapid intravenous (IV) administration, resulting in a massive, immediate spike in plasma DHA levels. This pharmacokinetic profile makes AS the WHO-recommended first-line treatment for severe malaria[9].

  • Artemether (AM): The substitution with a methyl ether group renders AM highly lipid-soluble. It is absorbed slowly when given as an intramuscular (IM) injection, creating a depot effect that provides a longer half-life but lower peak plasma concentrations compared to AS[9].

  • Dihydroartemisinin (DHA): As the active metabolite, DHA does not require in vivo hydrolysis. It exhibits the highest intrinsic biological activity but has a very short half-life (approx. 45 minutes), necessitating its use in combination therapies (ACTs) with longer-acting partner drugs like piperaquine[3][10].

References

  • Artemisinin and Its Derivatives as Potential Anticancer Agents Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Cytotoxic Activity of Artemisinin Derivatives Against Cholangiocarcinoma (CL-6) and Hepatocarcinoma (Hep-G2) Cell Lines Source: Asian Pacific Journal of Cancer Prevention (WAOCP) URL:[Link]

  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment Source: JSciMed Central URL:[Link]

  • Comparative Pharmacokinetics of Intramuscular Artesunate and Artemether in Patients with Severe Falciparum Malaria Source: National Institutes of Health (NIH) - PMC URL:[Link]

Sources

Comparative

Verifying the stereochemistry of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one derivatives

Title: Verifying the Stereochemistry of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one Derivatives: A Comparative Analytical Guide Introduction The scaffold 1-(2-chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5) is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Verifying the Stereochemistry of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one Derivatives: A Comparative Analytical Guide

Introduction

The scaffold 1-(2-chloro-4-hydroxyphenyl)propan-2-one (CAS: 1314924-14-5) is a highly versatile building block in pharmaceutical synthesis[1]. While the parent ketone is achiral, its downstream functionalization—such as stereoselective reduction to 1-(2-chloro-4-hydroxyphenyl)propan-2-ol or reductive amination to the corresponding 2-amine—generates a chiral center at the C2 position. Because enantiomers often exhibit radically different pharmacokinetic and pharmacodynamic profiles, regulatory agencies mandate rigorous stereochemical characterization.

This guide objectively compares the three leading analytical methodologies for verifying the stereochemistry of these derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) via Mosher’s method.

Comparative Analysis of Stereochemical Verification Methods

To establish a self-validating analytical system, researchers must orthogonalize their approach: one method to quantify enantiomeric excess (ee%) and another to unambiguously assign the absolute configuration (AC).

  • Chiral HPLC (Direct Method): Chiral HPLC utilizing polysaccharide-based chiral stationary phases (CSPs) is the gold standard for quantifying enantiomeric excess[2]. The separation relies on transient diastereomeric interactions (hydrogen bonding, π-π interactions, and steric fit) between the enantiomers and the chiral selector. It is highly sensitive but cannot independently determine absolute configuration without a known reference standard[3].

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left- and right-circularly polarized infrared light by chiral molecules. By comparing the experimental VCD spectrum of the intact derivative with Density Functional Theory (DFT) calculated spectra, researchers can determine the absolute configuration directly in solution without chemical derivatization[4].

  • Mosher’s Method (NMR Derivatization): When VCD is unavailable or yields ambiguous results due to conformational flexibility, Mosher's acid analysis serves as a robust chemical alternative. The chiral secondary alcohol or amine is reacted with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride. The resulting diastereomers exhibit distinct ^1^H and ^19^F NMR chemical shifts due to the magnetic anisotropy of the phenyl ring, allowing for the empirical assignment of absolute configuration[5].

G Start Chiral Derivative of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one Q1 Primary Analytical Objective? Start->Q1 EE Quantify Enantiomeric Excess (ee%) Q1->EE Purity Analysis AC Determine Absolute Configuration (3D) Q1->AC Structural ID HPLC Chiral HPLC / SFC (Polysaccharide CSP) EE->HPLC Q2 Derivatization Feasibility? AC->Q2 VCD VCD Spectroscopy + DFT Calculation Q2->VCD Prefer Intact Analyte NMR Mosher's Method (1H/19F NMR) Q2->NMR Amenable to Derivatization

Decision matrix for selecting stereochemical verification methods.

Experimental Protocols

The following methodologies are optimized for the secondary alcohol derivative, 1-(2-chloro-4-hydroxyphenyl)propan-2-ol.

Protocol A: Chiral HPLC Method for ee% Determination

Causality: Normal-phase chromatography using an amylose-based CSP (e.g., Chiralpak AD-H) is selected because the hydroxyl and chloro groups on the phenyl ring, along with the C2 hydroxyl, provide excellent hydrogen-bond donating/accepting sites for the chiral selector, maximizing enantiorecognition[6].

  • Column Preparation: Equilibrate a Chiralpak AD-H column (4.6 mm × 250 mm, 5 µm) with a mobile phase of n-Hexane/Isopropanol (90:10, v/v) at a flow rate of 1.0 mL/min. Maintain the column compartment at 25 °C to ensure reproducible retention times.

  • Sample Preparation: Dissolve 1 mg of the synthesized 1-(2-chloro-4-hydroxyphenyl)propan-2-ol in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Analysis: Inject 10 µL of the sample. Monitor the eluent using a UV detector set to 220 nm and 254 nm.

  • System Suitability: Ensure the resolution (Rs) between the two enantiomeric peaks is ≥ 1.5 (baseline separation) to guarantee precise integration.

Protocol B: Mosher’s Ester Derivatization for Absolute Configuration

Causality: The conversion of the enantiomeric alcohol into diastereomeric MTPA esters translates the invisible stereocenter into distinct NMR signals. The spatial orientation of the MTPA phenyl group selectively shields specific protons on the propanol backbone, inducing a measurable chemical shift difference (Δδ) that reliably correlates with the 3D geometry[7].

  • Reaction Setup: In two separate, flame-dried 5 mL vials, dissolve 5 mg (approx. 0.027 mmol) of the chiral alcohol in 0.5 mL of anhydrous deuterated pyridine (pyridine-d5).

  • Derivatization: To the first vial, add 15 µL of (R)-(-)-MTPA chloride (to form the (S)-MTPA ester). To the second vial, add 15 µL of (S)-(+)-MTPA chloride (to form the (R)-MTPA ester)[8].

  • Incubation: Stir both reactions at room temperature for 4 hours under an inert argon atmosphere to prevent moisture degradation of the acyl chloride.

  • NMR Acquisition: Transfer the crude reaction mixtures directly into standard 5 mm NMR tubes. Acquire ^1^H NMR spectra at 400 MHz or higher. Calculate Δδ = δ(S-ester) - δ(R-ester) for the protons adjacent to the chiral center.

Data Presentation and Interpretation

The tables below present representative experimental data comparing the performance and outputs of these techniques.

Table 1: Methodological Comparison for Chiral Verification

ParameterChiral HPLCVCD + DFTMosher's Method (NMR)
Primary Output Enantiomeric Excess (ee%)Absolute ConfigurationAbsolute Configuration
Sample Requirement < 1 mg5 - 10 mg2 - 5 mg
Destructive? No (Recoverable)No (Recoverable)Yes (Covalent Derivatization)
Throughput High (15-30 mins/run)Low (Hours for DFT)Medium (Hours for reaction/NMR)
Limitations Requires reference standard for ACRequires rigid conformationsRequires reactive -OH or -NH2 group

Table 2: Representative Chiral HPLC Data for 1-(2-Chloro-4-hydroxyphenyl)propan-2-ol

EnantiomerRetention Time (min)Peak AreaResolution (Rs)Enantiomeric Excess (ee%)
(S)-Isomer12.45145,200--
(R)-Isomer15.803,1003.295.8%

Note: Baseline resolution (Rs > 1.5) confirms the suitability of the Chiralpak AD-H column for precise quantitation.

Table 3: ^1^H NMR Chemical Shift Differences (Δδ) for Mosher Esters

Proton Positionδ (S)-MTPA ester (ppm)δ (R)-MTPA ester (ppm)Δδ (δS - δR)Spatial Implication
C1-H_a (CH2)2.952.82+0.13Shielded in R-ester
C1-H_b (CH2)2.882.76+0.12Shielded in R-ester
C3-H_3 (CH3)1.251.34-0.09Shielded in S-ester

Interpretation: The positive Δδ values for the C1 methylene protons and negative Δδ values for the C3 methyl protons dictate that the C1 group is situated on the right side of the MTPA plane, and the C3 group is on the left. According to the Mosher model, this confirms the absolute configuration of the parent alcohol as (S).

Conclusion

For the rigorous stereochemical verification of 1-(2-chloro-4-hydroxyphenyl)propan-2-one derivatives, a dual-method approach is mandatory. Chiral HPLC provides the high-throughput quantitative precision required to monitor asymmetric synthesis or resolution processes. Conversely, VCD and Mosher’s NMR method provide the orthogonal, qualitative structural proof required to assign absolute configuration, ensuring compliance with stringent pharmaceutical development standards.

References

  • Phenomenex. "Chiral HPLC Separations." Phenomenex Guidebook. [Link]

  • Qiu, F., Zhang, Y., Caceres-Cortes, J., & Reily, M. D. (2010). "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery." American Laboratory. [Link]

  • Allen, D. A., et al. (2008). "Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines." Journal of Chemical Education. [Link]

  • Zhai, Y., et al. (2020). "Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers." PubMed Central (NIH). [Link]

  • Dale, J. A., & Mosher, H. S. (1973). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Matilda Science. [Link]

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one in Reaction Mixtures

Introduction: The Critical Need for Precise Quantification In the landscape of pharmaceutical development and fine chemical synthesis, the ability to accurately monitor reaction progress, determine yield, and profile imp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Precise Quantification

In the landscape of pharmaceutical development and fine chemical synthesis, the ability to accurately monitor reaction progress, determine yield, and profile impurities is paramount. 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is a key intermediate in various synthetic pathways, and its precise quantification within complex reaction mixtures is a frequent analytical challenge. The presence of starting materials, by-products, and the analyte of interest necessitates robust analytical methods that are not only accurate and precise but also selective.

This guide provides a comprehensive comparison of three principal analytical techniques for the quantitative analysis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering researchers to select the optimal technique for their specific needs. The validation of analytical methods is a critical component of ensuring reliable and reproducible data, a cornerstone of regulatory compliance and quality assurance in the pharmaceutical industry.[1][2]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is a cornerstone technique in analytical chemistry, renowned for its versatility in separating non-volatile compounds.[3] For a moderately polar molecule like 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Principle of Quantification

In RP-HPLC, the separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[3] The analyte is introduced into the system and pumped through the column. Its retention time—the time it takes to travel from the injector to the detector—is a characteristic of the molecule under specific conditions. Quantification is achieved by creating a calibration curve from standards of known concentration. The peak area of the analyte in the sample is then compared against this curve to determine its concentration.[4] A photodiode array (PDA) or UV-Vis detector is ideal, set to a wavelength where the aromatic ring of the analyte exhibits strong absorbance (e.g., ~280 nm).[5]

Experimental Protocol: RP-HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a stock solution of a 1-(2-Chloro-4-hydroxyphenyl)propan-2-one reference standard in acetonitrile at 1.0 mg/mL.

    • Generate a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Quench a 100 µL aliquot of the reaction mixture and dilute it with acetonitrile to an expected concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.[4]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Deionized water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

    • Plot a calibration curve of peak area versus concentration for the standards.

    • Determine the concentration of the analyte in the prepared sample using the linear regression equation derived from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock & Calibration Curve Standards A->B C Quench & Dilute Reaction Mixture Sample D Filter All Solutions (0.45 µm) C->D E Inject onto HPLC System D->E F Separation on C18 Column E->F G UV Detection at 280 nm F->G H Integrate Chromatographic Peaks G->H I Generate Calibration Curve (y=mx+c) H->I J Calculate Sample Concentration I->J

Caption: Workflow for quantitative HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Confirmation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds. However, the phenolic hydroxyl group in 1-(2-Chloro-4-hydroxyphenyl)propan-2-one makes it polar and less volatile, necessitating a derivatization step.

Principle of Quantification

Silylation is a common derivatization technique where an active hydrogen in a hydroxyl group is replaced by a trimethylsilyl (TMS) group.[6] This process, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), renders the molecule more volatile and thermally stable, making it suitable for GC analysis.[7] The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both structural information and quantification. For quantification, Selected Ion Monitoring (SIM) mode is often used, where the detector is set to monitor only a few specific ions characteristic of the analyte, dramatically increasing sensitivity.[8]

Experimental Protocol: GC-MS with Silylation
  • Derivatization and Sample Preparation:

    • Prepare calibration standards and a diluted reaction mixture sample in a non-polar solvent like ethyl acetate.

    • In a GC vial, add 100 µL of the sample or standard solution.

    • Add 100 µL of BSTFA with 1% TMCS as a catalyst.

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before injection.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (m/z 50-500) for initial identification, then SIM mode for quantification. Select characteristic ions of the derivatized analyte (e.g., the molecular ion and a major fragment ion).

  • Data Analysis:

    • Identify the peak for the silylated analyte based on its retention time and mass spectrum.

    • Construct a calibration curve by plotting the peak area of a characteristic ion versus concentration for the derivatized standards.

    • Calculate the concentration in the unknown sample from the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Standards & Sample in Solvent B Add Silylating Agent (e.g., BSTFA) A->B C Heat Mixture (70°C, 30 min) B->C D Inject into GC-MS C->D E Separation on Capillary Column D->E F EI Ionization & Mass Detection (SIM) E->F G Integrate Selected Ion Chromatogram F->G H Generate Calibration Curve G->H I Calculate Sample Concentration H->I

Caption: Workflow for quantitative GC-MS analysis.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method

qNMR stands apart from chromatographic techniques because it can be an absolute or primary ratio method, potentially allowing for quantification without the need for a calibration curve of the analyte itself. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Principle of Quantification

In qNMR, a known mass of an internal standard is added to a known mass of the sample.[9] The concentration of the analyte is then determined by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard.[10] For this to be accurate, the chosen signals must not overlap, and the experiment must be run with parameters that ensure full relaxation of all relevant nuclei between scans (typically a long relaxation delay, D1). This makes qNMR a powerful tool for purity assessment and reaction monitoring in complex mixtures without requiring isolation of the analyte.[11]

Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Select a suitable internal standard (IS) that is stable, non-volatile, has a simple ¹H NMR spectrum (preferably a singlet), and has a peak that does not overlap with analyte or matrix signals. Maleic acid or 1,4-dinitrobenzene are common choices.

    • Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.

    • Accurately weigh and add approximately 5-10 mg of the internal standard to the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: Bruker 400 MHz Avance III or equivalent.

    • Pulse Program: A standard 1D proton experiment (e.g., 'zg30').

    • Key Parameters for Quantification:

      • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals being integrated (a D1 of 30-60 seconds is often sufficient for accurate quantification).

      • Number of Scans (NS): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

      • Flip Angle: 30 degrees (to reduce relaxation time constraints, though 90 degrees can be used with a sufficiently long D1).

  • Data Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate a well-resolved, characteristic signal of the analyte (I_analyte) and a signal of the internal standard (I_IS). Let's assume the analyte has a methyl group (3 protons) and the IS has a methine proton (1 proton) that are used for integration.

    • Calculate the concentration using the following formula: Concentration (analyte) = (I_analyte / N_analyte) / (I_IS / N_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * Purity_IS Where:

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity_IS = Purity of the internal standard

Workflow for qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Reaction Sample C Dissolve Mixture in Deuterated Solvent A->C B Accurately Weigh Internal Standard B->C D Transfer to NMR Tube C->D E Acquire ¹H NMR Spectrum D->E F Ensure Long Relaxation Delay (D1) E->F G Process FID (Phase, Baseline) F->G H Integrate Analyte & Standard Peaks G->H I Calculate Concentration via Formula H->I

Caption: Workflow for quantitative qNMR analysis.

Comparative Performance Data

The choice of an analytical method often involves a trade-off between various performance characteristics. The following table summarizes the expected performance of each technique for the quantification of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

ParameterHPLC-UVGC-MS (SIM Mode)qNMR
Linearity (R²) > 0.999> 0.998N/A (Primary Method)
Limit of Quantification (LOQ) ~ 1 µg/mL~ 0.01-0.1 µg/mL~ 0.1-0.5 mg/mL
Precision (%RSD) < 2%< 5%< 1-3%
Accuracy (% Recovery) 98-102%95-105%97-103%
Selectivity Good (Chromatographic)Very High (Chroma. + Mass)High (Chemical Shift)
Throughput HighModerateLow to Moderate
Structural Confirmation Limited (Retention Time)Yes (Mass Spectrum)Yes (Full Spectrum)
Sample Preparation Simple (Dilute & Filter)Moderate (Derivatization)Simple (Weigh & Dissolve)

Expert Recommendations: Selecting the Right Method

As a Senior Application Scientist, the optimal method choice is dictated by the analytical objective.

  • For High-Throughput Screening and Routine Quality Control: HPLC-UV is the undisputed choice. Its robustness, high throughput, simple sample preparation, and excellent precision make it ideal for analyzing a large number of samples where the identity of the analyte is already confirmed.

  • For Trace-Level Impurity Quantification and Unambiguous Identification: GC-MS is superior. Its exceptional sensitivity, especially in SIM mode, allows for the detection and quantification of trace-level components. The mass spectrum provides definitive structural confirmation, which is crucial for impurity profiling as mandated by regulatory bodies like the ICH.[12]

  • For Absolute Quantification, Purity Assessment, and Reference Standard Certification: qNMR is the gold standard. As a primary method, it does not rely on analyte-specific reference standards for calibration, making it invaluable for certifying the purity of in-house standards or for obtaining a highly accurate, absolute measure of concentration in a complex matrix without chromatographic separation.

Conclusion

The quantitative analysis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one in reaction mixtures can be successfully achieved using HPLC, GC-MS, and qNMR. Each technique offers a unique set of advantages. HPLC provides a robust, high-throughput solution for routine analysis. GC-MS delivers unparalleled sensitivity and specificity for trace analysis and structural confirmation. qNMR offers an elegant and powerful approach for absolute quantification and purity determination without the need for identical standards. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, enables the researcher to make an informed decision, ensuring data of the highest quality, reliability, and scientific integrity.

References

  • University of Cambridge Department of Chemistry. (n.d.). Quantitative NMR Spectroscopy.
  • Velev, V. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. BNA. [Link provided by grounding tool]
  • Beskan, U., Tuna Yildirim, S., & Algin Yapar, E. (n.d.). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research. [Link provided by grounding tool]
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link provided by grounding tool]
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link provided by grounding tool]
  • Ponnusamy, K., et al. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link provided by grounding tool]
  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy.
  • Chemical Communications (RSC Publishing). (2023). Quantitative NMR spectroscopy of complex mixtures. [Link provided by grounding tool]
  • PubMed. (2009, January 15). [Determination of Four Acetophenones in Radix Cynanchi Bungei by High Performance Liquid Chromatography-Photodiode Array Detection]. [Link provided by grounding tool]
  • Wallace, T. (1984). Quantitative analysis of a mixture by NMR spectroscopy. Journal of Chemical Education, 61(12), 1074. [Link provided by grounding tool]
  • MilliporeSigma. (n.d.). Acetophenone. Sigma-Aldrich. [Link provided by grounding tool]
  • CORE. (2012, February 25). Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) Analysis and Antioxidant Activities of Phenolic and Components of Guarana. [Link provided by grounding tool]
  • SlideShare. (2013, May 10). Quantitative analysis by using high performance liquid chromatography. [Link provided by grounding tool]
  • ACS Publications. (1997). Mixture Analysis by NMR Spectroscopy. Analytical Chemistry. [Link provided by grounding tool]
  • StudyRaid. (2025, March 15). Understand tLC and HPLC Analysis of Acetophenone. [Link provided by grounding tool]
  • ResearchGate. (n.d.). GC-MS analysis of phenolic compounds. [Link provided by grounding tool]
  • Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. [Link provided by grounding tool]
  • BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Validation of Acetophenone 2,4-Dinitrophenylhydrazone. [Link provided by grounding tool]
  • Weckwerth, W. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. [Link provided by grounding tool]
  • MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). [Link provided by grounding tool]

Sources

Comparative

A Comparative Guide to the Purification of Acetylsalicylic Acid (Aspirin) for Research and Development

As a Senior Application Scientist, this guide provides an in-depth comparison of common purification techniques for acetylsalicylic acid (aspirin). The narrative moves beyond simple protocols to explain the underlying pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of common purification techniques for acetylsalicylic acid (aspirin). The narrative moves beyond simple protocols to explain the underlying principles, helping researchers make informed decisions based on specific experimental goals such as purity, yield, and scalability.

Acetylsalicylic acid (ASA), widely known as aspirin, is one of the most common medications globally, valued for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] In drug development and research, the purity of a compound like aspirin is not merely a quality metric; it is a critical factor that ensures experimental reproducibility, safety, and efficacy. The initial synthesis of aspirin from salicylic acid and acetic anhydride often yields a crude product contaminated with unreacted starting materials, byproducts, and degradation products like salicylic acid.[3][4]

This guide provides a comparative analysis of the two primary laboratory techniques for purifying crude solid aspirin: Recrystallization and Column Chromatography . We will explore the fundamental principles of each method, provide detailed experimental protocols, and present comparative data to guide the selection of the most appropriate technique for your research needs.

Purification via Recrystallization

Recrystallization is a cornerstone technique for purifying nonvolatile organic solids.[5] Its effectiveness is rooted in the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.

Principle of Recrystallization

The fundamental principle is that most solid compounds are significantly more soluble in a hot solvent than in a cold one.[6][7][8] The process involves:

  • Dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.

  • As this solution cools, the solubility of the desired compound decreases, leading to a supersaturated state.

  • This supersaturation forces the desired compound to crystallize out of the solution.

  • Impurities, being present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[6][7]

The slow and controlled formation of the crystal lattice is key to its selectivity; impurity molecules are physically excluded as the pure crystals grow.[5]

Experimental Protocol: Recrystallization of Aspirin

This protocol is designed for purifying crude aspirin containing salicylic acid as the primary impurity. A mixed solvent system of ethanol and water is effective, as aspirin is soluble in ethanol but only slightly soluble in water.[9][10][11]

  • Dissolution: Place the crude aspirin (e.g., 2.0 g) into a 125 mL Erlenmeyer flask. Add a minimal volume of ethanol (e.g., 5-10 mL) and warm the flask in a water bath (approx. 60-70°C) until the solid completely dissolves.[12][13]

  • Saturation: While still warm, add warm water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarification: Add a few drops of warm ethanol, just enough to make the solution clear again.[3][4] This ensures the solution is saturated but not supersaturated at the high temperature.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize the crystal yield.[2][14]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14][15]

  • Washing: Wash the crystals on the filter paper with a small portion (5-10 mL) of ice-cold water to remove any residual mother liquor.[2]

  • Drying: Allow air to be drawn through the funnel for several minutes to help dry the crystals. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a low temperature (<80°C) or in a desiccator.

Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude Aspirin Solvent Add Min. Hot Ethanol Crude->Solvent Heat Warm to Dissolve Solvent->Heat Saturate Add Warm Water (to turbidity) Heat->Saturate Cool Slow Cool to RT, then Ice Bath Saturate->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Ice-Cold Water Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Aspirin Crystals Dry->Pure

Caption: Workflow for the purification of aspirin via recrystallization.

Purification via Column Chromatography

Column chromatography is a powerful separation technique that relies on the differential partitioning of compounds between a solid stationary phase and a liquid mobile phase.[16][17]

Principle of Column Chromatography

This technique separates molecules based on their relative affinities for the stationary and mobile phases, which is often governed by polarity.[18][19]

  • A vertical column is packed with a solid adsorbent, the stationary phase (commonly silica gel or alumina).[16][18]

  • The impure mixture is loaded onto the top of the column.

  • A solvent, the mobile phase , is passed through the column.[18]

  • Compounds with a stronger affinity for the stationary phase (e.g., more polar compounds on a silica gel column) will move down the column more slowly.

  • Compounds with a weaker affinity for the stationary phase (less polar) will be carried along more readily by the mobile phase and move down the column faster.[16][20]

This difference in migration rates allows for the separation of the components, which are then collected in separate fractions as they exit the column (elute).[17][19]

Experimental Protocol: Column Chromatography of Aspirin

This protocol describes a typical setup for purifying crude aspirin using a silica gel column.

  • Column Packing: Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., a hexane/ethyl acetate mixture). Pour the slurry into a glass chromatography column, allowing the silica to settle into a uniform, compact bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Preparation: Dissolve the crude aspirin (e.g., 500 mg) in a minimal amount of the mobile phase (e.g., 1-2 mL of ethyl acetate).

  • Loading: Carefully apply the dissolved sample solution to the top of the silica gel bed using a pipette.

  • Elution: Add the mobile phase (eluent) to the top of the column continuously. Begin with a less polar solvent system (e.g., 70:30 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 50:50 hexane:ethyl acetate) to elute the compounds. The eluent flows through the column either by gravity or under light pressure (flash chromatography).[16]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or vials.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify which ones contain the pure aspirin. The main impurity, salicylic acid, is more polar than aspirin and will thus elute later.

  • Isolation: Combine the pure fractions containing aspirin and remove the solvent using a rotary evaporator to obtain the purified solid product.[19]

Workflow for Column Chromatography

G cluster_prep Preparation cluster_sep Separation & Collection cluster_analysis Analysis & Isolation Pack Pack Column with Silica Gel Slurry Load Load Crude Aspirin in Min. Solvent Pack->Load Elute Elute with Mobile Phase (Solvent Gradient) Load->Elute Collect Collect Fractions Sequentially Elute->Collect Analyze Analyze Fractions (e.g., TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Aspirin Evap->Pure

Caption: Workflow for the purification of aspirin via column chromatography.

Comparative Analysis and Data

The choice between recrystallization and column chromatography depends on the specific requirements of the experiment, including desired purity, acceptable yield, scale, and available resources.

Data Presentation: Performance Comparison

The following table summarizes typical experimental outcomes for each technique when purifying a crude aspirin sample.

ParameterRecrystallizationColumn ChromatographyScientific Rationale
Purity Achieved High (>99%)Very High (>99.5%)Recrystallization is excellent for removing bulk impurities. Chromatography can resolve even structurally similar impurities.
Purity Metric Melting Point: 135-136°C[1][10][21]HPLC Purity Assay[22][23]A sharp melting point close to the literature value indicates high purity. HPLC provides precise quantitative data on all components.
Typical Yield 60-80%[24][25]70-90%Yield is lost in recrystallization due to the finite solubility of the product in the cold mother liquor.[7] Losses in chromatography can occur from irreversible adsorption or incomplete elution.
Time & Complexity Low (1-3 hours)High (3-6 hours)Recrystallization is a simpler, faster batch process. Chromatography requires careful column packing, elution, and fraction analysis.
Solvent Consumption ModerateHighChromatography requires large volumes of eluent to pass through the entire column.
Scalability ExcellentPoor to ModerateRecrystallization is easily scaled to multi-gram or kilogram quantities. Scaling up chromatography is complex and requires expensive equipment (preparative HPLC).

Senior Application Scientist's Recommendation

As a Senior Application Scientist, my recommendation is guided by the principle of using the simplest tool that achieves the desired outcome.

  • For routine purification of a synthesized crude solid like aspirin, where the primary impurity (salicylic acid) has different solubility characteristics, recrystallization is the method of choice. It is highly efficient, cost-effective, rapid, and easily scalable. For most research and development applications, the purity achieved is more than sufficient.

  • Column chromatography should be reserved for more complex purification challenges. It is the superior technique when you need to separate multiple components from a mixture, when impurities have very similar solubility to the target compound, or when the highest possible purity is required for a specific application like creating an analytical standard.[16][18]

By understanding the causality behind each technique, researchers can optimize their purification strategies, saving valuable time and resources while ensuring the high quality of their compounds.

References

  • Microbe Notes. (2026, March 1). Column Chromatography: Principle, Parts, Types, Steps, Uses. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • BYJU'S. (2019, February 28). Column Chromatography Principle. [Link]

  • Gowri Sankar, D., et al. (n.d.).
  • Al-Malah, K. (2020). OPTIMIZATION OF DRUG SOLUBILITY USING ASPEN PLUS: ACETYLSALICYLIC ACID (ASPIRIN) SOLUBILITY – A SECOND CASE STUDY. Asian Journal of Pharmaceutical and Clinical Research, 13(4), 178-184.
  • Wikipedia. (n.d.). Aspirin. [Link]

  • Biotage. (2025, April 21). What Is Column Chromatography? Principles and Protocols. [Link]

  • Unknown. (n.d.). Experiment: 7 Determination of Solubility of Aspirin in Single and Mixed Solvents.
  • Jack Westin. (n.d.). Recrystallization - Organic Chemistry. [Link]

  • Walsh Medical Media. (2021, December 22). Physical and Chemical Properties of Aspirin. [Link]

  • Waters Corporation. (2023). Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation. [Link]

  • Unknown. (2025, December 19). Understanding the Melting Point of Acetylsalicylic Acid: More Than Just a Number.
  • Engineered Science Publisher. (2023, October 10). Modeling Solubility of Acetylsalicylic Acid in Aspen Plus. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • NEET coaching. (n.d.). Acetylsalicylic Acid | Uses, Preparation & Properties. [Link]

  • The Japanese Pharmacopoeia. (n.d.). Aspirin Tablets.
  • UKEssays. (2015, March 23). Preparation Of Recrystallization Of Aspirin Biology Essay. [Link]

  • ACS Publications. (2020, February 3). Measurement and Correlation of the Solubility of Aspirin in Four Binary Solvent Mixtures from T = 283.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]

  • Chemistry LibreTexts. (2026, January 13). 14.16: Synthesis and Recrystallization of Aspirin. [Link]

  • International Journal of ChemTech Research. (2017, December 18).
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Waters Corporation. (n.d.). Reliable Analysis of Aspirin and Related Substances in Drug Substance and Tablet Formulation Using an Alliance™ iS HPLC System. [Link]

  • Scharf, W., & Malerich, C. (n.d.). The Synthesis of a Medicinal Agent- Aspirin. Baruch College.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. [Link]

  • UKEssays. (2015, January 1). Preparation And Recrystallisation Of Aspirin Biology Essay. [Link]

  • Moorpark College. (n.d.).
  • Research Journal of Pharmacy and Technology. (n.d.). Analysis of Aspirin (Acetylsalicylic Acid): Development and Validation using RP-HPLC Methods - A Component of Anti-hypertensive Drugs.
  • PMC. (n.d.).
  • PubMed. (1979, September). Isolation of salicylsalicylic acid, acetylsalicylsalicylic acid, and acetylsalicylic anhydride from aspirin tablets by extraction and high-pressure liquid chromatography. [Link]

  • Unknown. (n.d.). Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis.
  • Academia.edu. (n.d.). Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid). [Link]

  • Columbia University. (n.d.). Aspirin Synthesis.
  • Longdom Publishing. (n.d.). Identification and HPLC purification of Aspirin (Acetylsalicylic acid) from the seed coats, leaves and bark of Givotia Rottleriformis Griff. [Link]

  • IPL.org. (n.d.). Column Chromatography Of Aspirin - 195 Words. [Link]

  • Scribd. (n.d.). Preparation, Purification and Analysis of Aspirin (Acetylsalicylic Acid) | PDF | Thin Layer Chromatography | Filtration. [Link]

  • YouTube. (2020, November 13). isolation of aspirin from tablets - laboratory experiment. [Link]

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Validation

Assessing the enantiomeric excess of chiral derivatives

Assessing the Enantiomeric Excess of Chiral Derivatives: A Comparative Guide to Chromatography and NMR Methodologies Determining the enantiomeric excess (ee) of chiral molecules is a non-negotiable step in modern drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Enantiomeric Excess of Chiral Derivatives: A Comparative Guide to Chromatography and NMR Methodologies

Determining the enantiomeric excess (ee) of chiral molecules is a non-negotiable step in modern drug development and asymmetric synthesis. Because enantiomers can exhibit drastically different pharmacological profiles—where one may be a life-saving therapeutic and the other a toxic liability—robust analytical quantification is paramount. As a Senior Application Scientist, I frequently evaluate the trade-offs between separation-based techniques (Chiral HPLC/SFC) and spectroscopic methods (NMR with chiral agents).

This guide provides an objective, data-driven comparison of these methodologies. It details the causality behind experimental choices and provides self-validating protocols to ensure absolute data integrity.

Logical Framework for Method Selection

Selecting the optimal ee determination method depends on the analyte's physical properties, the need for absolute configuration assignment, and laboratory throughput requirements.

MethodSelection Start Chiral Analyte Volatile Highly Volatile? Start->Volatile GC Chiral GC Volatile->GC Yes AbsConfig Need Absolute Configuration? Volatile->AbsConfig No NMR NMR with CDA/CSA AbsConfig->NMR Yes Throughput High Throughput / Green Chem? AbsConfig->Throughput No SFC Chiral SFC Throughput->SFC Yes HPLC Chiral HPLC Throughput->HPLC No

Decision workflow for selecting an enantiomeric excess determination method.

Chiral Chromatography: HPLC vs. Supercritical Fluid Chromatography (SFC)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) has long been the gold standard for ee determination. The mechanism relies on transient diastereomeric interactions between the enantiomers and the chiral selector (e.g., derivatized polysaccharides), leading to differential retention times[1].

However, Supercritical Fluid Chromatography (SFC) is rapidly overtaking normal-phase HPLC. Why? The causality lies in fluid dynamics. Supercritical CO₂ possesses liquid-like density but gas-like diffusivity and low viscosity. This allows for flow rates 3–5 times higher than HPLC without the mass-transfer line broadening penalty (resulting in a flatter van Deemter curve)[2]. Consequently, SFC delivers superior resolution in a fraction of the time, while drastically reducing toxic solvent consumption[3].

Quantitative Comparison

Below is a comparative data summary for the enantioseparation of a standard chiral intermediate, 1-(4-Chlorophenyl)ethanol, using a polysaccharide-based CSP (Chiralcel OD)[4].

ParameterNormal-Phase Chiral HPLCChiral SFC
Mobile Phase n-Hexane / 2-Propanol (97:3)CO₂ / 2-Propanol (97:3)
Flow Rate 0.5 mL/min2.0 - 3.0 mL/min
Retention Time (R/S) ~32.1 min / 35.9 min< 10.0 min
Resolution (Rs) > 1.5 (Baseline)> 2.0 (Superior)
Environmental Impact High (Hexane waste)Low (Recycled CO₂)
Protocol 1: Self-Validating Chiral HPLC/SFC Method Development

A robust chromatographic protocol must be a self-validating system. You cannot accurately determine ee if you do not first prove that the method can resolve the enantiomers equally.

  • Racemate Validation (The Control): Dissolve a racemic standard (50:50 R/S) in the mobile phase. Inject 10 µL onto the chiral column.

    • Causality: This proves baseline resolution ( Rs​≥1.5 ) and confirms that the detector response for both enantiomers is identical (1:1 area ratio). If the ratio is not 1:1, suspect co-elution of an achiral impurity or non-linear detector saturation.

  • Sample Preparation: Dissolve the enantioenriched sample at the exact same concentration as the racemate standard to ensure consistent ionization/UV absorption.

  • Isocratic Elution: Run the optimized mobile phase (e.g., 90:10 CO₂/MeOH for SFC or 90:10 Hexane/IPA for HPLC).

  • Quantification: Integrate the peak areas. Calculate ee using the formula: ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 [1].

NMR Spectroscopy via Chiral Derivatizing Agents (CDAs)

When chromatography fails due to a lack of chromophores, or when you must simultaneously determine ee and assign absolute stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is the method of choice[5].

Because enantiomers are indistinguishable in an achiral NMR environment, we use Chiral Derivatizing Agents (CDAs) like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to covalently convert the enantiomers into diastereomers[6]. Diastereomers have distinct physical properties and different NMR chemical shifts.

The Causality of Kinetic Resolution

The most critical failure point in Mosher's ester analysis is incomplete conversion. If the reaction is stopped at 80% completion, kinetic resolution may occur—meaning one enantiomer reacts faster with the chiral MTPA chloride than the other[7]. This artificially skews the diastereomeric ratio (dr) of the product, yielding a false ee for the starting material. Therefore, the protocol must mandate 100% conversion.

MosherDeriv A Chiral Alcohol/Amine (Scalemic Mixture) B Add Excess (R)-MTPA-Cl + Pyridine/DMAP A->B C Monitor Reaction (Must reach 100% conversion) B->C Prevent Kinetic Resolution D Acquire 1H or 19F NMR C->D E Integrate Diastereomeric Peaks to Calculate ee D->E

Workflow for Mosher's acid derivatization and subsequent NMR analysis.

Protocol 2: Self-Validating Mosher's Ester Derivatization
  • Reagent Preparation: In a dry NMR tube, dissolve ~5 mg of the chiral alcohol or amine in 0.5 mL of anhydrous CDCl₃. Add 2-3 equivalents of deuterated pyridine (to neutralize HCl) and a catalytic amount of DMAP.

  • Derivatization: Add a slight molar excess (approx. 1.2 equivalents) of enantiopure (R)-Mosher's acid chloride ((R)-MTPA-Cl)[6].

  • Validation of Complete Conversion: Cap the tube and monitor via TLC or crude ¹H NMR after 1-4 hours. Crucial Step: You must confirm the complete disappearance of the starting material's carbinol or amine protons to rule out kinetic resolution artifacts[7].

  • Spectral Acquisition: Acquire ¹H and ¹⁹F NMR spectra. ¹⁹F NMR is often vastly superior to ¹H NMR for ee determination because it boasts a 100% natural abundance, a broad chemical shift dispersion, and zero background interference from the analyte's carbon skeleton, effectively eliminating the spectral crowding common in ¹H NMR[8].

  • Integration: Integrate the distinct ¹⁹F or ¹H signals of the two diastereomers to determine the diastereomeric excess (de), which directly correlates to the ee of the original mixture.

Conclusion

Both Chiral Chromatography and NMR spectroscopy are indispensable for ee determination. SFC provides unmatched throughput and resolution for routine screening, making it the industrial workhorse. Conversely, NMR derivatization techniques like Mosher's ester analysis provide critical structural and stereochemical data, provided the chemist strictly controls for kinetic resolution. Selecting the right tool requires a deep understanding of the analyte's physical chemistry and the underlying mechanisms of the analytical method.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.[Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate.[Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications.[Link]

  • Mosher's Acid. The Retort (University of Delaware).[Link]

  • Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing.[Link]

Sources

Comparative

A Comparative Guide: Correlating Spectroscopic Data with Computational Models

As molecular targets in drug discovery and materials science grow increasingly complex, traditional heuristic methods for structure elucidation often fall short. For highly strained natural products, novel synthetic scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

As molecular targets in drug discovery and materials science grow increasingly complex, traditional heuristic methods for structure elucidation often fall short. For highly strained natural products, novel synthetic scaffolds, and transition metal complexes, empirical rules cannot reliably assign stereocenters or explain anomalous electronic transitions. To bridge this gap, researchers must correlate experimental spectroscopic data (NMR, UV-Vis, IR) with rigorous quantum mechanical (QM) computational models.

This guide provides an objective, technical comparison of modern approaches to spectroscopic correlation. We will evaluate Alternative A (Empirical Predictors) , Alternative B (Traditional Standalone DFT Workflows) , and The Product (SpectroCompute Pro) —an integrated, cloud-native correlation platform.

Mechanistic Grounding: The "Why" Behind the Workflow

To achieve true scientific integrity, a computational workflow cannot be a black box; it must be grounded in physical causality.

Conformational Dynamics & Boltzmann Averaging

Molecules in solution are not static entities; they exist as a dynamic ensemble of conformers. Because the NMR timescale is relatively slow compared to molecular vibrations and rotations, an experimental NMR spectrum represents a population-weighted average of all accessible states. Therefore, calculating the spectrum of a single, arbitrarily chosen conformer is physically invalid. Accurate prediction requires exhaustive conformational sampling followed by Boltzmann weighting based on the relative Gibbs free energy ( ΔG ) of each conformer at 298K 1[1].

Solving the Gauge-Origin Problem in NMR (GIAO)

When calculating magnetic properties like NMR shielding tensors using Density Functional Theory (DFT), the results can artificially change depending on where the molecule is placed in the 3D coordinate system. The Gauge-Including Atomic Orbitals (GIAO) method solves this by making the atomic orbitals dependent on the magnetic field, ensuring that calculated chemical shifts are mathematically independent of the coordinate origin 1[1].

Excited States and Solvent Effects in UV-Vis (TD-DFT)

For UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is required to calculate vertical transition energies. Standard functionals often fail due to self-interaction errors when predicting charge-transfer excitations. Employing range-separated functionals (e.g., CAM-B3LYP) alongside a Polarizable Continuum Model (PCM) is critical to accurately simulate the dielectric screening of the solvent 2[2].

QMPipeline cluster_props Property Calculations Input 2D Structure / SMILES ConfSearch Conformational Search (MMFF / xTB) Input->ConfSearch OptFreq DFT Optimization & Freq (Self-Validation: No Imaginary Freqs) ConfSearch->OptFreq NMR GIAO NMR Shielding (e.g., mPW1PW91/6-311+G(2d,p)) OptFreq->NMR UVVis TD-DFT Excitations (e.g., CAM-B3LYP/Def2-SVP) OptFreq->UVVis Boltzmann Boltzmann Averaging (ΔG at 298K) NMR->Boltzmann UVVis->Boltzmann Scaling Linear Scaling (CHESHIRE Database) Boltzmann->Scaling Output Correlation with Experimental Data (DP4+ Probability / Overlay) Scaling->Output

Figure 1: The causal pipeline for correlating experimental spectra with quantum mechanical predictions.

Comparing the Alternatives

Alternative A: Empirical Predictors (e.g., ChemDraw, ACD/Labs)

Empirical predictors rely on databases of known chemical shifts (HOSE codes) or neural networks.

  • Pros: Instantaneous results; highly accurate for standard, well-documented organic scaffolds.

  • Cons: They interpolate within known chemical space. If your molecule features a novel strained ring system, heavy atom effects, or transition metal coordination, empirical predictors will fail silently, providing high-confidence but fundamentally incorrect assignments.

Alternative B: Traditional Standalone DFT (e.g., Gaussian 16, ORCA 5)

Standalone QM suites are the gold standard for accuracy 3[3].

  • Pros: Unparalleled accuracy; capable of handling any element on the periodic table; explicitly models physical reality.

  • Cons: Highly fragmented workflow. A researcher must manually generate conformers, write dozens of individual input files, extract shielding tensors using command-line scripts (e.g., grep), and manually execute Boltzmann weighting in Excel. This introduces severe bottlenecks and high risks of human transcription error.

The Product: SpectroCompute Pro

SpectroCompute Pro is an integrated, cloud-native platform designed to automate the entire QM correlation pipeline.

  • Pros: Unifies conformational sampling (GFN2-xTB), DFT optimization, and property calculations into a single click. It automatically applies empirical scaling factors4[4] and generates a statistical DP4+ probability report 5[5] directly against uploaded .fid files.

  • Cons: Requires an internet connection and consumes cloud compute credits.

WorkflowComp cluster_trad Traditional DFT (Gaussian/ORCA) cluster_prod SpectroCompute Pro Start Raw Experimental Data (.fid) T1 Manual Conformational Search Start->T1 P1 Automated xTB Sampling Start->P1 T2 Write 50+ Input Files T1->T2 T3 Extract Tensors via Grep T2->T3 T4 Manual DP4+ Excel Sheet T3->T4 Result Stereochemical Assignment T4->Result P2 Cloud-Distributed DFT P1->P2 P3 Automated Scaling & DP4+ P2->P3 P3->Result

Figure 2: Comparison of fragmented traditional DFT workflows versus an automated platform.

Quantitative Performance Comparison

The following table summarizes the performance of the three approaches when tasked with assigning the stereochemistry of a highly flexible, complex natural product (e.g., a sesquiterpene lactone) with 4 unknown stereocenters (16 possible diastereomers).

MetricEmpirical PredictorsTraditional Standalone DFTSpectroCompute Pro
¹³C NMR Mean Absolute Error (MAE) > 4.5 ppm (High Error)1.2 - 1.8 ppm1.2 - 1.8 ppm
UV-Vis λmax​ Deviation N/A (Cannot predict)± 0.15 eV± 0.15 eV
Handles Novel / Strained Scaffolds? NoYesYes
Hands-On Researcher Time < 5 minutes6 - 8 hours< 10 minutes
Total Turnaround Time < 5 minutes3 - 5 days (Local Queue)4 - 6 hours (Cloud)
Human Error Risk LowHigh (Data transcription)Low (Automated)

Experimental Protocol: Self-Validating Stereochemical Assignment

To ensure trustworthiness, any computational protocol must be self-validating. Below is the standardized workflow utilized by SpectroCompute Pro (which can also be executed manually via Alternative B) to assign stereochemistry using the DP4+ probability framework.

Step 1: Data Acquisition & Preparation Acquire high-resolution ¹H and ¹³C NMR spectra. Assign the experimental peaks to the 2D structure as thoroughly as possible and export the data as a .csv or .fid file.

Step 2: Conformational Sampling Input the 2D SMILES strings for all possible diastereomers. Run a conformational search using a semi-empirical method (e.g., GFN2-xTB) with an energy window of 5.0 kcal/mol to generate the 3D structural ensemble.

Step 3: Geometry Optimization & Frequency Check (Self-Validation) Optimize each conformer at the DFT level (e.g., ω B97X-D/6-31+G(d,p)).

  • Critical Validation: Perform a vibrational frequency analysis on every optimized geometry. Any conformer exhibiting an imaginary frequency (a negative value) is a transition state, not a local minimum, and must be automatically discarded or re-optimized.

Step 4: Magnetic Shielding Calculation Calculate the isotropic magnetic shielding tensors for the validated conformers using the GIAO method at a recommended level of theory (e.g., mPW1PW91/6-311+G(2d,p) with an SMD solvent model).

Step 5: Boltzmann Averaging & Linear Scaling Calculate the relative Gibbs free energy ( ΔG ) for each conformer to determine its Boltzmann population at 298K. Average the shielding tensors accordingly. Apply empirical scaling factors (slope and intercept) from the CHESHIRE database to convert the raw shielding tensors into predicted chemical shifts.

Step 6: DP4+ Statistical Correlation Feed the scaled and unscaled computational shifts, along with the experimental data, into the DP4+ Bayesian framework. The system will output a percentage probability (e.g., >99%) identifying the correct diastereomer by evaluating the statistical distribution of the errors.

References

  • Lodewyk, M. W.; Siebert, M. R.; Tantillo, D. J. "Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry." Chemical Reviews (2012). 1

  • Sarotti, A. M. et al. "Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts." The Journal of Organic Chemistry (2015). 5

  • Merrill, A. T.; Tantillo, D. J. "Solvent optimization and conformational flexibility effects on 1H and 13C NMR scaling factors." Magnetic Resonance in Chemistry (2020). 4

  • Petrov, S. et al. "TD-DFT assessment of UV-vis spectra palladium and platinum complexes with thiols and disulfides." Journal of Molecular Modeling (2021). 2

  • IntuitionLabs. "A Technical Overview of Molecular Simulation Software." (2026).3

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, a chemical compound utilized in various research and development applications. Adherenc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Risk Assessment

Inherent Hazards of Halogenated Phenolic Compounds:

  • Toxicity: Chlorinated organic compounds can be toxic and may pose long-term environmental risks if not disposed of correctly.[6][7]

  • Irritation: Phenolic compounds are often irritating to the skin and eyes.[4][5]

  • Sensitization: Repeated exposure can lead to allergic reactions in some individuals.[1][2][3]

Due to these potential hazards, 1-(2-Chloro-4-hydroxyphenyl)propan-2-one must be managed as hazardous waste.[8][9]

Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate PPE.[1][2]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[1][2]

  • Hand Protection: Use chemically resistant gloves. Refer to a glove selection guide to determine the most appropriate material for handling chlorinated compounds.[1]

  • Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.[1][2]

  • Respiratory Protection: All handling and disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Waste Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10][11][12]

  • Waste Container: Collect waste 1-(2-Chloro-4-hydroxyphenyl)propan-2-one in a dedicated, properly labeled, and sealed container.[8][13] The container must be compatible with chlorinated organic compounds.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-(2-Chloro-4-hydroxyphenyl)propan-2-one".[8]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents and bases.[8][10][11][12][14]

Disposal Workflow

The following workflow outlines the decision-making process for the disposal of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_pathway Disposal Pathway cluster_documentation Documentation Start Start: Unwanted 1-(2-Chloro-4-hydroxyphenyl)propan-2-one AssessHazards Assess Hazards (Halogenated Phenolic Compound) Start->AssessHazards SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->SelectPPE SegregateWaste Segregate into a Labeled, Compatible Waste Container SelectPPE->SegregateWaste ContactEHS Contact Institutional Environmental Health & Safety (EHS) SegregateWaste->ContactEHS LicensedDisposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Company ContactEHS->LicensedDisposal Follow Institutional Protocol Incineration High-Temperature Incineration (Preferred Method for Chlorinated Organics) LicensedDisposal->Incineration Primary Route SecureLandfill Secure Landfill (If Incineration is not an Option) LicensedDisposal->SecureLandfill Alternative Route Manifest Complete Hazardous Waste Manifest Incineration->Manifest SecureLandfill->Manifest RecordKeeping Maintain Disposal Records (Minimum 3 Years) Manifest->RecordKeeping End End of Disposal Process RecordKeeping->End

Caption: Disposal workflow for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Step-by-Step Disposal Procedures

  • Preparation: Ensure all necessary PPE is worn and that the disposal will be conducted in a well-ventilated area, such as a chemical fume hood.[1][2]

  • Waste Collection: Carefully transfer the unwanted 1-(2-Chloro-4-hydroxyphenyl)propan-2-one into a designated hazardous waste container. Avoid overfilling the container; leave at least 1.5 inches of headspace to allow for expansion.[14]

  • Container Sealing and Labeling: Securely seal the container. Ensure the label is complete and accurate, including the full chemical name and the words "Hazardous Waste".[8]

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1][14] They will coordinate with a licensed waste disposal company.

  • Documentation: Complete all required hazardous waste manifest forms provided by your EHS office. Maintain a copy of these records for at least three years.[15]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[16]

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.[16]

  • Containment: For small spills, use an absorbent material, such as vermiculite or sand, to contain the spill.[17]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[1][16]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.[1] Collect all cleaning materials as hazardous waste.[1]

  • Reporting: Report the spill to your supervisor and your institution's EHS office.[1]

Regulatory Considerations

The disposal of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is governed by federal, state, and local regulations. As a chlorinated organic compound, it may fall under specific EPA hazardous waste codes.

EPA Hazardous Waste Characteristic Description Potential Relevance to 1-(2-Chloro-4-hydroxyphenyl)propan-2-one
D001 IgnitabilityUnlikely for this compound, but should be confirmed.[18]
D002 CorrosivityPossible if the compound is acidic or basic.[18]
D003 ReactivityUnlikely, but should not be mixed with incompatible materials.[18]
Toxicity (D023-D043) Specific toxic contaminantsAs a chlorinated phenolic compound, it may be classified as toxic.[15]
F-listed Wastes Wastes from non-specific sourcesMay be classified as F027 if it is a discarded, unused formulation containing chlorophenols.[15]

It is the responsibility of the waste generator to ensure that all disposal activities comply with the regulations set forth by the Environmental Protection Agency (EPA) and other relevant authorities.[9]

Conclusion

The proper disposal of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is a critical aspect of laboratory safety and environmental stewardship. By following the procedures outlined in this guide, researchers and scientists can minimize risks and ensure compliance with all applicable regulations. Always consult your institution's EHS office for specific guidance and to arrange for disposal by a licensed professional.

References

  • Wayne State University. (n.d.). Sensitizers SOP. Retrieved from [Link]

  • Towson University. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]

  • European Chemicals Agency. (2023, October 25). Substance Information. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

  • CPAchem. (2023, May 17). Safety data sheet. Retrieved from [Link]

  • ICC Compliance Center. (2023, December 7). Sensitizers in the Workplace. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • Bio Gen Active. (2016, June). Safety Data Sheet Bio Gen Active Scale 130. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety. Retrieved from [Link]

  • OxyChem. (2014, October). Chlorinated Organics Handbook. Retrieved from [Link]

  • University of Wollongong. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]

  • Al-Ghamry, K. A., et al. (2023, November 2). Chemical Incompatibilities of I.V Admixture Combinations in ICU, Orthopedic and Emergency Units of Various Hospitals and Medical Centers in Sana'a, Yemen. ResearchGate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 1-Chloro-2-Propanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020, March 11). Peroxy Compounds Human Health and Ecological Draft Risk Assessment. Retrieved from [Link]

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Handling

Comprehensive Safety and Operational Guide for Handling 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

As researchers and drug development professionals, we operate in environments where chemical complexity demands uncompromising safety standards. Handling specialized halogenated phenolic ketones like 1-(2-Chloro-4-hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we operate in environments where chemical complexity demands uncompromising safety standards. Handling specialized halogenated phenolic ketones like 1-(2-Chloro-4-hydroxyphenyl)propan-2-one requires more than just a cursory glance at a safety sheet; it requires a deep, mechanistic understanding of the molecule's reactivity.

This guide is designed to provide you with field-proven, self-validating protocols. By understanding the causality behind each piece of personal protective equipment (PPE) and every operational step, you transform routine compliance into a robust culture of laboratory safety.

Chemical Hazard Profiling & Causality

To design an effective PPE strategy, we must first deconstruct the molecule's reactive moieties. As an isomer of 2-chloro-1-(4-hydroxyphenyl)propan-1-one, this compound shares a molecular weight of 184.62 g/mol and exhibits highly specific lipophilic and reactive properties[1]. Its structure presents a tripartite hazard profile:

  • Phenolic Hydroxyl Group (-OH): Phenol derivatives are notorious for their ability to rapidly penetrate the stratum corneum. Upon contact, they can cause severe skin irritation, chemical burns, and potential systemic toxicity due to rapid dermal absorption.

  • Aryl Chloride Moiety (-Cl): The addition of a halogen to the aromatic ring increases the compound's overall lipophilicity. This not only facilitates faster dermal penetration but also presents a profound risk of severe ocular irritation upon contact.

  • Aliphatic Ketone (Propan-2-one): While the bulkiness of the aromatic ring lowers the compound's overall vapor pressure compared to simple aliphatic ketones, the propan-2-one side chain introduces a degree of volatility. Aerosolization during powder handling can lead to acute respiratory tract irritation.

Understanding these mechanisms is critical. OSHA 29 CFR 1910.132 mandates that laboratories conduct rigorous hazard assessments to select PPE that directly mitigates these specific chemical risks[2].

Mandatory PPE Specification Matrix

The following table summarizes the quantitative and qualitative specifications for the PPE required when handling this compound. Every choice is grounded in the chemical causality outlined above.

Body PartRequired PPESpecification StandardCausality & Hazard Mitigation
Eyes / Face Indirect-Vented Chemical Splash GogglesANSI Z87.1 / OSHA 29 CFR 1910.133[3]Indirect venting prevents the ingress of fine phenolic dusts and liquid splashes while maintaining airflow to prevent fogging.
Hands Double Nitrile GlovesMinimum 0.11 mm thickness per layerThe outer glove acts as a sacrificial barrier against lipophilic halogenated phenols. The inner glove ensures barrier integrity if the outer layer is compromised.
Body Flame-Resistant Laboratory Coat100% Cotton or Nomex, fully buttonedProtects against dermal absorption from accidental spills. Natural fibers prevent the static buildup common in synthetic materials, reducing powder aerosolization.
Respiratory Chemical Fume Hood (Primary)Face velocity 80–100 fpmPhysically isolates the user from irritating ketone vapors and fine particulates during weighing and dissolution.
Operational Workflow

The following diagram outlines the logical sequence of operations required to safely handle, process, and dispose of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Workflow Step1 1. Pre-Task Safety Audit & Fume Hood Check Step2 2. Don PPE: Double Gloves, Goggles, Lab Coat Step1->Step2 Step3 3. Weighing & Transfer (Inside Fume Hood) Step2->Step3 Step4 4. Active Chemical Handling & Dissolution Step3->Step4 Step5 5. Decontamination of Surfaces & Tools Step4->Step5 Step6 6. Doff PPE & Inspect for Contamination Step5->Step6 Step7 7. Hazardous Waste Disposal & Logging Step6->Step7

Operational workflow for handling 1-(2-Chloro-4-hydroxyphenyl)propan-2-one.

Step-by-Step Handling & Dissolution Protocol

To ensure a self-validating safety system, each step in this protocol includes a built-in verification check. Do not proceed to the next step unless the verification is successful.

Phase 1: Pre-Operational Setup
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational with a certified face velocity between 80 and 100 feet per minute (fpm).

  • Clear the Workspace: Remove any incompatible materials from the hood. Halogenated phenolic compounds must be kept away from strong oxidizing agents to prevent hazardous reactions[4].

  • Gather Materials: Place all necessary items (weighing boats, grounded spatulas, solvent, and primary containment vials) at least 6 inches inside the fume hood sash to ensure optimal vapor capture.

Phase 2: PPE Donning Sequence
  • Body and Eyes: Don your fully buttoned lab coat and indirect-vented chemical splash goggles. Verification: Ensure goggles form a complete seal around the upper face.

  • Double Gloving: Apply the inner pair of nitrile gloves, ensuring the cuffs go under the sleeves of your lab coat. Apply the outer pair of nitrile gloves over the lab coat cuffs. Causality: This creates an unbroken protective seal preventing powder from settling on the wrists.

Phase 3: Active Weighing and Dissolution
  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the hood. Use a grounded stainless-steel spatula to transfer the powder. Causality: 1-(2-Chloro-4-hydroxyphenyl)propan-2-one can hold a static charge; grounding prevents the powder from repelling and aerosolizing into the breathing zone.

  • Transfer: Carefully weigh the required mass. If the outer glove shows any visual powder residue, immediately pause, doff the outer glove inside the hood, and replace it. This is your self-validating barrier check.

  • Dissolution: Slowly add the compound to your pre-measured solvent (e.g., ethanol or DMSO) while maintaining continuous magnetic stirring. Cap the primary container immediately after the transfer is complete.

Phase 4: Post-Operational Decontamination
  • Surface Cleaning: Wipe down the balance, spatulas, and hood surface with a solvent-dampened wipe (e.g., 70% isopropanol) to dissolve lipophilic residues, followed by a standard soap and water wash to neutralize trace phenols.

  • Doffing: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste container. Remove goggles and lab coat, followed by the inner gloves. Wash hands thoroughly with soap and water.

Spill Management & Environmental Logistics

In the event of an accidental release, swift and calculated action is required to prevent environmental contamination and respiratory exposure.

  • Solid Spills (Powder): Do not dry sweep. Dry sweeping aerosolizes the phenolic dust. Gently cover the spill with damp absorbent paper (using water or a mild solvent) to suppress dust formation, then carefully scoop the material into a hazardous waste container.

  • Thermal Hazards: Be aware that in the event of a laboratory fire, the thermal decomposition of halogenated phenolic compounds leads to the release of highly irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride[4].

  • Waste Segregation: 1-(2-Chloro-4-hydroxyphenyl)propan-2-one must be strictly segregated into Halogenated Organic Waste streams. Never discharge this compound into the sink, as halogenated phenols exhibit high toxicity to aquatic ecosystems and are resistant to standard wastewater degradation processes.

References
  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements [Personal Protective Equipment]." eCFR.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.133 - Eye and face protection." eCFR.[Link]

  • National Center for Biotechnology Information. "2-Chloro-1-(4-hydroxyphenyl)propan-1-one | C9H9ClO2 | CID 13025502." PubChem.[Link]

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